molecular formula C2H5O4P B1219903 Vinyl phosphate CAS No. 36885-49-1

Vinyl phosphate

Cat. No.: B1219903
CAS No.: 36885-49-1
M. Wt: 124.03 g/mol
InChI Key: BNKAXGCRDYRABM-UHFFFAOYSA-N
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Description

Vinyl phosphate is a valuable organophosphorus compound serving as a key reagent and building block in advanced chemical and biochemical research. Its primary research value lies in its dual functional groups: a vinyl group capable of free-radical polymerization and addition reactions, and a phosphate group conferring water solubility and bioadhesive properties. In biochemical research, this compound derivatives are powerful tools for cysteine-selective protein and peptide modification. The phosphoryl group activates the adjacent vinyl bond for thiol addition, enabling site-specific bioconjugation for generating stable antibody-drug conjugates and protein-protein complexes . The reactivity of these vinyl phosphorus(V) electrophiles can be fine-tuned by modifying the substituents on the phosphorus atom, allowing researchers to control reaction kinetics for specific applications . In materials science, this compound is utilized as a functional monomer in synthesizing molecularly imprinted polymers (MIPs). These polymers can be designed to specifically recognize and enrich target molecules, such as organophosphorus pesticides, facilitating their detection in complex matrices like food samples . Furthermore, it is a precursor for synthesizing poly(vinylphosphonic acid) (PVPA), a polymer investigated for its exceptional properties. PVPA finds applications in the development of proton-conducting electrolyte membranes for fuel cells, as a corrosion inhibition agent, and in the medical field for dental cements and hydrogels for drug delivery . The mechanism of action in bioconjugation involves a nucleophilic thiolate anion from a cysteine residue attacking the electron-deficient beta-carbon of the this compound group. This results in a stable thioether linkage, crucial for creating defined bioconjugates without cross-reactivity . In polymer science, the vinyl group participates in free-radical polymerization, forming macromolecules with phosphonate or phosphate functionalities in the side chains .

Properties

CAS No.

36885-49-1

Molecular Formula

C2H5O4P

Molecular Weight

124.03 g/mol

IUPAC Name

ethenyl dihydrogen phosphate

InChI

InChI=1S/C2H5O4P/c1-2-6-7(3,4)5/h2H,1H2,(H2,3,4,5)

InChI Key

BNKAXGCRDYRABM-UHFFFAOYSA-N

SMILES

C=COP(=O)(O)O

Canonical SMILES

C=COP(=O)(O)O

Synonyms

vinyl phosphate

Origin of Product

United States

Foundational & Exploratory

The Perkow Reaction: An In-Depth Technical Guide to Vinyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Perkow reaction is a versatile and widely utilized organophosphorus reaction that provides a direct route to the synthesis of vinyl phosphates from α-halocarbonyl compounds and trialkyl phosphites. This reaction, named after its discoverer Werner Perkow, has garnered significant attention in synthetic organic chemistry due to the diverse applications of its products. Vinyl phosphates are not only valuable synthetic intermediates but also exhibit a range of biological activities, making them attractive targets in drug discovery and development.[1] This technical guide provides a comprehensive overview of the Perkow reaction, including its mechanism, experimental protocols for key transformations, and a summary of quantitative data. Furthermore, it explores the biological significance of vinyl phosphates, particularly as enzyme inhibitors.

Reaction Mechanism and Stereochemistry

The Perkow reaction proceeds via the nucleophilic attack of a trialkyl phosphite on an α-halocarbonyl compound. While the precise mechanism has been the subject of considerable investigation, two primary pathways have been proposed.

The first proposed mechanism involves the initial attack of the phosphite on the carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes rearrangement and subsequent elimination of an alkyl halide to yield the vinyl phosphate.[1] An alternative mechanism suggests an initial SN2 attack of the phosphite at the α-carbon bearing the halogen.

A critical aspect of the Perkow reaction is its competition with the Michaelis-Arbuzov reaction, which leads to the formation of β-ketophosphonates. The reaction conditions, including temperature and the nature of the halogen, play a crucial role in determining the product distribution. Higher temperatures generally favor the thermodynamically more stable Michaelis-Arbuzov product, while the Perkow reaction is often favored under kinetic control at lower temperatures. The nature of the halogen also has a significant impact, with α-chloroketones often showing a higher propensity to yield Perkow products compared to their α-bromo or α-iodo counterparts.

Recent studies have focused on developing highly regioselective Perkow reactions. For instance, solvent-free conditions have been shown to favor the formation of vinyl phosphates in good to excellent yields.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various vinyl phosphates via the Perkow reaction, highlighting the scope of the reaction with different substrates and the corresponding yields.

Table 1: Regioselective Perkow Reaction of α-Chloroketones with Trialkyl Phosphites

Entryα-ChloroketonePhosphiteProductTime (h)Yield (%)
1ChloroacetoneTrimethyl phosphiteDimethyl isopropenyl phosphate1285
2ChloroacetoneTriethyl phosphiteDiethyl isopropenyl phosphate1289
32-ChloroacetophenoneTrimethyl phosphiteDimethyl 1-phenylthis compound2492
42-ChloroacetophenoneTriethyl phosphiteDiethyl 1-phenylthis compound2495
53-Chlorobutan-2-oneTrimethyl phosphiteDimethyl 1-methylpropen-2-yl phosphate1282
62-ChlorocyclohexanoneTrimethyl phosphiteDimethyl cyclohex-1-enyl phosphate2478
72-ChlorocyclopentanoneTriethyl phosphiteDiethyl cyclopent-1-enyl phosphate2475

Data adapted from Cao, Y., et al. (2020). RSC Advances, 10(49), 29493-29497.

Table 2: Spectroscopic Data for Selected Vinyl Phosphates

Product¹H NMR (CDCl₃, δ ppm)³¹P NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Diethyl isopropenyl phosphate4.45 (q, J = 7.1 Hz, 4H), 4.20 (s, 2H), 1.95 (s, 3H), 1.35 (t, J = 7.1 Hz, 6H)-5.81670 (C=C), 1270 (P=O), 1030 (P-O-C)
Diethyl 1-phenylthis compound7.30-7.50 (m, 5H), 5.30 (d, J = 2.0 Hz, 1H), 4.85 (d, J = 2.0 Hz, 1H), 4.10 (q, J = 7.0 Hz, 4H), 1.30 (t, J = 7.0 Hz, 6H)-6.21645 (C=C), 1275 (P=O), 1025 (P-O-C)
Diethyl 2,2-dichlorothis compound7.6 (d, 1H), 4.3 (m, 4H), 1.4 (t, 6H)-7.5Not available

¹H and ³¹P NMR data are approximate and may vary depending on the specific experimental conditions. IR data highlights characteristic absorption bands.

Experimental Protocols

General Procedure for the Regioselective Perkow Reaction

A mixture of the α-chloroketone (1.0 mmol) and the trialkyl phosphite (1.2 mmol) is stirred at room temperature under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is purified directly by column chromatography on silica gel to afford the desired this compound.

Example 1: Synthesis of Diethyl 1-phenylthis compound

To a solution of 2-chloroacetophenone (1.54 g, 10 mmol) in anhydrous toluene (20 mL) is added triethyl phosphite (1.83 g, 11 mmol) dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to give diethyl 1-phenylthis compound as a colorless oil.

Visualizations

Reaction Mechanism

Perkow_Mechanism cluster_1 Pathway 1 cluster_2 Pathway 2 R1 α-Haloketone I1 Zwitterionic Intermediate R1->I1 Attack on Carbonyl C I2 Oxaphosphirane Intermediate R1->I2 [2+1] Cycloaddition R2 Trialkyl Phosphite R2->I1 R2->I2 I3 Carbocation Intermediate I1->I3 Rearrangement P1 This compound I2->P1 Rearrangement & Elimination P2 Alkyl Halide I2->P2 I3->P1 Dealkylation I3->P2

Caption: Proposed mechanisms for the Perkow reaction.

Experimental Workflow

Experimental_Workflow start Start reactants Combine α-Haloketone and Trialkyl Phosphite start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup/ Purification monitoring->workup Complete characterization Characterization (NMR, IR, MS) workup->characterization product This compound Product characterization->product

Caption: General experimental workflow for this compound synthesis.

Biological Significance and Applications

Vinyl phosphates synthesized via the Perkow reaction have demonstrated a range of biological activities, most notably as enzyme inhibitors. Their structural resemblance to natural phosphates allows them to interact with the active sites of various enzymes, leading to their inhibition.

One significant application is in the development of insecticides. Many commercial organophosphate pesticides are vinyl phosphates that act as potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects and mammals. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.

Furthermore, vinyl phosphates have been investigated as inhibitors of other enzymes with therapeutic potential. For example, specific vinyl phosphonates have been shown to be potent inhibitors of dehydroquinate synthase, an enzyme in the shikimate pathway, which is essential for the survival of bacteria, fungi, and plants, but absent in mammals. This makes them attractive candidates for the development of novel antimicrobial agents. More recently, vinylphosphonates have been explored as inhibitors of sphingosine kinase 1, an enzyme implicated in cancer and inflammatory diseases.

Signaling Pathway: Inhibition of Acetylcholinesterase

AChE_Inhibition cluster_normal Normal Function cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Accumulation (No hydrolysis) Choline Choline AChE->Choline Hydrolyzes Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE VP This compound (e.g., Dichlorvos) VP->AChE Irreversible binding

Caption: Inhibition of Acetylcholinesterase by a this compound.

Conclusion

The Perkow reaction remains a cornerstone of organophosphorus chemistry, providing a reliable and efficient method for the synthesis of vinyl phosphates. The continued development of more selective and environmentally friendly protocols enhances its utility for both academic research and industrial applications. The diverse biological activities of vinyl phosphates, particularly as enzyme inhibitors, underscore their importance in the fields of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of novel vinyl phosphates holds significant promise for the discovery of new therapeutic agents and agrochemicals.

References

A Technical Guide to the Synthesis of Vinyl Phosphates: Unraveling the Michaelis-Arbuzov and Perkow Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The formation of the P-C bond is a cornerstone of organophosphorus chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. While the Michaelis-Arbuzov reaction is the quintessential method for synthesizing alkyl phosphonates, its application to the synthesis of vinyl phosphates is frequently misunderstood. This technical guide clarifies the operative mechanisms, focusing on the critical distinction between the Michaelis-Arbuzov and Perkow reactions. It will be demonstrated that the direct Michaelis-Arbuzov reaction on vinyl halides is generally not viable. Instead, the Perkow reaction, involving the reaction of trialkyl phosphites with α-haloketones, serves as the primary pathway to vinyl phosphates. This paper provides an in-depth analysis of the Perkow mechanism, the factors governing its competition with the Michaelis-Arbuzov pathway, alternative synthetic routes, detailed experimental protocols, and a summary of quantitative data to guide researchers in this field.

The Classical Michaelis-Arbuzov Reaction: A Foundational Overview

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the reaction of a trivalent phosphorus ester (e.g., a trialkyl phosphite) with an alkyl halide to form a pentavalent phosphorus species.[1][2] The mechanism is a well-established two-step process:

  • Nucleophilic Attack (Sɴ2): The reaction initiates with the Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide. This step forms a quasi-phosphonium salt intermediate.[1]

  • Dealkylation (Sɴ2): The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction, attacking one of the alkoxy carbons of the phosphonium intermediate. This cleaves a C-O bond and results in the formation of the thermodynamically stable P=O double bond, yielding the final phosphonate product and a new alkyl halide.[1][3]

This reaction is highly effective for primary alkyl halides. However, substrates that are resistant to Sɴ2 reactions, such as aryl and vinyl halides, generally do not react under classical Michaelis-Arbuzov conditions.[1]

Competitive_Pathway Start Trialkyl Phosphite + α-Haloketone Decision Site of Nucleophilic Attack? Start->Decision MA_Path Attack at α-Carbon (Sɴ2 Displacement of Halide) Decision->MA_Path Favored by: - High Temperature - Iodine Halide Perkow_Path Attack at Carbonyl Carbon Decision->Perkow_Path Favored by: - Milder Temperature - Chlorine/Bromine Halide MA_Product β-Keto Phosphonate (Michaelis-Arbuzov Product) MA_Path->MA_Product Perkow_Product Vinyl Phosphate (Perkow Product) Perkow_Path->Perkow_Product

References

An In-depth Technical Guide to the Synthesis of β-Substituted Vinylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Substituted vinylphosphonates are a critical class of organophosphorus compounds with significant applications in medicinal chemistry and materials science. Their structural similarity to natural phosphates and carboxylates allows them to act as enzyme inhibitors, haptens for catalytic antibodies, and versatile intermediates for the synthesis of more complex molecules. The stereoselective synthesis of these compounds is of paramount importance, as the geometric configuration of the vinyl group often dictates their biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing β-substituted vinylphosphonates, with a focus on practical, high-yield methodologies. We present detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows to aid in the selection of the most appropriate synthetic route.

Core Synthetic Methodologies

The synthesis of β-substituted vinylphosphonates can be broadly categorized into three main approaches: olefination reactions, hydrophosphonylation of alkynes, and cross-coupling reactions. Each of these strategies offers distinct advantages and is suited for different substrate scopes and desired stereochemical outcomes.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the stereoselective synthesis of alkenes, particularly with a strong preference for the formation of (E)-isomers.[1][2] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Reaction Mechanism

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, generating a nucleophilic phosphonate carbanion.[1]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[1]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.[1]

  • Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble phosphate byproduct, which simplifies purification.[1] The thermodynamic stability of the intermediates and transition states generally favors the formation of the more stable (E)-alkene.[3]

HWE_Mechanism cluster_start Starting Materials cluster_mechanism Reaction Pathway cluster_products Products Phosphonate Phosphonate (R'CH₂P(O)(OR)₂) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Carbonyl Aldehyde/Ketone (R''CHO) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Carbanion->Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization E_Alkene (E)-β-Substituted Vinylphosphonate Oxaphosphetane->E_Alkene Elimination Phosphate Dialkyl Phosphate (Water-Soluble) Oxaphosphetane->Phosphate

Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism

Quantitative Data for HWE Reactions

The HWE reaction is known for its high yields and excellent (E)-selectivity, particularly with aromatic aldehydes.

EntryAldehydePhosphonate ReagentBaseSolventYield (%)E/Z Ratio
1BenzaldehydeTriethyl phosphonoacetateNaHTHF97>95:5
24-NitrobenzaldehydeTriethyl phosphonoacetateLiOH·H₂ONone9599:1[4]
34-MethoxybenzaldehydeTriethyl phosphonoacetateBa(OH)₂·8H₂ONone9799:1[4]
42-NaphthaldehydeTriethyl phosphonoacetateNaHTHF92>95:5
5CinnamaldehydeTriethyl phosphonoacetateNaHTHF88>95:5

Table 1: Synthesis of (E)-β-Arylvinylphosphonates via HWE Reaction.

Experimental Protocol: Synthesis of Diethyl (E)-2-phenylethenylphosphonate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (2.24 g, 10 mmol) dropwise via a syringe.

  • Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add benzaldehyde (1.06 g, 10 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 15 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired product as a colorless oil.

Hydrophosphonylation of Alkynes

The direct addition of a P-H bond across a carbon-carbon triple bond, known as hydrophosphonylation, is an atom-economical method for synthesizing vinylphosphonates. This reaction can be promoted by transition metal catalysts, radical initiators, or bases, and the choice of conditions can influence the regio- and stereoselectivity of the addition. Copper-catalyzed hydrophosphonylation has emerged as a particularly efficient and versatile method.[5]

Reaction Mechanism (Copper-Catalyzed)

A plausible mechanism for the copper-catalyzed hydrophosphonylation of terminal alkynes involves the following steps:

  • Complexation: The copper(I) catalyst coordinates with both the alkyne and the phosphine oxide.[5]

  • Deprotonation: In the presence of a base, the hydroxyl group of the phosphine oxide is deprotonated.[5]

  • Migratory Insertion: The phosphine oxide moiety undergoes migratory insertion into the C-C triple bond, forming a copper complex.[5]

  • Ligand Exchange: The product is released through ligand exchange with the starting materials, regenerating the catalytic cycle.[5]

Hydrophosphonylation_Mechanism cluster_start Starting Materials cluster_catalyst Catalyst cluster_mechanism Catalytic Cycle cluster_products Products Alkyne Terminal Alkyne (R-C≡CH) ComplexA Complex A [Cu(I)-Alkyne-Phosphine Oxide] Alkyne->ComplexA PhosphineOxide Diarylphosphine Oxide (Ar₂P(O)H) PhosphineOxide->ComplexA Catalyst Cu(I) Catalyst Catalyst->ComplexA IntermediateB Intermediate B (Deprotonated) ComplexA->IntermediateB Base ComplexC Copper Complex C (Post-Insertion) IntermediateB->ComplexC Migratory Insertion ComplexC->Catalyst Regeneration Vinylphosphonate (E)-β-Substituted Vinylphosphine Oxide ComplexC->Vinylphosphonate Ligand Exchange

Diagram 2: Copper-Catalyzed Hydrophosphonylation Mechanism

Quantitative Data for Copper-Catalyzed Hydrophosphonylation

This method exhibits excellent regio- and stereoselectivity, favoring the (E)-isomer with anti-Markovnikov addition.

EntryAlkynePhosphine OxideCatalystBaseYield (%)E/Z Ratio
1PhenylacetyleneDiphenylphosphine oxideCuClTBD92>99:1[5]
21-OctyneDiphenylphosphine oxideCuClTBD85>99:1
3Methyl propiolateDiethyl phosphiteCuClTBD87>99:1[5]
44-EthynylanisoleDiphenylphosphine oxideCuClTBD90>99:1
53-EthynylthiopheneDiphenylphosphine oxideCuClTBD88>99:1

Table 2: Synthesis of (E)-β-Substituted Vinylphosphine Oxides/Phosphonates via Copper-Catalyzed Hydrophosphonylation. (TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

Experimental Protocol: Synthesis of (E)-Diphenyl(2-phenylethenyl)phosphine oxide

  • Preparation: To a screw-capped vial, add copper(I) chloride (3.0 mg, 0.03 mmol), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 4.2 mg, 0.03 mmol), and diphenylphosphine oxide (72.8 mg, 0.36 mmol).

  • Reagent Addition: Add 2 mL of dimethylformamide (DMF) followed by phenylacetylene (30.6 mg, 0.3 mmol).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 5 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 3:1) to afford the desired product as a white solid.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[6][7] In the context of β-substituted vinylphosphonate synthesis, it typically involves the palladium-catalyzed coupling of a vinyl halide or triflate with a boronic acid or ester derivative containing the phosphonate moiety, or vice versa. This method is particularly valuable for accessing a wide range of β-aryl and β-heteroaryl vinylphosphonates.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the vinyl halide (or triflate), forming a palladium(II) intermediate.[7][8]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center, typically facilitated by a base.[6] The base activates the organoboron compound, making it more nucleophilic.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.[6][8]

Suzuki_Miyaura_Mechanism Start Pd(0) Catalyst PdII_Intermediate Pd(II) Intermediate (R-Pd-X) Start->PdII_Intermediate Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_Diorgano Diorganopalladium(II) (R-Pd-R') PdII_Intermediate->PdII_Diorgano Transmetalation Transmetalation Transmetalation (R'-B(OH)₂ + Base) PdII_Diorgano->Start Reductive Elimination Product Coupled Product (R-R') PdII_Diorgano->Product ReductElim Reductive Elimination

Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Quantitative Data for Suzuki-Miyaura Cross-Coupling

This method allows for the synthesis of a diverse array of β-substituted vinylphosphonates with good to excellent yields.

EntryVinyl Halide/TriflateBoronic Acid/EsterCatalystBaseYield (%)
1Diethyl (E)-(2-bromovinyl)phosphonatePhenylboronic acidPd(PPh₃)₄Na₂CO₃85
2Diethyl (E)-(2-bromovinyl)phosphonate4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄92
3Diethyl (E)-(2-bromovinyl)phosphonate2-Thiopheneboronic acidPd(dppf)Cl₂K₃PO₄88
44-BromostyreneDiethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phosphonatePd(PPh₃)₄Na₂CO₃82
51-Bromo-4-nitrobenzeneDiethyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phosphonatePd(dppf)Cl₂Cs₂CO₃90

Table 3: Synthesis of β-Arylvinylphosphonates via Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Synthesis of Diethyl (E)-2-(4-methoxyphenyl)ethenylphosphonate

  • Preparation: In a Schlenk tube, combine diethyl (E)-(2-bromovinyl)phosphonate (243 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), and Pd(dppf)Cl₂ (37 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture at 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and dilute the residue with ethyl acetate (30 mL). Wash with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield the desired product.

Selection of Synthetic Strategy

The choice of the most suitable method for synthesizing a particular β-substituted vinylphosphonate depends on several factors, including the desired stereochemistry, the nature of the substituents, and the availability of starting materials.

Synthesis_Decision_Tree Start Desired β-Substituted Vinylphosphonate Stereochem Desired Stereochemistry? Start->Stereochem Start_Material Available Starting Materials? Stereochem->Start_Material (E)-Isomer HWE Horner-Wadsworth-Emmons Stereochem->HWE (Z)-Isomer (Still-Gennari mod.) Substituent Nature of β-Substituent? Start_Material->Substituent Aldehyde/Ketone + Phosphonate Hydrophosphonylation Hydrophosphonylation Start_Material->Hydrophosphonylation Terminal Alkyne + Phosphine Oxide Suzuki Suzuki-Miyaura Coupling Start_Material->Suzuki Vinyl Halide/Boronic Ester Substituent->HWE Alkyl or Aryl Substituent->Hydrophosphonylation Alkyl or Aryl Substituent->Suzuki Aryl or Heteroaryl

Diagram 4: Workflow for Selecting a Synthetic Route

Conclusion

The synthesis of β-substituted vinylphosphonates is a well-developed field with a variety of robust and reliable methods at the disposal of the synthetic chemist. The Horner-Wadsworth-Emmons olefination, catalytic hydrophosphonylation of alkynes, and Suzuki-Miyaura cross-coupling each offer unique advantages in terms of stereocontrol, substrate scope, and atom economy. By carefully considering the target molecule and the available starting materials, researchers can select the most appropriate strategy to efficiently access these valuable compounds for applications in drug discovery and materials science. The detailed protocols and comparative data provided in this guide serve as a practical resource for the implementation of these key synthetic transformations.

References

The Rising Potential of Functionalized Vinylphosphonates: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized vinylphosphonates, a class of organophosphorus compounds characterized by a carbon-phosphorus bond within a vinyl group, are emerging as a versatile scaffold in medicinal chemistry and drug discovery. Their inherent structural similarity to natural phosphates and carboxylates, coupled with enhanced stability against enzymatic degradation, makes them compelling candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of functionalized vinylphosphonates, detailing their mechanisms of action, quantitative structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

Functionalized vinylphosphonates exhibit a broad spectrum of biological activities, primarily attributed to their ability to act as enzyme inhibitors. By mimicking the transition state of enzymatic reactions or acting as isosteric replacements for phosphate or carboxylate groups, they can effectively modulate the function of key proteins involved in various disease pathways.

Enzyme Inhibition

a) Sphingosine Kinase 1 (SK1) Inhibition:

Several (S)-FTY720 vinylphosphonate analogues have been identified as potent inhibitors of Sphingosine Kinase 1 (SK1), an enzyme overexpressed in many cancers.[1][2] These compounds act as allosteric inhibitors, with some demonstrating uncompetitive inhibition with respect to sphingosine and mixed inhibition with respect to ATP.[1][2] The inhibition of SK1 disrupts the sphingolipid signaling pathway, which is crucial for cancer cell growth and survival, thereby promoting apoptosis.[1][2]

b) Dehydroquinate Synthase (DHQS) Inhibition:

Vinylphosphonate inhibitors of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway, have shown sub-nanomolar potency. The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria and plants but is absent in mammals, making DHQS an attractive target for the development of novel antimicrobial agents.

c) Matrix Metalloproteinase-2 (MMP-2) Inhibition:

A variety of vinylphosphonic acids and their esters have demonstrated significant inhibitory activity against matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. Dysregulation of MMP-2 is implicated in cancer metastasis and angiogenesis, highlighting the therapeutic potential of vinylphosphonate-based MMP-2 inhibitors.

d) Phosphatase Inhibition:

Aryl-containing phosphonates have been shown to inhibit protein-tyrosine phosphatases (PTPases) like PTP-1B and serine/threonine phosphatases such as PP-2A.[3] These enzymes play critical roles in cellular signaling, and their inhibition can modulate various physiological processes.

Anticancer Activity

The anticancer properties of functionalized vinylphosphonates are often linked to their enzyme inhibitory activities. By targeting enzymes like SK1 and MMP-2, these compounds can disrupt signaling pathways that are crucial for tumor growth, proliferation, and metastasis.[1][2]

Antiviral Activity

Certain vinylphosphonate derivatives have exhibited promising antiviral activities, particularly against HIV-1 and human cytomegalovirus (HCMV).[4] These compounds can act as mimics of phosphate groups, interfering with viral replication processes.[4]

Antiparasitic Activity

The development of vinylphosphonates as antiparasitic agents is an active area of research. By targeting parasite-specific enzymes, these compounds offer the potential for selective toxicity against parasites with minimal effects on the host.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activity of various functionalized vinylphosphonates, highlighting key structure-activity relationships.

Table 1: Inhibition of Sphingosine Kinase 1 (SK1) by (S)-FTY720 Vinylphosphonate Analogues [5]

CompoundR GroupInhibition of SK1 at 50 µM (%)EC50 (µM)
2 NH262.7 ± 0.9-
3 OH23.5 ± 5.5-
4 F15.3 ± 4.15.7 ± 5.5
5 N3-8.3 ± 3.0
6 H10.2 ± 3.3-
7 Lactone30.1 ± 2.5-

Note: For compounds 4 and 5, the EC50 value represents activation of SK1 at lower concentrations, with inhibition observed at higher concentrations.[5]

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B) and Protein Phosphatase 2A (PP-2A) by Aryl-Containing Phosphonates [3]

CompoundStructurePTP-1B IC50 (µM)PP-2A IC50 (µM)
12 (Naphth-2-yl)difluoromethylphosphonic acid40-5040-50
13 (Naphth-1-yl)difluoromethylphosphonic acid40-5040-50

Table 3: Antiviral Activity of 5-Phosphono-Pent-2-en-1-yl Nucleoside Prodrugs [6]

CompoundBaseVirusEC50 (µM)
HDP-PPen-GGuanineHBV1.5
HDP-PPen-GGuanineEBV0.1
HDP-PPen-AAdenineHBV1.5
HDP-PPen-AAdenineEBV0.1

Signaling Pathways and Mechanisms of Action

The biological effects of functionalized vinylphosphonates are intrinsically linked to their ability to modulate specific signaling pathways.

Sphingolipid Signaling Pathway

(S)-FTY720 vinylphosphonate analogues inhibit SK1, a critical enzyme in the sphingolipid signaling pathway. This pathway regulates a delicate balance between pro-survival and pro-apoptotic signals. By inhibiting SK1, these compounds decrease the levels of the pro-survival molecule sphingosine-1-phosphate (S1P) and increase the levels of the pro-apoptotic molecule ceramide, ultimately leading to cancer cell death.

Sphingolipid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis SK1 Sphingosine Kinase 1 (SK1) Sphingosine->SK1 S1P Sphingosine-1-Phosphate (S1P) SK1->S1P ATP -> ADP Proliferation Proliferation & Survival S1P->Proliferation Vinylphosphonate Functionalized Vinylphosphonate Vinylphosphonate->SK1 Inhibition

Caption: Inhibition of SK1 by functionalized vinylphosphonates.

Shikimate Pathway

Vinylphosphonates that inhibit dehydroquinate synthase (DHQS) disrupt the shikimate pathway, which is essential for the synthesis of aromatic amino acids in microorganisms and plants. This pathway is a prime target for the development of non-toxic antimicrobial agents.

Shikimate_Pathway E4P Erythrose-4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase DHQS Dehydroquinate Synthase (DHQS) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->Aromatic_AA ... Vinylphosphonate Functionalized Vinylphosphonate Vinylphosphonate->DHQS Inhibition

Caption: Inhibition of DHQS in the Shikimate Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of functionalized vinylphosphonates.

Protocol 1: Sphingosine Kinase 1 (SK1) Inhibition Assay (Radiometric)

Objective: To determine the inhibitory potential of a functionalized vinylphosphonate against human SK1.

Materials:

  • Recombinant human SK1

  • D-erythro-sphingosine

  • [γ-33P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM DTT, 1 mM ATP)

  • Test vinylphosphonate compound dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., chloroform/methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test vinylphosphonate in the assay buffer.

  • In a microcentrifuge tube, add the assay buffer, recombinant SK1, and the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding a mixture of D-erythro-sphingosine and [γ-33P]ATP.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

  • Visualize the radiolabeled sphingosine-1-phosphate (S1P) product by autoradiography.

  • Scrape the S1P spots and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay (Fluorogenic)

Objective: To measure the inhibitory activity of a vinylphosphonate against MMP-2.

Materials:

  • Recombinant human MMP-2 (activated)

  • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test vinylphosphonate compound dissolved in DMSO

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test vinylphosphonate in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, activated MMP-2, and the test compound at various concentrations.

  • Incubate the plate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic MMP-2 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time.

  • Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: General Antiviral Assay (Cytopathic Effect Inhibition Assay)

Objective: To evaluate the antiviral activity of a vinylphosphonate against a specific virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Test vinylphosphonate compound dissolved in DMSO

  • Positive control antiviral drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test vinylphosphonate and the positive control drug in cell culture medium.

  • Remove the culture medium from the cells and add the diluted compounds.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Include uninfected and untreated cell controls, as well as virus-infected and untreated controls.

  • Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-5 days).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration).

  • Calculate the selectivity index (SI = CC50/EC50).

Drug Discovery and Development Workflow

The discovery and development of functionalized vinylphosphonates as therapeutic agents follow a structured workflow, from initial design to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (Vinylphosphonate Library Synthesis) Target_ID->Lead_Gen HTS High-Throughput Screening Lead_Gen->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead In_Vivo In Vivo Efficacy (Animal Models) Hit_to_Lead->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Tox->ADME Phase_I Phase I (Safety) ADME->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III FDA FDA Review & Approval Phase_III->FDA

Caption: Drug discovery workflow for vinylphosphonate-based therapeutics.

Conclusion

Functionalized vinylphosphonates represent a highly promising class of molecules with a wide array of biological activities. Their ability to potently and often selectively inhibit key enzymes makes them attractive candidates for the development of new drugs targeting cancer, infectious diseases, and other conditions. The continued exploration of their structure-activity relationships, coupled with the development of robust and efficient synthetic and screening methodologies, will undoubtedly pave the way for the clinical translation of this versatile chemical scaffold. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of functionalized vinylphosphonates.

References

Dialkyl Vinyl Phosphonate Monomers: A Technical Guide to Chemical Properties and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of dialkyl vinyl phosphonate monomers, a class of compounds of significant interest for the development of advanced materials with applications in flame retardancy, biomaterials, and drug delivery. This document details their synthesis, reactivity, polymerization behavior, and key physicochemical characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

Dialkyl vinyl phosphonates are organophosphorus compounds characterized by a vinyl group directly attached to a phosphonate moiety. The general structure consists of a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups, and single-bonded to a vinyl group.

A summary of the key physical properties for two common examples, Dimethyl vinylphosphonate and Diethyl vinylphosphonate, is presented in Table 1.

PropertyDimethyl vinylphosphonateDiethyl vinylphosphonate
Linear Formula CH₂=CHPO(OCH₃)₂CH₂=CHPO(OCH₂CH₃)₂[1]
CAS Number 4645-32-3682-30-4[1]
Molecular Weight 136.09 g/mol 164.14 g/mol [1]
Boiling Point 197-202 °C202 °C[1]
Density 1.146 g/mL at 20 °C1.068 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.430-1.4351.429[1]

Synthesis of Dialkyl Vinyl Phosphonate Monomers

Several synthetic routes to dialkyl vinyl phosphonate monomers have been developed, with the most common methods being the Michaelis-Arbuzov and Michaelis-Becker reactions. A straightforward and economical method involves the copper nanoparticle-catalyzed hydrophosphorylation of aliphatic alkynes.[2] More recently, Heck coupling between vinyl phosphonic acid and aryl bromide compounds has been demonstrated as a reliable method for synthesizing a diverse range of these monomers.[3]

Illustrative Synthesis Workflow: Heck Coupling

The following diagram illustrates a generalized workflow for the synthesis of vinyl phosphonate monomers via a Heck coupling reaction.

G Synthesis of Vinyl Phosphonates via Heck Coupling cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aryl_Bromide Aryl Bromide Mixing Mix Reactants, Catalyst, Base, and Solvent Aryl_Bromide->Mixing Vinyl_Phosphonic_Acid Vinyl Phosphonic Acid Vinyl_Phosphonic_Acid->Mixing Catalyst Palladium Catalyst Catalyst->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Solvent (e.g., Acetonitrile) Solvent->Mixing Heating Heat Mixture (e.g., 80-100 °C) Mixing->Heating Purification Purification (e.g., Column Chromatography) Heating->Purification Vinyl_Phosphonate Dialkyl Vinyl Phosphonate Purification->Vinyl_Phosphonate

Caption: Generalized workflow for the synthesis of vinyl phosphonates.

Reactivity and Polymerization

Dialkyl vinyl phosphonates can undergo polymerization through various mechanisms, including free-radical, anionic, and rare-earth metal-mediated group-transfer polymerization (REM-GTP).[4][5] The choice of polymerization technique significantly influences the resulting polymer's molecular weight, polydispersity, and architecture.[5]

Free-Radical Polymerization

Free-radical polymerization of vinyl phosphonate monomers is often characterized by significant chain transfer reactions, which can lead to polymers with lower molecular weights and broader polydispersity.[5][6] These transfer reactions can involve intramolecular hydrogen transfer from the phosphonate ester groups.[7]

Experimental Protocol: Free-Radical Solution Polymerization of Diethyl Vinyl Phosphonate (DEVP)

  • Materials: Diethyl vinyl phosphonate (DEVP), purified by vacuum distillation; Azobisisobutyronitrile (AIBN), recrystallized from methanol; Anhydrous solvent (e.g., toluene or dioxane).[5]

  • Procedure:

    • A solution of DEVP and AIBN in the anhydrous solvent is prepared in a reaction flask.[4]

    • The mixture is degassed by several freeze-pump-thaw cycles.[4]

    • The reaction flask is filled with an inert atmosphere (e.g., argon or nitrogen) and heated to a desired temperature (e.g., 60-80 °C) in an oil bath.[4]

    • The polymerization is allowed to proceed for a set time (e.g., 12-24 hours).[4]

    • The reaction is cooled to room temperature.[4]

    • The polymer is precipitated by pouring the solution into a large volume of a non-solvent like methanol or hexane.[4]

    • The polymer is collected by filtration, redissolved in a suitable solvent (e.g., THF), and reprecipitated to purify it.[4]

Anionic Polymerization

Anionic polymerization of dialkyl vinyl phosphonates, typically initiated by organolithium compounds, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4][8]

Experimental Protocol: Anionic Polymerization of DEVP

  • Materials: Diethyl vinylphosphonate (DEVP), freshly distilled; Anhydrous tetrahydrofuran (THF); n-Butyllithium (n-BuLi) solution in hexanes; Anhydrous methanol; Argon or Nitrogen gas supply; Schlenk line and glassware.[4]

  • Procedure:

    • All glassware is flame-dried under vacuum and cooled under an inert atmosphere.[4]

    • Anhydrous THF is transferred to the reaction flask via cannula.[4]

    • The reaction flask is cooled to -78 °C using a dry ice/acetone bath.[4]

    • A calculated amount of n-BuLi solution is added dropwise to the stirred THF.[4]

    • Freshly distilled DEVP is added dropwise to the initiator solution.[4]

    • The polymerization is allowed to proceed for a specified time (e.g., 1-4 hours) at -78 °C.[4]

    • The polymerization is terminated by the addition of a small amount of anhydrous methanol.[4]

    • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether).[4]

Rare-Earth Metal-Mediated Group-Transfer Polymerization (REM-GTP)

REM-GTP is a living polymerization technique that provides excellent control over the polymer architecture, enabling the synthesis of block copolymers and polymers with specific end-group functionalities.[4] This method has been successfully used to synthesize high-molecular-weight poly(diethyl vinylphosphonate) (PDEVP).[9]

The following diagram illustrates the initiation pathway for REM-GTP of DEVP.

G REM-GTP Initiation Pathway for DEVP Polymerization Catalyst Rare-Earth Metal Catalyst (e.g., Cp₂YbMe) Activated_Monomer Activated Monomer Complex Catalyst->Activated_Monomer Coordination Monomer Diethyl Vinylphosphonate (DEVP) Monomer->Activated_Monomer Initiator Initiator (e.g., Silyl Ketene Acetal) Propagating_Chain Propagating Polymer Chain Initiator->Propagating_Chain Initiation Activated_Monomer->Propagating_Chain Propagation

Caption: Initiation and propagation in REM-GTP of DEVP.

Quantitative Polymerization Data

The polymerization method has a significant impact on the resulting polymer properties. Table 2 summarizes typical quantitative data for the polymerization of diethyl vinylphosphonate (DEVP) using different techniques.

Polymerization MethodMonomer to Initiator Ratio ([M]/[I])Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
Anionic Polymerization508,2001.10[4]
Anionic Polymerization10016,4001.15[4]
Radical Polymerization1005,0002.5[4]
REM-GTP20032,8001.05[4]

Thermal Properties

Organophosphorus compounds generally exhibit good thermal and hydrolytic stabilities.[6] The thermal stability of polymers derived from dialkyl vinyl phosphonates is an important characteristic, particularly for applications such as flame retardants. The degradation of these polymers can be influenced by the presence of the phosphorus-containing side chains. For instance, P–O–C bonds that may form during certain polymerization processes are more thermally labile than the phosphonate group itself and can lead to chain scission.[7]

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize dialkyl vinyl phosphonate monomers and their corresponding polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The proton magnetic resonance spectra of diethyl vinylphosphonate and substituted vinylphosphonates have been studied in detail.[10]

    • ³¹P NMR: Is particularly useful for characterizing phosphorus-containing compounds. The chemical shift provides information about the electronic environment of the phosphorus atom.[11]

  • Infrared (IR) Spectroscopy: The IR spectra of dialkyl phosphonates show characteristic absorption bands for the P=O and P-H groups.

Solubility

The solubility of dialkyl vinyl phosphonate monomers and their polymers can be tuned by modifying the alkyl groups. For instance, the use of branched alkyl chains can significantly improve the solubility of the corresponding polymers.[11] Poly(ethylene alkyl phosphonate)s have shown excellent water solubility, making them potential substitutes for polyethylene glycol (PEG) in biomedical applications.[12]

Applications in Drug Development and Materials Science

The unique properties of polymers derived from dialkyl vinyl phosphonates make them promising candidates for various applications:

  • Biomedical Applications: Their biocompatibility and potential for functionalization make them suitable for drug delivery systems, components for dental cements, and bone reconstruction.[4][9]

  • Flame Retardants: The phosphorus content imparts flame-retardant properties to materials.[4]

  • Polymer Electrolyte Membranes: These polymers are being explored for use in fuel cells.[4]

This guide provides a foundational understanding of the chemical properties of dialkyl vinyl phosphonate monomers. For more specific applications and advanced characterization, consulting the cited literature is recommended.

References

The Synthesis of Vinylphosphonic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

I have performed a comprehensive set of searches covering the synthesis of vinylphosphonic acid and its derivatives. The search results provide information on several synthetic methods, including:

  • Dehydrochlorination of 2-chloroethylphosphonic dichloride.

  • Pyrolysis of 2-chloroethylphosphonic acid.

  • Reaction of acetaldehyde with PCl3 followed by dehydrochlorination.

  • Michaelis-Arbuzov reaction for the synthesis of vinylphosphonate esters.

  • Horner-Wadsworth-Emmons reaction for the synthesis of substituted vinylphosphonates.

  • Addition of dialkyl phosphites to acetylene.

  • Synthesis of α-halo and α-fluoro vinylphosphonates.

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However, I still need to extract and organize the quantitative data (yields, specific reaction conditions like temperature and time, and spectroscopic data) into structured tables. I also need to formulate detailed experimental protocols based on the descriptions in the search results. While some reaction schemes are mentioned, I will need to construct the Graphviz diagrams for the key synthetic pathways myself. Information on signaling pathways directly involving vinylphosphonic acid derivatives for drug development is limited in the current search results, so a targeted search on that specific aspect might be necessary if the user's primary focus is on drug development applications beyond materials science.

Given the information at hand, I will proceed with structuring the available data and generating the required content. I will perform additional searches if I encounter significant gaps in the quantitative data or experimental protocols.

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For Researchers, Scientists, and Drug Development Professionals

Vinylphosphonic acid (VPA) and its derivatives are a versatile class of organophosphorus compounds with significant applications ranging from polymer chemistry and materials science to the development of novel therapeutic agents. Their unique properties, including high polarity, ability to coordinate with metal ions, and resemblance to biological phosphates, make them attractive building blocks in various scientific disciplines. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing vinylphosphonic acid and its derivatives, complete with experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of vinylphosphonic acid and its derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired scale, available starting materials, and the specific substitution pattern of the target molecule.

Dehydrochlorination and Pyrolysis Routes

Historically, the synthesis of vinylphosphonic acid often involved the elimination of hydrogen chloride from a saturated precursor. A common industrial route starts from 2-chloroethylphosphonic acid, a widely available plant growth regulator.[1][2]

One of the earliest methods, developed by Kabachnik and Medved, involves the dehydrochlorination of 2-chloroethylphosphonic dichloride at high temperatures (330–340 °C) over a barium chloride catalyst, followed by hydrolysis of the resulting vinylphosphonic dichloride.[3][4] A more direct and cost-effective approach is the pyrolysis of commercially available (2-chloroethyl)phosphonic acid.[3]

Another classical approach involves the reaction of acetaldehyde with phosphorus trichloride (PCl₃). The resulting adduct is then treated with acetic acid to form 1-chloroethylphosphonic acid, which undergoes dehydrochlorination to yield vinylphosphonic acid.[5]

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds and is widely used for the synthesis of vinylphosphonate esters.[6][7][8] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to a phosphonium salt intermediate that subsequently dealkylates to form the phosphonate.[6][8] For the synthesis of vinylphosphonates, a haloethene is typically used as the substrate.

The reaction is versatile and can be applied to a range of substrates.[6] However, it generally requires elevated temperatures (120-160 °C).[6] Recent advancements have introduced Lewis acid catalysis to enable the reaction to proceed at room temperature.[9]

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, including substituted vinylphosphonates.[10][11] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[11] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[12]

The HWE reaction typically yields the (E)-alkene as the major product.[11] However, modifications to the phosphonate reagent, such as using phosphonates with electron-withdrawing groups (e.g., trifluoroethoxy or aryloxy), can favor the formation of the (Z)-alkene (Still-Gennari and Ando modifications, respectively).[12]

Addition of Phosphites to Acetylene

The direct addition of dialkyl phosphites to acetylene presents a straightforward route to vinylphosphonates. This reaction is often catalyzed by transition metal complexes, such as those of palladium or platinum, and proceeds with high selectivity and yield.[13] The reaction can be carried out in the presence of a palladium complex in a homogeneous phase at temperatures ranging from 20 to 130 °C.[13]

Experimental Protocols

Protocol 1: Synthesis of Vinylphosphonic Acid via Dehydrochlorination of 2-Chloroethylphosphonic Dichloride[3][4]
  • Dehydrochlorination: Pass the vapor of 2-chloroethylphosphonic dichloride through a quartz tube filled with barium chloride at 330-340 °C.

  • Hydrolysis: Carefully add the resulting vinylphosphonic dichloride to cool water with stirring.

  • Purification: Distill off the water and hydrochloric acid under reduced pressure. Dry the resulting viscous liquid under vacuum to obtain vinylphosphonic acid.

Protocol 2: Synthesis of Diethyl Vinylphosphonate via Michaelis-Arbuzov Reaction
  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and an excess of vinyl bromide.

  • Reaction: Heat the mixture to 120-160 °C and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess vinyl bromide and the ethyl bromide byproduct by distillation. The remaining liquid is the crude diethyl vinylphosphonate, which can be further purified by vacuum distillation.

Protocol 3: Synthesis of (E)-Diethyl (2-phenylethenyl)phosphonate via Horner-Wadsworth-Emmons Reaction
  • Carbanion Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl benzylphosphonate in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add a strong base, such as n-butyllithium, dropwise until a persistent color change indicates the formation of the carbanion.

  • Condensation: To the cooled carbanion solution, add a solution of benzaldehyde in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the (E)-diethyl (2-phenylethenyl)phosphonate.

Quantitative Data Summary

Synthetic MethodStarting MaterialsProductTypical Yield (%)Ref.
Dehydrochlorination2-Chloroethylphosphonic dichlorideVinylphosphonic acidGood[3][4]
Michaelis-ArbuzovTriethyl phosphite, Vinyl bromideDiethyl vinylphosphonateModerate to High[6][7]
Horner-Wadsworth-EmmonsDiethyl benzylphosphonate, Benzaldehyde(E)-Diethyl (2-phenylethenyl)phosphonateHigh[10][11]
Addition to AcetyleneDiethyl phosphite, AcetyleneDiethyl vinylphosphonate30% (Ni-phosphine catalyst)[13]

Visualizing Synthetic Pathways

The following diagrams illustrate the core synthetic routes to vinylphosphonic acid and its derivatives.

Synthesis_Pathways cluster_dehydrochlorination Dehydrochlorination Route cluster_arbuzov Michaelis-Arbuzov Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction 2-Chloroethylphosphonic\ndichloride 2-Chloroethylphosphonic dichloride Vinylphosphonic\ndichloride Vinylphosphonic dichloride 2-Chloroethylphosphonic\ndichloride->Vinylphosphonic\ndichloride Δ, BaCl₂ Vinylphosphonic Acid Vinylphosphonic Acid Vinylphosphonic\ndichloride->Vinylphosphonic Acid H₂O Trialkyl\nphosphite Trialkyl phosphite Phosphonium\nsalt (intermediate) Phosphonium salt (intermediate) Trialkyl\nphosphite->Phosphonium\nsalt (intermediate) + Alkyl halide Alkyl\nphosphonate Alkyl phosphonate Phosphonium\nsalt (intermediate)->Alkyl\nphosphonate Dealkylation Phosphonate Phosphonate Phosphonate\ncarbanion Phosphonate carbanion Phosphonate->Phosphonate\ncarbanion + Base Oxaphosphetane\n(intermediate) Oxaphosphetane (intermediate) Phosphonate\ncarbanion->Oxaphosphetane\n(intermediate) + Aldehyde/Ketone Alkene Alkene Oxaphosphetane\n(intermediate)->Alkene Elimination

Caption: Key synthetic routes to vinylphosphonic acid and its derivatives.

Applications in Drug Development

Vinylphosphonic acid derivatives are of growing interest in drug development due to their ability to act as mimics of phosphate-containing biomolecules. Their inherent stability compared to phosphates makes them attractive for designing enzyme inhibitors and therapeutic agents. For instance, bisphosphonates, which contain a P-C-P core, are a well-established class of drugs for treating bone disorders like osteoporosis.[14] The vinyl group provides a handle for further functionalization, allowing for the creation of a diverse library of compounds for screening against various biological targets. Research is ongoing to explore their potential as antiviral, anticancer, and antibacterial agents.[15][16]

The development of new synthetic methodologies, particularly those that allow for precise control over stereochemistry, will be crucial for advancing the application of vinylphosphonic acid derivatives in medicine.

References

An In-depth Technical Guide on the Radical Copolymerization of Phosphonate-Containing Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical copolymerization of phosphonate-containing vinyl monomers. It covers the synthesis of key monomers, detailed experimental protocols for various polymerization techniques, quantitative data on copolymerization parameters, and insights into the applications of these unique polymers, particularly in the biomedical field.

Introduction

Phosphonate-containing polymers have garnered significant interest due to their unique properties, including high biocompatibility, flame retardancy, and strong adhesion to various substrates. The incorporation of the phosphonate group into a polymer backbone via radical copolymerization of vinyl monomers offers a versatile platform for designing functional materials with tailored properties. These copolymers are finding increasing applications in drug delivery, tissue engineering, and as biomaterials.[1][2] This guide will delve into the core aspects of the synthesis and characterization of these promising macromolecules.

Monomer Synthesis

The properties of the final copolymer are intrinsically linked to the structure of the constituent monomers. This section details the synthesis of two key phosphonate-containing vinyl monomers: Vinylphosphonic Acid (VPA) and Diethyl (methacryloyloxy)methyl phosphonate (DMMP).

Synthesis of Vinylphosphonic Acid (VPA)

Vinylphosphonic acid is a foundational monomer for the synthesis of poly(vinylphosphonic acid) and its copolymers. A common synthetic route involves the dehydrochlorination of 2-chloroethylphosphonic dichloride followed by hydrolysis.[3]

Experimental Protocol:

  • Dehydrochlorination: 2-chloroethylphosphonic dichloride is heated to 330-340 °C in the presence of a catalyst such as BaCl₂. This reaction eliminates hydrogen chloride to yield vinylphosphonic dichloride.[3]

  • Hydrolysis: The resulting vinylphosphonic dichloride is carefully hydrolyzed with water to produce vinylphosphonic acid. The crude product is then purified by vacuum distillation.

Synthesis of Diethyl (methacryloyloxy)methyl phosphonate (DMMP)

DMMP is a methacrylate-based monomer containing a phosphonate group. It is synthesized via an esterification reaction.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a nitrogen inlet and a magnetic stirrer, diethyl(hydroxymethyl) phosphonate is dissolved in a suitable solvent like toluene.

  • Esterification: Methacryloyl chloride and triethylamine are added dropwise to the flask at a reduced temperature of -5 °C under a nitrogen atmosphere. The triethylamine acts as a base to neutralize the HCl byproduct.[4]

  • Workup and Purification: After the reaction is complete, the triethylamine hydrochloride salt is filtered off. The filtrate is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The final product, DMMP, is purified by vacuum distillation.

Radical Copolymerization Techniques

The radical copolymerization of phosphonate-containing vinyl monomers can be achieved through various techniques, each offering different levels of control over the final polymer architecture.

Free Radical Polymerization (FRP)

Free radical polymerization is a widely used and relatively simple method for copolymerizing vinyl monomers. However, for phosphonate-containing monomers, chain transfer reactions can be significant, potentially leading to lower molecular weight polymers.[5][6]

Experimental Protocol: Free Radical Copolymerization of Vinylphosphonic Acid (VPA) and Acrylic Acid (AA) [7]

  • Reaction Setup: VPA is dissolved in deionized water in a two-neck round-bottom flask equipped with a reflux condenser. The apparatus is purged with nitrogen.

  • Initiation: The solution is heated to the desired reaction temperature (e.g., 90 °C). A solution of acrylic acid and a water-soluble initiator, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH), in deionized water is added to the reaction flask.

  • Polymerization: The reaction is allowed to proceed for a specified time (e.g., 30 minutes).

  • Purification: The resulting copolymer is purified by dialysis against deionized water for 24 hours to remove unreacted monomers and initiator fragments. The purified polymer is then dried under vacuum.

Controlled Radical Polymerization: RAFT and ATRP

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are controlled radical polymerization techniques that allow for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions.[4][8][9]

Experimental Protocol: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) [10]

  • Reaction Mixture: MAPC1, a RAFT agent (e.g., 2-cyano-2-propyl benzodithioate), and an initiator (e.g., AIBN) are dissolved in a suitable solvent such as DMF.

  • Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 70 °C) for a predetermined time.

  • Termination and Purification: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then precipitated in a non-solvent, filtered, and dried under vacuum.

Experimental Protocol: ATRP of Diethyl (methacryloyloxy)methyl phosphonate (DMMP) [4]

  • Catalyst Complex Formation: A copper(I) bromide (CuBr) catalyst and a ligand (e.g., PMDETA) are added to a Schlenk flask and purged with nitrogen.

  • Reaction Mixture: DMMP monomer and a solvent (e.g., toluene) are added to the flask.

  • Initiation: An initiator, such as methyl 2-bromopropionate, is added to start the polymerization.

  • Polymerization: The reaction is conducted at a controlled temperature (e.g., 70 °C).

  • Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The polymer is then purified by passing it through a neutral alumina column to remove the copper catalyst, followed by precipitation and drying.

Data Presentation: Copolymerization Parameters

The reactivity ratios of the comonomers are crucial parameters that determine the composition and microstructure of the resulting copolymer.

Table 1: Reactivity Ratios of Phosphonate-Containing Vinyl Monomers (M1) with Various Comonomers (M2)

M1M2r1r2Polymerization ConditionsReference
Vinylphosphonic Acid (VPA)Acrylic Acid (AA)4.090.042Free-radical polymerization in water at 90°C[7]
Vinylphosphonic Acid (VPA)2-deoxy-2-methacrylamido-D-glucose0.049.02Free-radical copolymerization[11]
BN 2-vinylnaphthaleneStyrene0.4232.30Radical copolymerization[12]

Characterization of Copolymers

The synthesized copolymers are characterized to determine their composition, molecular weight, and other properties.

Experimental Protocol: Determination of Copolymer Composition by NMR Spectroscopy

  • Sample Preparation: A known amount of the dried copolymer is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Analysis: The ¹H NMR spectrum is recorded. The composition of the copolymer can be determined by comparing the integral of a characteristic proton signal from one monomer to a characteristic proton signal from the other monomer.[11]

  • ³¹P NMR Analysis: For phosphonate-containing copolymers, ³¹P NMR spectroscopy provides a direct method to quantify the phosphorus content and thus the mole fraction of the phosphonate-containing monomer in the copolymer.[11]

Experimental Protocol: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

  • Sample Preparation: The copolymer is dissolved in a suitable mobile phase (e.g., DMF with LiCl).

  • GPC Analysis: The solution is injected into the GPC system. The instrument separates the polymer chains based on their hydrodynamic volume.

  • Data Analysis: The molecular weight and molecular weight distribution (polydispersity index, PDI) are determined by comparing the elution time of the sample to a calibration curve generated from polymer standards of known molecular weights.[13]

Mandatory Visualizations

Experimental Workflow for Copolymer Synthesis and Characterization

G Workflow for Copolymer Synthesis and Characterization cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization Monomer_Synthesis Monomer Synthesis Polymerization Radical Copolymerization (FRP/RAFT/ATRP) Monomer_Synthesis->Polymerization Purification Purification (Dialysis/Precipitation) Polymerization->Purification Drying Drying Purification->Drying NMR NMR Spectroscopy (Composition) Drying->NMR GPC GPC (Molecular Weight & PDI) Drying->GPC FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR Thermal_Analysis Thermal Analysis (Tg, Td) Drying->Thermal_Analysis

Caption: General workflow for the synthesis and characterization of phosphonate-containing copolymers.

Conceptual Diagram for Drug Delivery Application

G Phosphonate Copolymer-Based Drug Delivery System Copolymer Phosphonate Copolymer Nanoparticle Drug-Loaded Nanoparticle Copolymer->Nanoparticle Drug Drug Molecule Drug->Nanoparticle Target_Cell Target Cell Nanoparticle->Target_Cell Targeting Release Drug Release Target_Cell->Release Internalization Release->Drug Therapeutic Effect

Caption: Conceptual representation of a phosphonate copolymer-based drug delivery system.

Applications in Drug Development

Copolymers of phosphonate-containing vinyl monomers are particularly promising for biomedical applications due to their biocompatibility and the unique properties imparted by the phosphonate group.

Drug Delivery Systems

These copolymers can self-assemble into nanoparticles or form hydrogels, which can encapsulate and protect drug molecules.[1][14] The phosphonate groups can also serve as sites for conjugating targeting ligands to direct the drug delivery system to specific cells or tissues. The release of the drug can be triggered by changes in the physiological environment, such as pH or temperature.[15]

Bone Tissue Engineering

The structural similarity of the phosphonate group to the phosphate groups in bone mineral (hydroxyapatite) allows these polymers to interact strongly with bone tissue. This property is being explored for the development of scaffolds that can promote bone regeneration and for the targeted delivery of therapeutic agents to bone.[2] For instance, copolymers containing phosphonic acid groups can enhance the adhesion and proliferation of osteoblasts, the cells responsible for bone formation.

References

The Role of Vinyl Phosphates as Electrophiles in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl phosphates have emerged as versatile and highly reactive electrophiles in modern organic synthesis. Their unique electronic properties, stemming from the electron-withdrawing nature of the phosphate group, render the vinylic carbon atoms susceptible to nucleophilic attack. This reactivity has been harnessed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing efficient pathways to complex molecular architectures. This technical guide provides a comprehensive overview of the role of vinyl phosphates as electrophiles, with a focus on their application in cross-coupling reactions, Michael additions, and their potential in drug development.

Core Reactivity and Principles

The electrophilic character of vinyl phosphates is primarily attributed to the polarization of the carbon-carbon double bond by the adjacent phosphate moiety. The phosphorus atom, with its high oxidation state and attached electronegative oxygen atoms, withdraws electron density from the vinyl group, making the β-carbon atom particularly electrophilic and susceptible to attack by nucleophiles. The phosphate group also serves as an excellent leaving group in substitution and cross-coupling reactions, facilitating a wide range of transformations.

Synthesis of Vinyl Phosphates

A common and efficient method for the synthesis of vinyl phosphates involves the reaction of ketones with a phosphorylating agent. For instance, vinyl diethyl phosphate can be synthesized from cyclohexanone.

Detailed Experimental Protocol: Synthesis of Diethyl 2-Phenylvinyl Phosphate

A mixture of a ketone (e.g., acetophenone), a base (e.g., sodium hydride), and a phosphorylating agent (e.g., diethyl chlorophosphate) in an appropriate solvent (e.g., anhydrous tetrahydrofuran) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired this compound.

Cross-Coupling Reactions

Vinyl phosphates are excellent electrophilic partners in a variety of palladium- and nickel-catalyzed cross-coupling reactions, offering a stable and accessible alternative to the more commonly used vinyl halides and triflates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of vinyl phosphates with boronic acids provides a powerful method for the synthesis of substituted alkenes. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel containing the this compound and the arylboronic acid in a suitable solvent (e.g., toluene or dioxane), the palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K3PO4) are added. The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction mixture is worked up, and the product is purified by chromatography.

Table 1: Suzuki-Miyaura Coupling of Vinyl Phosphates with Arylboronic Acids

EntryThis compoundArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Diethyl 1-phenylthis compoundPhenylboronic acidPd(OAc)2 (2)PPh3 (4)K3PO4Toluene1001285
2Diethyl 1-cyclohexenyl phosphate4-Methoxyphenylboronic acidPd(PPh3)4 (5)-K2CO3Dioxane901678
3Diethyl 1-(n-butyl)this compoundNaphthalene-2-boronic acidPdCl2(dppf) (3)-CsFTHF802465

Catalytic Cycle for Suzuki-Miyaura Coupling:

The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex to form a vinylpalladium(II) intermediate. This is followed by transmetalation with the boronic acid, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)(L2)-OPO(OR)2 Vinyl-Pd(II)(L2)-OPO(OR)2 Pd(0)L2->Vinyl-Pd(II)(L2)-OPO(OR)2 Oxidative Addition (this compound) Vinyl-Pd(II)(L2)-Ar Vinyl-Pd(II)(L2)-Ar Vinyl-Pd(II)(L2)-OPO(OR)2->Vinyl-Pd(II)(L2)-Ar Transmetalation (Ar-B(OH)2, Base) Coupled_Product Coupled_Product Vinyl-Pd(II)(L2)-Ar->Coupled_Product Reductive Elimination Coupled_Product->Pd(0)L2 Regeneration

Suzuki-Miyaura Catalytic Cycle
Negishi Coupling

The Negishi coupling reaction of vinyl phosphates with organozinc reagents is a highly efficient method for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. This reaction often proceeds under mild conditions and exhibits a broad substrate scope.[1] A notable advantage is the ability to perform these reactions at room temperature.[1]

Detailed Experimental Protocol for Room-Temperature Negishi Coupling of a Trisubstituted this compound:

In a glovebox, a flask is charged with the bromothis compound, a palladium catalyst (e.g., Pd(dba)2), and a phosphine ligand (e.g., SPhos). Anhydrous THF is added, followed by the dropwise addition of the organozinc reagent at room temperature. The reaction is stirred until completion, as monitored by GC-MS. The reaction is then quenched, and the product is isolated by extraction and purified by column chromatography.[1]

Table 2: Room-Temperature Negishi Coupling of Trisubstituted Vinyl Phosphates with Organozinc Reagents [1]

EntryThis compoundOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventYield (%)
1(Z)-diethyl (2-bromo-1-phenylprop-1-en-1-yl) phosphateMeZnClPd(dba)2 (5)SPhos (10)THF85
2(Z)-diethyl (2-bromo-1-phenylprop-1-en-1-yl) phosphateEtZnClPd(dba)2 (5)SPhos (10)THF82
3(Z)-diethyl (2-bromo-1-cyclohexylprop-1-en-1-yl) phosphatePhZnClPd(dba)2 (5)SPhos (10)THF75
4(Z)-diethyl (2-bromo-1-(thiophen-2-yl)prop-1-en-1-yl) phosphateBnZnClPd(dba)2 (5)SPhos (10)THF78
Heck Reaction

The Heck reaction of vinyl phosphates with alkenes provides a direct method for the synthesis of substituted dienes and other unsaturated systems. The reaction is typically catalyzed by a palladium complex in the presence of a base.

General Experimental Protocol for Heck Reaction:

A mixture of the this compound, the alkene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (if necessary), and a base (e.g., Et3N) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography.

Michael Addition

Vinyl phosphates, particularly those bearing an electron-withdrawing group at the α- or β-position, are excellent Michael acceptors. They readily undergo conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions.

Detailed Experimental Protocol for Michael Addition of an Amine to Diethyl Vinylphosphonate:

To a solution of diethyl vinylphosphonate in a suitable solvent (e.g., ethanol), the amine is added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the β-amino phosphonate.

Table 3: Michael Addition of Nucleophiles to Vinyl Phosphonates

EntryVinyl PhosphonateNucleophileCatalyst/ConditionsProductYield (%)
1Diethyl vinylphosphonatePiperidineNeat, 60 °C, 4 hDiethyl 2-(piperidin-1-yl)ethylphosphonate92
2Diethyl vinylphosphonateThiophenolNaOEt (cat.), EtOH, rt, 2 hDiethyl 2-(phenylthio)ethylphosphonate88
3Diethyl (E)-2-styrylphosphonateDiethyl malonateNaH, THF, rt, 12 hDiethyl 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)-2-phenylethylphosphonate75

Reaction Workflow for Michael Addition:

The general workflow involves the preparation of the reaction mixture, monitoring the reaction progress, workup, and purification of the final product.

Michael_Addition_Workflow Start Start Mix_Reagents Mix this compound, Nucleophile, and Solvent/ Catalyst Start->Mix_Reagents Reaction Stir at appropriate temperature Mix_Reagents->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Quench reaction and extract product Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Michael Addition Workflow

Application in Drug Development: Covalent Kinase Inhibitors

The electrophilic nature of vinyl phosphates makes them attractive candidates for the design of covalent inhibitors targeting protein kinases. Many kinase inhibitors function by forming a covalent bond with a nucleophilic residue, often a cysteine, in the active site of the enzyme, leading to irreversible inhibition.

While direct examples of vinyl phosphates as covalent kinase inhibitors are emerging, the related vinyl phosphonates and other α,β-unsaturated phosphorus compounds have shown promise. The vinyl group acts as a "warhead," reacting with a nucleophilic amino acid residue in a Michael-type addition. This covalent modification can lead to high potency and prolonged duration of action.

Signaling Pathway of a Covalent Kinase Inhibitor:

A covalent kinase inhibitor, upon entering the cell, binds to the ATP-binding pocket of its target kinase. The electrophilic warhead of the inhibitor is positioned in proximity to a nucleophilic amino acid residue. A covalent bond is then formed, irreversibly inactivating the kinase and blocking the downstream signaling pathway.

Kinase_Inhibition_Pathway cluster_cell Cell Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Inactive_Kinase Inactive Kinase (Covalently Modified) Kinase->Inactive_Kinase Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Inhibitor Covalent Inhibitor (e.g., this compound derivative) Inhibitor->Kinase Covalent Bonding

Kinase Inhibition by a Covalent Inhibitor

Conclusion

Vinyl phosphates are valuable and versatile electrophiles in organic synthesis, enabling a wide array of powerful bond-forming reactions. Their utility in cross-coupling and Michael addition reactions provides access to a diverse range of molecular structures. Furthermore, their inherent electrophilicity presents exciting opportunities for the design of novel covalent inhibitors for therapeutic applications, particularly in the field of kinase-targeted drug discovery. The continued exploration of the reactivity of vinyl phosphates is expected to lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

Unveiling the Structure: A Technical Guide to the Characterization of Polyvinylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyvinylphosphonic acid (PVPA) is a versatile polymer with significant potential in various applications, including as a component in drug delivery systems, biomaterials, and proton exchange membranes. Its efficacy in these roles is intrinsically linked to its molecular structure. A thorough structural characterization is therefore paramount for understanding its properties, ensuring quality control, and optimizing its performance in pharmaceutical and biomedical applications. This in-depth technical guide provides a comprehensive overview of the key analytical techniques employed for the structural elucidation of PVPA, complete with experimental protocols and data interpretation.

Spectroscopic Characterization: Probing the Molecular Fingerprint

Spectroscopic techniques are indispensable for elucidating the chemical structure of PVPA, providing insights into its functional groups, bonding arrangements, and microstructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of PVPA in solution. 1H, 13C, and 31P NMR are routinely used to gain a comprehensive understanding of the polymer's architecture.

The microstructure of PVPA can be complex, with studies indicating the presence of head-to-head regioirregular structures, with proportions as high as 17%.[1] For the regioregular portions of the polymer, a predominantly atactic structure is typically observed.[1] The chemical shifts in 1H and 31P NMR spectra are also sensitive to the degree of neutralization of the phosphonic acid groups.[1]

Table 1: Summary of NMR Spectroscopic Data for PVPA

NucleusSolventChemical Shift (δ, ppm)AssignmentReference
1HD2O2.2CH-P[2]
1.1 - 1.9CH2[2]
13CD2O-Complex spectra indicating structural irregularities[1]
31PD2O32.1O=P(OH)2 (Polymer)[2][3]
23.8Additional peak, potentially indicating structural variations[2]
15.96VPA monomer impurity[3]
Solid-state33Phosphonic acid groups[4]
25Phosphonic acid anhydride (shoulder)[4]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in PVPA. The spectrum of PVPA is characterized by distinct absorption bands corresponding to the various vibrational modes of its constituent chemical bonds.

Table 2: Characteristic FTIR Absorption Bands for PVPA

Wavenumber (cm-1)AssignmentReference
3600 - 3100O-H stretching (broad)[5]
3000 - 2300O-H stretching[3]
2160 - 1946P-OH[5]
1647P-O-H bend[3]
1264P=O stretching[5]
1085 - 1000P=O stretching[5]
938P-OH stretching[5]

Thermal Analysis: Assessing Stability and Degradation

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of PVPA. This information is vital for determining processing parameters and understanding the material's behavior under thermal stress, which is particularly important for applications involving heat, such as in fuel cells or certain drug formulation processes.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. A gradual weight loss for PVPA has been reported in the temperature range of 150-300 °C, which is attributed to the condensation of phosphonic acid groups and the subsequent loss of water.[4]

X-ray Diffraction (XRD)

While primarily used for determining the crystalline structure of materials, X-ray diffraction can provide insights into the amorphous or crystalline nature of PVPA. For semi-crystalline polymers, XRD can be used to determine the degree of crystallinity. In the context of PVPA, which is generally amorphous, XRD can be used to confirm its non-crystalline nature and to study the structure of PVPA-based composites and nanocomposites. For instance, in a study of PVPA-Fe3O4 nanocomposites, XRD was used to determine the crystallite and particle size of the Fe3O4 nanoparticles.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization of PVPA. The following sections provide standardized protocols for the key analytical techniques.

NMR Spectroscopy

Objective: To determine the microstructure, including tacticity and regioirregularity, and to confirm the chemical identity of PVPA.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the PVPA sample in 0.5-1.0 mL of a suitable deuterated solvent, such as deuterium oxide (D2O). Ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire 1H, 13C, and 31P NMR spectra. For 1H NMR of poly(vinyl dimethyl phosphonate), 31P decoupling can be used to simplify the spectra.[1]

    • Set appropriate acquisition parameters, including pulse width, relaxation delay, and number of scans, to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the peaks to specific structural features of the polymer.

    • For microstructure analysis, deconvolution of the methylene proton signals in 1H NMR spectra can provide information on diad and triad sequences.[1]

FTIR Spectroscopy

Objective: To identify the characteristic functional groups of PVPA.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the dried PVPA sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR-FTIR: Place a small amount of the PVPA sample directly onto the attenuated total reflectance (ATR) crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared spectrometer.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm-1.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum using the instrument's software.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups of PVPA.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of PVPA.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the dried PVPA sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Use a Thermogravimetric Analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

    • Determine the onset temperature of decomposition and the temperatures at which major weight loss events occur.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizing Experimental Workflows

To aid in the understanding of the characterization process, the following diagrams illustrate the typical experimental workflows.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PVPA_Sample PVPA Sample Dissolution Dissolution PVPA_Sample->Dissolution Solvent Deuterated Solvent (e.g., D2O) Solvent->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Acquire_1H Acquire 1H Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spectrometer->Acquire_13C Acquire_31P Acquire 31P Spectrum NMR_Spectrometer->Acquire_31P Processing Data Processing Acquire_1H->Processing Acquire_13C->Processing Acquire_31P->Processing Assignment Peak Assignment Processing->Assignment Microstructure Microstructure Analysis Assignment->Microstructure

Caption: Workflow for NMR spectroscopic analysis of PVPA.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PVPA_Sample PVPA Sample Pellet Prepare KBr Pellet PVPA_Sample->Pellet ATR Place on ATR Crystal PVPA_Sample->ATR KBr KBr Powder KBr->Pellet FTIR_Spectrometer FTIR Spectrometer Pellet->FTIR_Spectrometer ATR->FTIR_Spectrometer Background Collect Background FTIR_Spectrometer->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Processing Data Processing Sample_Spectrum->Processing Assignment Band Assignment Processing->Assignment

Caption: Workflow for FTIR spectroscopic analysis of PVPA.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PVPA_Sample PVPA Sample Weighing Weigh Sample PVPA_Sample->Weighing Loading Load into TGA Pan Weighing->Loading TGA_Instrument TGA Instrument Loading->TGA_Instrument Heating Heat under Inert Atmosphere TGA_Instrument->Heating Plotting Plot Weight vs. Temperature Heating->Plotting Decomposition Determine Decomposition Temperatures Plotting->Decomposition

Caption: Workflow for Thermogravimetric Analysis (TGA) of PVPA.

By employing this suite of analytical techniques and adhering to the detailed protocols, researchers, scientists, and drug development professionals can achieve a robust and comprehensive structural characterization of polyvinylphosphonic acid. This foundational knowledge is critical for advancing its application in innovative and effective therapeutic and biomedical technologies.

References

Methodological & Application

Applications of Vinyl Phosphates in Transition-Metal-Catalyzed Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl phosphates have emerged as versatile and highly valuable substrates in the field of transition-metal-catalyzed reactions. Their unique reactivity profile, stemming from the excellent leaving group ability of the phosphate moiety, allows for a diverse range of carbon-carbon and carbon-heteroatom bond formations. This compendium of application notes provides detailed protocols and quantitative data for key transition-metal-catalyzed reactions utilizing vinyl phosphates, offering a practical guide for researchers in organic synthesis and drug development. The methodologies outlined herein showcase the utility of vinyl phosphates in constructing complex molecular architectures, including those relevant to the synthesis of pharmaceuticals and other biologically active compounds.

Application Note 1: Nickel-Catalyzed Kumada Cross-Coupling of Vinyl Phosphates with Grignard Reagents

The Nickel-catalyzed Kumada cross-coupling reaction provides an efficient method for the formation of carbon-carbon bonds between vinyl phosphates and Grignard reagents. This transformation is particularly useful for the synthesis of substituted alkenes and dienes, which are common structural motifs in natural products and pharmaceutical agents. The use of nickel catalysts offers a cost-effective alternative to palladium-based systems.

Data Presentation: Substrate Scope and Yields
EntryVinyl Phosphate SubstrateGrignard ReagentCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
1Diethyl (1-phenylvinyl) phosphatePhenylmagnesium bromideNiCl₂(dppe) (5)dppeTHFrt295[1][2]
2Diethyl (cyclohex-1-en-1-yl) phosphateMethylmagnesium bromideNiCl₂(dppe) (5)dppeTHFrt288[3]
3Diethyl (1-naphthylvinyl) phosphateVinylmagnesium bromideNi(acac)₂ (5)dppeTHF0192[4]
4Diethyl (1-(thiophen-2-yl)vinyl) phosphateEthylmagnesium bromideNiCl₂(dmpe) (5)dmpeTHFrt385[1]
5Diethyl (1-propen-2-yl) phosphateIsopropylmagnesium chlorideNiCl₂(dppe) (5)dppeTHFrt478[5]

dppe = 1,2-Bis(diphenylphosphino)ethane; dmpe = 1,2-Bis(dimethylphosphino)ethane; acac = acetylacetonate

Experimental Protocol: General Procedure for Ni-Catalyzed Kumada Coupling

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 mmol)

  • Grignard reagent (1.2 mmol, solution in THF or Et₂O)

  • Nickel catalyst (e.g., NiCl₂(dppe), 0.05 mmol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the nickel catalyst (e.g., NiCl₂(dppe), 26.4 mg, 0.05 mmol).

  • Add anhydrous THF (5 mL) to the flask and stir the suspension.

  • Add the this compound (1.0 mmol) to the flask.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.

  • Slowly add the Grignard reagent (1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes.

  • Allow the reaction to stir at the specified temperature for the indicated time (monitor by TLC or GC-MS for completion).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualization: Catalytic Cycle of Ni-Catalyzed Kumada Coupling

Kumada_Coupling Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ni(II)_Intermediate R-Ni(II)(OPO(OR')₂)L_n Oxidative_Addition->Ni(II)_Intermediate Transmetalation Transmetalation Ni(II)_Intermediate->Transmetalation Ni(II)_Diorgan R-Ni(II)-R''L_n Transmetalation->Ni(II)_Diorgan Byproduct MgX(OPO(OR')₂) Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Ni(II)_Diorgan->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Product R-R'' Reductive_Elimination->Product Vinyl_Phosphate R-OPO(OR')₂ Vinyl_Phosphate->Oxidative_Addition Grignard R''MgX Grignard->Transmetalation

Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling of vinyl phosphates.

Application Note 2: Copper-Catalyzed Hydrophosphorylation of Alkynes

The copper-catalyzed hydrophosphorylation of alkynes represents a highly atom-economical method for the synthesis of vinyl phosphonates. This reaction proceeds with high regio- and stereoselectivity, typically affording the E-isomer of the anti-Markovnikov addition product. The resulting vinyl phosphonates are valuable intermediates in organic synthesis, finding applications in Horner-Wadsworth-Emmons reactions and as precursors to various organophosphorus compounds.

Data Presentation: Substrate Scope and Yields
EntryAlkyne SubstrateH-PhosphonateCatalyst (mol%)Ligand/Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetyleneDiethyl phosphiteCuCl (10)TBD (10)DMF100592[6]
21-OctyneDiethyl phosphiteCuCl (20)Ethylenediamine (30)MeCNreflux1289[7]
34-MethoxyphenylacetyleneDiphenylphosphine oxideCuI (10)Ethylenediamine (20)MeCNreflux895[8]
4CyclohexylacetyleneDiethyl phosphiteCuCl (10)TBD (10)DMF100688[6]
51-Ethynyl-1-cyclohexeneDiethyl phosphiteCuCl (20)Ethylenediamine (30)MeCNreflux2475[7]

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Experimental Protocol: General Procedure for Cu-Catalyzed Hydrophosphorylation

Materials:

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Alkyne (1.0 mmol)

  • H-phosphonate or H-phosphine oxide (1.2 mmol)

  • Copper catalyst (e.g., CuCl, 0.1 mmol)

  • Ligand/Additive (e.g., Ethylenediamine or TBD, 0.1 mmol)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction tube or flask, add the copper catalyst (e.g., CuCl, 9.9 mg, 0.1 mmol) and the ligand/additive (e.g., TBD, 13.9 mg, 0.1 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add the anhydrous solvent (e.g., DMF, 2 mL).

  • Add the H-phosphonate or H-phosphine oxide (1.2 mmol) followed by the alkyne (1.0 mmol).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired vinyl phosphonate.

Visualization: Experimental Workflow for Cu-Catalyzed Hydrophosphorylation

Hydrophosphorylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Cu Catalyst and Ligand to Flask B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Add H-Phosphonate and Alkyne C->D E Seal and Heat Reaction Mixture D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate G->H I Aqueous Wash (Water, Brine) H->I J Dry Organic Layer I->J K Filter and Concentrate J->K L Purify by Column Chromatography K->L M M L->M Final Product: Vinyl Phosphonate

Caption: Experimental workflow for copper-catalyzed hydrophosphorylation of alkynes.

Application Note 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Vinyl Phosphates

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. The use of vinyl phosphates as electrophilic partners in this reaction provides a valuable alternative to vinyl halides and triflates. This transformation is tolerant of a wide range of functional groups and allows for the synthesis of various substituted styrenes, dienes, and other vinylated aromatic and heteroaromatic compounds.

Data Presentation: Substrate Scope and Yields
EntryThis compound SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Diethyl (1-phenylvinyl) phosphatePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane10085[9]
2Diethyl (cyclohex-1-en-1-yl) phosphate4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8092[10]
3Diethyl (1-(pyridin-3-yl)vinyl) phosphateThiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9078[11]
4Diethyl (1-propen-2-yl) phosphateNaphthalene-1-boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane10088[10]
5Diethyl (1-styryl) phosphate(E)-Styrylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9081[12]

SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocol: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • This compound (1.0 mmol)

  • Boronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Ligand (if required, e.g., SPhos, 0.1 mmol with Pd(OAc)₂)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the this compound (1.0 mmol), boronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol), and base (e.g., K₃PO₄, 424 mg, 2.0 mmol). If using a different catalyst/ligand system, add them accordingly.

  • Evacuate the tube and backfill with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent (e.g., Dioxane, 5 mL) and degassed water (if required by the specific protocol, e.g., 1 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Logical Relationship in Suzuki-Miyaura Coupling

Suzuki_Miyaura_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products A This compound (Electrophile) F Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) A->F B Boronic Acid (Nucleophile) B->F C Palladium(0) Catalyst C->F D Ligand (e.g., Phosphine) D->F E Base (e.g., K₃PO₄) E->F G Coupled Product (Alkene/Diene) F->G H Phosphate and Borate Salts (Byproducts) F->H

Caption: Key components and their roles in the Suzuki-Miyaura cross-coupling of vinyl phosphates.

Application Note 4: Rhodium-Catalyzed Asymmetric Hydrogenation of Vinyl Phosphonates

The asymmetric hydrogenation of prochiral vinyl phosphonates is a powerful strategy for the synthesis of chiral phosphonates, which are important building blocks in medicinal chemistry and materials science. Rhodium complexes with chiral phosphine ligands are highly effective catalysts for this transformation, often providing high enantioselectivities under mild reaction conditions.

Data Presentation: Substrate Scope and Enantioselectivity
EntryVinyl Phosphonate SubstrateCatalyst Precursor (mol%)Chiral Ligand (mol%)SolventH₂ Pressure (bar)Temp (°C)ee (%)Reference
1Diisopropyl (1-phenylvinyl)phosphonate[Rh(COD)₂]BF₄ (1)(S,S)-Me-DuPhos (1.1)MeOH102598[13]
2Diethyl (1-(4-methoxyphenyl)vinyl)phosphonate[Rh(COD)₂]BF₄ (0.5)(R,R)-Et-DuPhos (0.55)i-PrOH202599[13]
3Diisopropyl (1-(naphthalen-2-yl)vinyl)phosphonate[Rh(COD)₂]BF₄ (1)(S,S)-Et-FerroTANE (1.1)CH₂Cl₂153097[14]
4Diethyl (1-(thiophen-2-yl)vinyl)phosphonate[Rh(COD)₂]BF₄ (1)(R,R)-Me-BPE (1.1)Toluene102596[15]
5Diisopropyl (1-cyclohexylvinyl)phosphonate[Rh(COD)₂]BF₄ (2)(S,S)-Me-DuPhos (2.2)MeOH304094[13]

COD = 1,5-Cyclooctadiene; Me-DuPhos = 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene; Et-DuPhos = 1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene; Et-FerroTANE = (2S,4S)-Bis(diethylphosphino)ferrocene; Me-BPE = 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

Materials:

  • Degassed solvent (e.g., Methanol, Isopropanol)

  • Vinyl phosphonate (0.5 mmol)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.005 mmol)

  • Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos, 0.0055 mmol)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 2.0 mg, 0.005 mmol) and the chiral ligand (e.g., (S,S)-Me-DuPhos, 1.7 mg, 0.0055 mmol).

  • Add a small amount of degassed solvent (e.g., MeOH, 1 mL) and stir the mixture for 15-20 minutes to allow for catalyst pre-formation.

  • Add a solution of the vinyl phosphonate (0.5 mmol) in the same degassed solvent (2 mL).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

  • Stir the reaction mixture at the specified temperature for the required time.

  • Monitor the reaction for hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the solvent under reduced pressure.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualization: Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation (Glovebox) cluster_hydrogenation Hydrogenation Reaction cluster_analysis Workup and Analysis A Charge Rh Precursor and Chiral Ligand B Add Degassed Solvent and Stir A->B C Add Vinyl Phosphonate Solution B->C D Seal in Autoclave C->D E Purge and Pressurize with H₂ D->E F Stir at Set Temperature and Pressure E->F G Vent H₂ and Concentrate F->G H Purify by Chromatography G->H I Determine ee% (Chiral HPLC/GC) H->I J J I->J Chiral Phosphonate Product

Caption: Workflow for the rhodium-catalyzed asymmetric hydrogenation of vinyl phosphonates.

References

Application Notes and Protocols for Vinylphosphonate-Coated Nanoparticles in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of vinylphosphonates in the surface modification of nanoparticles. This functionalization strategy offers significant advantages in terms of stability, biocompatibility, and versatility for various biomedical applications, including drug delivery and bioimaging.

Introduction to Vinylphosphonate Coatings

Vinylphosphonates are a class of organophosphorus compounds that serve as excellent anchoring groups for functionalizing a wide range of nanoparticles, particularly metal oxides like iron oxide and gold. The phosphonate group forms a strong, multidentate coordination bond with the nanoparticle surface, providing superior stability compared to more commonly used carboxylate anchors. The vinyl group, on the other hand, offers a reactive handle for further chemical modifications, allowing for the attachment of polymers, targeting ligands, and therapeutic agents. Poly(vinylphosphonates) can be used to create a dense polymer brush on the nanoparticle surface, enhancing colloidal stability and providing a platform for drug encapsulation.

Key Advantages of Vinylphosphonate Coatings:

  • Enhanced Stability: The strong interaction between the phosphonate group and the nanoparticle surface results in highly stable coatings that resist desorption, even under challenging biological conditions.

  • Biocompatibility: Poly(vinylphosphonate)-based coatings can render nanoparticles more biocompatible and reduce non-specific interactions with biological components.

  • Versatile Functionalization: The vinyl group allows for a variety of subsequent chemical reactions, enabling the attachment of a wide array of functional molecules.

  • Drug Delivery Potential: The polymer matrix of poly(vinylphosphonate) coatings can be utilized for the encapsulation and controlled release of therapeutic agents.

Data Presentation: Physicochemical Properties of Vinylphosphonate-Coated Nanoparticles

The following tables summarize typical quantitative data obtained from the characterization of vinylphosphonate-coated nanoparticles. These values can vary depending on the specific nanoparticle core, the type of vinylphosphonate used, and the synthesis conditions.

Table 1: Hydrodynamic Size and Zeta Potential of Poly(diethyl vinylphosphonate) (PDEV)-Coated Gold Nanoparticles (AuNPs)

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Citrate-stabilized AuNPs32 ± 0.90.25-45 ± 2
Dopazide-coated AuNPs48 ± 0.50.28+15 ± 1
PDEVP-coated AuNPs78.8 ± 1.50.22+18 ± 2

Data synthesized from a study on grafting poly(diethyl vinylphosphonates) onto gold nanoparticles.

Table 2: Characterization of Poly(vinyl phosphonic acid) (PVPA)-Fe3O4 Nanocomposites

PropertyValue
Crystallite Size (from XRD)6 ± 2 nm
Particle Size (from TEM)8.7 ± 0.1 nm
Magnetic Domain Size7.6 nm

Data adapted from a study on the synthesis and characterization of PVPA-Fe3O4 nanocomposites.

Experimental Protocols

Protocol for Coating Iron Oxide Nanoparticles with Poly(methylvinylphosphonate) (PMVP)

This protocol describes the synthesis of magnetite nanoparticles (MNPs) via co-precipitation followed by in-situ coating with PMVP.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonia solution (25%)

  • Poly(methylvinylphosphonate) (PMVP) solution

  • Deionized water

  • Argon gas

Procedure:

  • Prepare Iron Salt Solution: Dissolve FeCl₃·6H₂O (e.g., 3.028 g, 8 mmol) and FeCl₂·4H₂O (e.g., 1.084 g, 4 mmol) in deionized water (e.g., 16 mL).

  • Degas Solution: Bubble argon gas through the iron salt solution to remove dissolved oxygen.

  • Prepare Ammonia Solution: In a three-necked flask equipped with a condenser and thermometer, degas ammonia solution (e.g., 40 mL, 25%) by bubbling with argon.

  • Initiate Co-precipitation: Heat the ammonia solution to 80 °C.

  • Add Iron Salt Solution: Rapidly inject the degassed iron salt solution into the hot ammonia solution with vigorous stirring. A black precipitate of magnetite nanoparticles will form immediately.

  • Continue Reaction: Maintain the reaction at 80 °C for 30 minutes with continuous stirring.

  • Add Coating Agent: Add the PMVP solution to the reaction mixture.

  • Coating Reaction: Continue stirring at 80 °C for an additional 60 minutes to allow for the coating to form on the nanoparticle surface.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the coated nanoparticles from the solution using a strong magnet.

    • Decant the supernatant.

    • Wash the nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and excess polymer.

    • Redisperse the washed nanoparticles in the desired solvent.

Protocol for "Grafting-To" Poly(diethyl vinylphosphonate) (PDEVP) onto Gold Nanoparticles (AuNPs)

This protocol outlines a modular approach for attaching pre-synthesized alkyne-terminated PDEVP to azide-functionalized gold nanoparticles via a click chemistry reaction.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Azide-dopamine derivative (for ligand exchange)

  • Alkyne-terminated poly(diethyl vinylphosphonate) (alkyne-PDEVP)

  • Ruthenium-based click catalyst (e.g., Cp*RuCl(cod))

  • Appropriate solvents (e.g., water, DMSO)

Procedure:

  • Prepare Azide-Functionalized AuNPs:

    • Perform a ligand exchange reaction by incubating the citrate-stabilized AuNPs with an azide-dopamine derivative. This will coat the AuNP surface with azide groups.

    • Purify the azide-functionalized AuNPs by centrifugation and redispersion to remove excess ligand.

  • Click Chemistry Reaction:

    • Disperse the azide-functionalized AuNPs in a suitable solvent.

    • Add the alkyne-PDEVP polymer to the nanoparticle suspension.

    • Add the ruthenium-based click catalyst to initiate the azide-alkyne cycloaddition reaction.

    • Allow the reaction to proceed under appropriate conditions (e.g., specific temperature and time, as determined by the catalyst system).

  • Purification:

    • Purify the PDEVP-coated AuNPs by repeated centrifugation and redispersion in a suitable solvent to remove the catalyst, unreacted polymer, and any byproducts.

    • Characterize the final product to confirm successful coating.

Visualizations

experimental_workflow_iron_oxide cluster_synthesis MNP Synthesis (Co-precipitation) cluster_coating Vinylphosphonate Coating cluster_purification Purification FeCl3 FeCl₃·6H₂O mix1 mix1 FeCl3->mix1 Dissolve FeCl2 FeCl₂·4H₂O FeCl2->mix1 Dissolve H2O Deionized Water H2O->mix1 Dissolve Ar_gas Argon Purge inject inject Ar_gas->inject NH3_sol Ammonia Solution (80°C) NH3_sol->inject Rapid Injection MNP_susp Magnetite Nanoparticle Suspension add_pmvp add_pmvp MNP_susp->add_pmvp mix1->Ar_gas Degas inject->MNP_susp Stir 30 min PMVP Poly(methylvinylphosphonate) Solution PMVP->add_pmvp Add coated_MNP PMVP-Coated MNP magnetic_sep Magnetic Separation coated_MNP->magnetic_sep add_pmvp->coated_MNP Stir 60 min at 80°C washing Wash with Water & Ethanol magnetic_sep->washing final_product Purified Coated Nanoparticles washing->final_product

Caption: Workflow for the synthesis and vinylphosphonate coating of iron oxide nanoparticles.

logical_relationship_drug_delivery NP_core Nanoparticle Core (e.g., Iron Oxide, Gold) VP_coating Vinylphosphonate Coating NP_core->VP_coating Surface Functionalization Functionalized_NP Functionalized Nanoparticle VP_coating->Functionalized_NP Drug Therapeutic Drug Encapsulation Drug Encapsulation/ Conjugation Drug->Encapsulation Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Functionalized_NP Conjugation Functionalized_NP->Encapsulation Systemic_Circulation Systemic Circulation Encapsulation->Systemic_Circulation Administration Target_Cell Target Cell/Tissue Systemic_Circulation->Target_Cell Targeting Uptake Cellular Uptake (Endocytosis) Target_Cell->Uptake Release Controlled Drug Release Uptake->Release Intracellular Trafficking Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Application of Poly(vinylphosphonic acid) in Bone Tissue Scaffolds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The engineering of bone tissue presents a critical solution for the repair and regeneration of bone defects resulting from trauma, disease, or surgical procedures. An ideal bone tissue scaffold should be biocompatible, biodegradable, possess suitable mechanical properties, and actively promote osteogenesis. Poly(vinylphosphonic acid) (PVPA) has emerged as a promising biomaterial for this purpose. Its phosphonic acid groups are hypothesized to mimic bisphosphonates, enabling strong binding to calcium ions in bone mineral, which can enhance mineralization and modulate bone cell activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing PVPA-based scaffolds for bone tissue engineering.

I. Physicochemical and Mechanical Properties of PVPA-Based Scaffolds

The incorporation of PVPA into various polymer scaffolds has been shown to significantly influence their physical and mechanical characteristics, making them more suitable for bone regeneration applications.

Data Presentation: Quantitative Properties of PVPA Scaffolds
PropertyScaffold CompositionValueReference
Compressive Strength PCL/PVPA72 MPa[1]
PCL14 MPa[1]
Young's Modulus PCL/PVPA3.9 GPa[1]
PCL0.9 GPa[1]
Swelling Ratio PVPA-co-AA Hydrogel (VPA-50)~14 g/g[2]
PVPA-co-AA Hydrogel (VPA-30)~12 g/g[2]
PVPA-co-AA Hydrogel (VPA-10)~8 g/g[2]
PAA Hydrogel (VPA-0)~6 g/g[2]
Porosity PVPA-co-AA HydrogelsIncreases with VPA content[2]

II. Biological Performance of PVPA-Based Scaffolds

PVPA-based materials have demonstrated excellent biocompatibility and a strong potential to promote osteogenic differentiation of progenitor cells.

Data Presentation: In Vitro Osteogenic Activity
Biological MarkerCell TypeScaffold/MaterialObservationReference
Cell Adhesion & Proliferation SaOS-2PVPA-co-AA HydrogelsIncreased with higher VPA content[2]
Alkaline Phosphatase (ALP) Activity MC3T3-E1PVPA-co-AAIncreased activity observed[3]
In Vitro Mineralization MC3T3-E1PVPA-co-AAEnhanced mineralization[3]
Collagen Synthesis SaOS-2PVPA-co-AAIncreased collagen deposition[3]
Osteogenic Gene Expression (RUNX2, OPN, COL1) BMSCsPMBG/TCPUpregulation of osteogenic markers[4]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of PVPA-based hydrogels and for key in vitro and in vivo assays to evaluate their performance in bone tissue engineering.

A. Synthesis of Poly(vinylphosphonic acid-co-acrylic acid) (PVPA-co-AA) Hydrogels

This protocol describes the free-radical polymerization of vinylphosphonic acid (VPA) and acrylic acid (AA) to form a crosslinked hydrogel suitable for bone tissue engineering applications.[2][5]

Materials:

  • Vinylphosphonic acid (VPA)

  • Acrylic acid (AA)

  • Ethylene glycol diacrylate (EGDA) as a crosslinker

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) as an initiator

  • Deionized water

  • Nitrogen gas

  • 24-well plate

Procedure:

  • Monomer Solution Preparation: In a suitable container, dissolve the desired molar ratios of VPA and AA monomers in deionized water. For example, for a hydrogel with a 30 mol% VPA feed (VPA-30), dissolve VPA (e.g., 0.35 g, 3.24 mmol) and AA (e.g., 0.54 g, 7.50 mmol) in deionized water (e.g., 4.0 cm³).

  • Addition of Crosslinker and Initiator: To the monomer solution, add the crosslinker EGDA (e.g., 3.5 mg, 0.21 mmol) and the initiator AAPH (e.g., 2.9 mg, 0.01 mmol). Ensure complete dissolution. The concentration of the crosslinker and initiator should be kept constant for comparative studies.

  • Purging with Nitrogen: Purge the reaction mixture with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Aliquot the reaction mixture (e.g., 400 µL) into the wells of a 24-well plate.

  • Thermal Curing: Place the 24-well plate in an oven pre-heated to 80°C for 30 minutes to initiate polymerization and crosslinking.

  • Purification: After polymerization, the resulting hydrogels are typically swollen and washed extensively with deionized water to remove any unreacted monomers, initiator, and crosslinker. This is often done by immersing the hydrogels in a large volume of deionized water and changing the water periodically over several days.

  • Sterilization: For cell culture experiments, sterilize the hydrogels using an appropriate method, such as autoclaving or exposure to ethylene oxide.

Troubleshooting:

  • No Hydrogel Formation: This could be due to the presence of oxygen, insufficient initiator or crosslinker, or incorrect reaction temperature/time. Ensure proper nitrogen purging and verify the concentrations of all reactants.[6][7]

  • Viscous Liquid Instead of Gel: This indicates poor crosslinking. Increase the crosslinker concentration or optimize the polymerization conditions.[7]

  • Brittle Hydrogels: High crosslinker density can lead to brittle gels. Reduce the amount of crosslinker to achieve more flexible hydrogels.

B. In Vitro Evaluation of Osteogenic Potential

This protocol outlines the procedure for seeding osteoblastic cells onto PVPA hydrogel scaffolds for subsequent in vitro assays.[8][9][10]

Materials:

  • Sterile PVPA hydrogel scaffolds in a 24-well plate

  • Osteoblastic cell line (e.g., MC3T3-E1, SaOS-2) or primary osteoblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer)

Procedure:

  • Scaffold Preparation: Place the sterile PVPA hydrogel scaffolds into the wells of a 24-well plate. Pre-wet the scaffolds by incubating them in a complete cell culture medium for at least 2 hours in a humidified incubator at 37°C and 5% CO₂.

  • Cell Preparation: Culture osteoblastic cells to 80-90% confluency. Detach the cells using trypsin-EDTA, neutralize with a complete medium, and centrifuge to obtain a cell pellet.

  • Cell Seeding: Resuspend the cell pellet in a fresh medium to a final concentration of 1 x 10⁵ cells/mL. Aspirate the pre-wetting medium from the scaffolds and carefully pipette the cell suspension (e.g., 200 µL) directly onto the surface of each scaffold.

  • Cell Attachment: Allow the cells to attach to the scaffolds for 2-4 hours in a humidified incubator.

  • Addition of Culture Medium: After the attachment period, gently add an additional volume of complete culture medium (e.g., 800 µL) to each well to fully immerse the scaffolds.

  • Cell Culture: Culture the cell-seeded scaffolds for the desired experimental duration, changing the medium every 2-3 days. For osteogenic differentiation studies, switch to an osteogenic differentiation medium (complete medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone) after 24 hours of initial culture.

ALP is an early marker of osteoblast differentiation. This protocol describes a colorimetric assay to quantify ALP activity.[11][12][13]

Materials:

  • Cell-seeded PVPA scaffolds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: At the desired time point, wash the cell-seeded scaffolds twice with PBS. Add lysis buffer to each well and incubate for 30 minutes at 4°C with gentle agitation to lyse the cells.

  • Enzyme Reaction: Transfer the cell lysate to a 96-well plate. Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution. The development of a yellow color indicates the conversion of pNPP to p-nitrophenol by ALP.

  • Quantification: Measure the absorbance of the solution at 405 nm using a microplate reader.

  • Normalization: The ALP activity is typically normalized to the total protein content or DNA content of the cell lysate to account for differences in cell number.

Alizarin Red S staining is used to visualize and quantify calcium deposition, a late marker of osteoblast differentiation and matrix mineralization.[14][15][16]

Materials:

  • Cell-seeded PVPA scaffolds

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Deionized water

  • 10% Acetic acid for quantification

  • 10% Ammonium hydroxide for neutralization

  • Microplate reader

Procedure:

  • Fixation: At the desired time point (typically 14-21 days), wash the cell-seeded scaffolds twice with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed scaffolds three times with deionized water.

  • Staining: Add the ARS staining solution to each well, ensuring the scaffolds are fully covered, and incubate for 20-30 minutes at room temperature.

  • Washing: Aspirate the staining solution and wash the scaffolds four to five times with deionized water to remove excess stain.

  • Visualization: Observe the red-orange staining of calcium deposits under a light microscope.

  • Quantification (Optional): a. To quantify the mineralization, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain. b. Transfer the solution to a microcentrifuge tube and heat at 85°C for 10 minutes. c. Centrifuge the tubes and transfer the supernatant to a new tube. d. Neutralize the supernatant with 10% ammonium hydroxide. e. Read the absorbance at 405 nm in a microplate reader.

Sirius Red staining is used to detect and quantify collagen, a major component of the bone extracellular matrix.[17][18][19]

Materials:

  • Cell-seeded PVPA scaffolds

  • Bouin's fixative or 4% PFA

  • Picro-Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

  • 0.5% Acetic acid solution

  • Ethanol series (70%, 95%, 100%) for dehydration

  • Xylene for clearing

  • Mounting medium

Procedure:

  • Fixation: Fix the cell-seeded scaffolds in Bouin's fixative or 4% PFA.

  • Staining: Wash the scaffolds and stain with Picro-Sirius Red solution for 1 hour at room temperature.

  • Rinsing: Rinse the scaffolds twice with a 0.5% acetic acid solution.

  • Dehydration: Dehydrate the scaffolds through a graded series of ethanol.

  • Clearing and Mounting: Clear the scaffolds in xylene and mount them on microscope slides.

  • Visualization: Observe the collagen fibers, which will appear red under bright-field microscopy. Under polarized light, thick collagen fibers will appear red-orange, and thin fibers will appear green.

  • Quantification (Optional): The stain can be eluted using a destaining solution (e.g., 0.1 M NaOH), and the absorbance of the eluate can be measured at 540 nm.

C. In Vivo Assessment of Bone Regeneration

This protocol provides a general framework for evaluating the in vivo bone-forming capacity of PVPA scaffolds in a critical-sized animal defect model.[11][20][21][22][23][24]

Materials:

  • Sterile PVPA scaffolds

  • Animal model (e.g., rat, rabbit calvarial or long bone defect model)

  • Surgical instruments

  • Anesthesia

  • Micro-computed tomography (micro-CT) scanner

  • Histological processing reagents (formalin, decalcifying solution, embedding medium, stains)

Procedure:

  • Animal Model and Surgical Procedure: a. Anesthetize the animal following an approved protocol. b. Create a critical-sized bone defect at the desired anatomical site (e.g., calvaria, femur). c. Implant the sterile PVPA scaffold into the defect. A control group with an empty defect or a scaffold without PVPA should be included. d. Suture the wound and provide post-operative care.

  • In Vivo Imaging (Micro-CT): a. At selected time points (e.g., 4, 8, 12 weeks) post-implantation, perform in vivo micro-CT scans to non-destructively monitor new bone formation within and around the scaffold. b. Analyze the reconstructed 3D images to quantify bone volume (BV), bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and other relevant parameters.

  • Histological Analysis: a. At the end of the study, euthanize the animals and retrieve the scaffolds with the surrounding tissue. b. Fix the explants in 10% neutral buffered formalin. c. Decalcify the samples if necessary (e.g., using EDTA solution). d. Process the samples for paraffin or plastic embedding. e. Section the embedded tissues and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen visualization. f. Perform histomorphometric analysis on the stained sections to quantify the area of new bone formation, remaining scaffold material, and soft tissue infiltration.

IV. Signaling Pathways and Experimental Workflows

The pro-osteogenic effects of PVPA are mediated through its interaction with bone cells, which triggers specific intracellular signaling cascades. Understanding these pathways is crucial for optimizing scaffold design and predicting biological outcomes.

A. Signaling Pathways in Osteoblast Differentiation on PVPA Scaffolds

The phosphonate groups in PVPA can interact with cell surface receptors, such as integrins, and influence downstream signaling pathways that regulate osteoblast differentiation and mineralization.

osteoblast_signaling cluster_scaffold PVPA Scaffold cluster_cell Osteoblast PVPA Poly(vinylphosphonic acid) Integrin Integrin Receptors (αvβ3, α5β1) PVPA->Integrin Adhesion MAPK MAPK Pathway (ERK, p38) Integrin->MAPK Activation RUNX2 RUNX2 MAPK->RUNX2 Phosphorylation & Activation Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, COL1A1) RUNX2->Osteogenic_Genes Transcription Mineralization Matrix Mineralization Osteogenic_Genes->Mineralization Protein Synthesis

Caption: PVPA promotes osteoblast differentiation through integrin-mediated signaling.

The interaction of osteoblasts with the PVPA scaffold surface via integrin receptors can activate downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to the phosphorylation and activation of key osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2). Activated RUNX2 then promotes the expression of genes responsible for osteoblast differentiation and function, including alkaline phosphatase (ALP), osteocalcin (OCN), and type I collagen (COL1A1), ultimately leading to enhanced extracellular matrix mineralization.[25][26][27]

Another critical signaling axis in bone remodeling is the RANKL/OPG pathway, which regulates osteoclast activity. PVPA, by mimicking bisphosphonates, may also influence this pathway, although direct evidence is still emerging.

rankl_opg_pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor Osteoblast_node Osteoblast RANKL RANKL Osteoblast_node->RANKL OPG OPG Osteoblast_node->OPG RANK RANK RANKL->RANK Binding OPG->RANKL Inhibition Osteoclast_precursor Osteoclast Precursor Bone_Resorption Bone Resorption Osteoclast_precursor->Bone_Resorption Differentiation RANK->Osteoclast_precursor Activation PVPA PVPA PVPA->Osteoblast_node Modulation?

Caption: Potential influence of PVPA on the RANKL/OPG signaling pathway.

Osteoblasts produce both Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). The balance between RANKL and OPG determines the extent of osteoclast differentiation and activity. By potentially modulating osteoblast function, PVPA may shift this balance, leading to a decrease in bone resorption and a net increase in bone formation.[25]

B. Experimental and Logical Workflows

A systematic approach is essential for the successful development and evaluation of PVPA-based bone tissue scaffolds.

experimental_workflow cluster_synthesis Scaffold Fabrication cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis PVPA Hydrogel Synthesis Characterization Physicochemical Characterization (FTIR, SEM, Mechanical Testing) Synthesis->Characterization Cell_Seeding Osteoblast Seeding Characterization->Cell_Seeding Biocompatibility Biocompatibility Assays (Live/Dead, MTT) Cell_Seeding->Biocompatibility Osteogenesis Osteogenic Assays (ALP, Alizarin Red, Sirius Red) Cell_Seeding->Osteogenesis Gene_Expression Gene Expression Analysis (qRT-PCR) Osteogenesis->Gene_Expression Implantation Implantation in Animal Defect Model Gene_Expression->Implantation MicroCT Micro-CT Analysis Implantation->MicroCT Histology Histological & Histomorphometric Analysis MicroCT->Histology Data_Analysis Data Analysis & Conclusion Histology->Data_Analysis

Caption: A comprehensive workflow for the evaluation of PVPA bone scaffolds.

This workflow illustrates the logical progression from scaffold synthesis and characterization to in vitro and in vivo evaluation. Each step provides critical data to assess the potential of PVPA-based scaffolds for clinical applications in bone regeneration.

logical_relationship cluster_properties Scaffold Properties cluster_function Biological Function PVPA_Content PVPA Content Porosity Porosity & Swelling PVPA_Content->Porosity Mechanical Mechanical Strength PVPA_Content->Mechanical Cell_Adhesion Cell Adhesion & Proliferation Porosity->Cell_Adhesion Bone_Formation New Bone Formation Mechanical->Bone_Formation Structural Support Biocompatibility Biocompatibility Biocompatibility->Cell_Adhesion Osteogenic_Diff Osteogenic Differentiation Cell_Adhesion->Osteogenic_Diff Osteogenic_Diff->Bone_Formation

References

Application Notes & Protocols: Enhancing siRNA Stability and Efficacy In Vivo with 5'-Vinylphosphonate Modification

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the application of 5'-vinylphosphonate for the in vivo stabilization of siRNA.

For researchers, scientists, and drug development professionals, the therapeutic promise of small interfering RNA (siRNA) is often challenged by its instability in vivo. A critical requirement for siRNA activity is the presence of a 5'-phosphate on the antisense (guide) strand, which anchors the siRNA into the Argonaute 2 (Ago2) protein, the core component of the RNA-induced silencing complex (RISC).[1][2] However, endogenous phosphatases rapidly cleave this essential phosphate group, limiting the potency and duration of gene silencing.[3][4][5][6]

The 5'-(E)-vinylphosphonate (5'-VP) modification presents a robust solution to this problem. As a metabolically stable isostere of the natural 5'-phosphate, 5'-VP mimics the electronic and spatial properties of the phosphate group, ensuring efficient loading into RISC while resisting enzymatic degradation.[3][7][8][9] This modification leads to enhanced siRNA stability, increased tissue accumulation, and a more potent, durable gene silencing effect in vivo.[1][3][4][10]

Key Advantages of 5'-(E)-Vinylphosphonate Modification
  • Metabolic Stability: The carbon-phosphorus bond in 5'-VP is resistant to cleavage by phosphatases and 5'-to-3' exonucleases, which readily degrade standard 5'-phosphate and hydroxyl-terminated siRNAs.[3][4][6][10] In mice, synthetically phosphorylated siRNAs are dephosphorylated within hours, whereas the 5'-VP modification remains intact.[3][4][5][6][10]

  • Enhanced RISC Loading: The 5'-(E)-VP geometry is recognized as a phosphate mimic by the MID domain of the Ago2 protein, facilitating efficient loading of the guide strand into RISC.[1][2][7][10][11] The alternative 5'-(Z)-VP isomer is a poor mimic and does not support enhanced Ago2 binding.[7][12]

  • Improved In Vivo Potency: By promoting RISC loading and preventing degradation, 5'-VP modification can improve the in vivo potency of siRNAs by up to three-fold.[1]

  • Increased Tissue Accumulation & Duration of Effect: The enhanced stability of 5'-VP modified siRNAs leads to greater accumulation and retention in target tissues, significantly extending the duration of gene silencing for weeks after a single administration.[3][4][10]

Mechanism of 5'-VP in siRNA-Mediated Gene Silencing

The following diagram illustrates the critical role of 5'-VP in the RNAi pathway.

Mechanism of 5'-(E)-Vinylphosphonate in RNAi Pathway cluster_0 Standard siRNA Pathway cluster_1 In Vivo Challenge cluster_2 5'-VP Enhanced Pathway cluster_3 RISC Activation & Gene Silencing siRNA siRNA Duplex (5'-OH Guide Strand) Kinase Clp1 Kinase siRNA->Kinase Phosphorylation p_siRNA Phosphorylated siRNA (5'-P Guide Strand) Kinase->p_siRNA Phosphatase Endogenous Phosphatases p_siRNA->Phosphatase Rapid Dephosphorylation RISC_Loading RISC Loading (Ago2 Binding) p_siRNA->RISC_Loading Standard Loading Phosphatase->siRNA Inactive siRNA VP_siRNA 5'-(E)-VP Modified siRNA VP_siRNA->RISC_Loading Direct Loading (Resists Phosphatases) RISC_Active Active RISC RISC_Loading->RISC_Active Target_mRNA Target mRNA RISC_Active->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Mechanism of 5'-VP stabilization for RNAi.

Quantitative Data Summary

The following tables summarize the performance benefits of 5'-(E)-VP modified siRNAs compared to standard 5'-hydroxyl (5'-OH) or 5'-phosphate (5'-P) versions from studies in mice.

Table 1: In Vitro and In Vivo Silencing Efficacy

siRNA TargetModificationDelivery MethodSystemPotency MetricResultReference
Transthyretin (Ttr)5'-(E)-VP vs. 5'-OHGalNAc ConjugateIn Vitro (Primary Mouse Hepatocytes)IC50Up to 20-fold improvement with 5'-(E)-VP[1]
Apolipoprotein B (ApoB)5'-(E)-VP vs. 5'-OHGalNAc ConjugateIn Vivo (Mice)ED50~3-fold improvement with 5'-(E)-VP[7]
Peptidylprolyl Isomerase B (Ppib)5'-(E)-VP vs. 5'-PCholesterol ConjugateIn Vitro (HeLa cells)IC505'-(E)-VP as effective as 5'-P[3][5]
Huntingtin (Htt)5'-(E)-VP vs. 5'-PCholesterol ConjugateIn Vitro (HeLa cells)IC505'-(E)-VP as effective as 5'-P[3][5]

Table 2: Duration of Gene Silencing in Mice (Single 20 mg/kg Subcutaneous Dose)

Target GeneOrganModificationDay 7 mRNA RemainingDay 42 mRNA RemainingReference
PpibKidney5'-OH~60%~90%[3][10]
PpibKidney5'-(E)-VP~20% ~40% [3][10]
PpibLiver5'-OH~75%~100%[3][10]
PpibLiver5'-(E)-VP~30% ~60% [3][10]

Table 3: Guide Strand Accumulation in Tissues (1 Week Post-Injection)

DeliveryOrganModificationFold Change in Accumulation (vs. 5'-OH)Reference
Intravenous (IV)Liver5'-(E)-VP~2.5x[5]
Intravenous (IV)Kidney5'-(E)-VP~3.0x[5]
Subcutaneous (SC)Liver5'-(E)-VP~1.5x[5]
Subcutaneous (SC)Kidney5'-(E)-VP~2.5x[5]

Experimental Protocols

Protocol 1: Synthesis of 5'-(E)-VP Modified Oligonucleotides

This protocol describes the general steps for incorporating a 5'-(E)-VP modification at the 5'-terminus of an siRNA guide strand using automated solid-phase phosphoramidite chemistry.

Workflow for 5'-(E)-VP siRNA Synthesis start Start with CPG Solid Support synthesis Standard 3' to 5' Oligonucleotide Synthesis Cycles start->synthesis coupling Final Coupling Step: Add 5'-(E)-VP Phosphoramidite synthesis->coupling deprotection Cleavage & Deprotection coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification duplex Anneal with Sense Strand purification->duplex qc QC (Mass Spectrometry) duplex->qc final Final 5'-VP siRNA Duplex qc->final

Workflow for 5'-VP siRNA synthesis.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the 3'-most nucleotide.

  • Standard DNA/RNA phosphoramidite monomers and synthesis reagents.

  • 5'-(E)-vinylphosphonate nucleoside phosphoramidite with appropriate protecting groups (e.g., pivaloyloxymethyl (POM) or S-pivaloyl-2-thioethyl (tBu-SATE) for the phosphonate moiety).[7][13]

  • Cleavage and deprotection solutions (e.g., aqueous ammonia).

  • Purification system (e.g., HPLC).

Methodology:

  • Standard Synthesis: The oligonucleotide is synthesized on a solid support in the 3' to 5' direction using standard phosphoramidite chemistry cycles.[7]

  • Final Coupling: In the final synthesis cycle, the 5'-(E)-VP phosphoramidite is coupled to the 5'-hydroxyl of the nascent oligonucleotide chain.[10]

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups (base, sugar, and phosphonate) are removed. The choice of deprotection conditions depends on the protecting group strategy used for the vinylphosphonate. The tBu-SATE group, for instance, is conveniently removed during the standard final cleavage step with aqueous ammonia.[13]

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase or ion-exchange HPLC, to isolate the full-length product.

  • Duplex Formation: The purified 5'-VP modified antisense strand is annealed with the corresponding sense strand in an appropriate buffer (e.g., phosphate-buffered saline) by heating and gradual cooling.

  • Quality Control: The final duplex is analyzed by mass spectrometry to confirm the identity and purity of the product.

Protocol 2: In Vivo Evaluation of 5'-VP siRNA in Mice

This protocol provides a general framework for assessing the in vivo efficacy and duration of action of a 5'-VP modified siRNA conjugate.

Materials:

  • 5'-VP siRNA conjugate (e.g., cholesterol- or GalNAc-conjugated).

  • Control siRNA (e.g., 5'-OH version or a non-targeting sequence).

  • Saline or PBS for injection.

  • C57BL/6 mice (or other appropriate strain).

  • Tissue homogenization equipment.

  • RNA extraction kits.

  • qRT-PCR or branched DNA (QuantiGene) assay system for mRNA quantification.

  • PNA hybridization assay or LC-MS for siRNA quantification.

Methodology:

  • Animal Dosing:

    • Acclimate animals according to institutional guidelines.

    • Prepare siRNA formulations by diluting the stock solution in sterile saline to the desired concentration.

    • Administer a single dose of siRNA to mice via an appropriate route (e.g., subcutaneous or intravenous injection). A typical dose for efficacy studies is 1-20 mg/kg.[10] Include a control group treated with saline and another with a control siRNA.

  • Time-Course Analysis:

    • At predetermined time points post-injection (e.g., Day 3, 7, 14, 28, 42), euthanize a cohort of mice (n=3-5 per group).[10]

    • Perfuse the animals with saline and harvest target organs (e.g., liver, kidney, heart).[3][4]

  • mRNA Quantification:

    • Homogenize a portion of the harvested tissue.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Measure the expression level of the target mRNA using a validated qRT-PCR or QuantiGene assay.

    • Normalize target mRNA levels to a stable housekeeping gene (e.g., HPRT).[5]

    • Calculate the percent mRNA remaining relative to the saline-treated control group.

  • siRNA Tissue Concentration (Optional):

    • Homogenize a separate portion of the tissue.

    • Quantify the concentration of the siRNA guide strand using a sensitive method like a peptide nucleic acid (PNA) hybridization assay or LC-MS.[5]

  • Data Analysis:

    • Plot the mean percent mRNA remaining for each group at each time point to determine the depth and duration of gene silencing.

    • Compare the efficacy of the 5'-VP modified siRNA to the control siRNA.

References

Application Notes and Protocols for the Synthesis of Vinyl Phosphate-Based Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of key vinyl phosphate-based pesticides. The primary synthetic route highlighted is the Perkow reaction, a versatile method for forming the characteristic enol phosphate structure of these compounds.

Introduction to the Perkow Reaction

The Perkow reaction is an organic reaction that synthesizes a dialkyl this compound from the reaction of a trialkyl phosphite with an α-haloketone. This reaction is a cornerstone in the industrial production of several organophosphate insecticides. The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone. This is followed by a rearrangement and elimination of an alkyl halide to yield the final this compound product.[1] This reaction competes with the Michaelis-Arbuzov reaction, which can sometimes be a side-reaction depending on the substrates and conditions.[2]

Dichlorvos (DDVP)

IUPAC Name: 2,2-dichlorovinyl dimethyl phosphate

Dichlorvos is a broad-spectrum organophosphate insecticide known for its contact and stomach action. It is widely used in pest control for crops and in public health applications.[3]

Synthesis Protocols

Two primary industrial methods for the synthesis of Dichlorvos are detailed below.

Protocol 1: Synthesis from Trimethyl Phosphite and Chloral

This is a direct and common method for producing Dichlorvos.[3]

  • Reaction Principle: Trimethyl phosphite reacts with chloral (trichloroacetaldehyde) in a Perkow-type reaction to form Dichlorvos and methyl chloride as a byproduct.

  • Experimental Protocol:

    • To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add chloral (1.0 molar equivalent).

    • Begin dropwise addition of trimethyl phosphite (1.0 to 1.5 molar equivalents). The reaction is exothermic and should be maintained at a temperature between 30°C and 120°C.[4]

    • After the addition is complete, maintain the reaction mixture at the specified temperature for 1 to 5 hours to ensure completion.[4]

    • Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of starting materials.

    • Upon completion, the crude product is purified by vacuum distillation to yield Dichlorvos with a purity of >98.0%.[4]

Protocol 2: One-Pot Synthesis from Phosphorus Trichloride and Chloral

This newer method offers a more streamlined and cost-effective process by avoiding the pre-formation of trimethyl phosphite.[5]

  • Reaction Principle: Phosphorus trichloride, chloral, and methanol react in a one-pot process, facilitated by a solvent like N,N-dimethylformamide (DMF), to directly yield Dichlorvos.

  • Experimental Protocol:

    • Charge a reaction vessel with chloral (0.1 mol).

    • Under stirring, slowly add a mixed solution of methanol (0.2 mol) and deionized water (0.1 mol).

    • Simultaneously, add DMF (0.3–1.5 mol).

    • Control the reaction temperature between 10–30°C while adding phosphorus trichloride (0.1 mol) dropwise.

    • The reaction is considered complete when the concentration of phosphorus trichloride in the system is less than 1%.

    • Remove the solvent via vacuum distillation to obtain the final Dichlorvos product.[5]

Data Presentation
ParameterProtocol 1: Trimethyl Phosphite & ChloralProtocol 2: One-Pot Synthesis
Primary Reactants Trimethyl phosphite, ChloralPhosphorus trichloride, Chloral, Methanol
Solvent/Catalyst None specified (often neat)N,N-Dimethylformamide (DMF)
Temperature 30–120°C[4]10–30°C[5]
Reaction Time 1–5 hours[4]Not specified (reaction completion monitored)[5]
Reported Yield Not specified92%[5]
Product Purity >98.0%[4]90%[5]

Reaction Pathway Diagram

G cluster_0 Protocol 1: From Trimethyl Phosphite cluster_1 Protocol 2: One-Pot Synthesis Trimethyl Phosphite Trimethyl Phosphite Dichlorvos1 Dichlorvos Trimethyl Phosphite->Dichlorvos1 Perkow Reaction 30-120°C, 1-5h Chloral1 Chloral Chloral1->Dichlorvos1 PCl3 Phosphorus Trichloride Dichlorvos2 Dichlorvos PCl3->Dichlorvos2 10-30°C DMF Methanol Methanol Methanol->Dichlorvos2 Chloral2 Chloral Chloral2->Dichlorvos2

Synthesis pathways for Dichlorvos.

Chlorfenvinphos

IUPAC Name: 2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate

Chlorfenvinphos is an organophosphate insecticide and acaricide used to control a variety of insect pests on livestock and crops.[6]

Synthesis Protocol
  • Reaction Principle: The synthesis is achieved through a Perkow reaction between triethyl phosphite and 2,2,2',4'-tetrachloroacetophenone.[6][7]

  • Experimental Protocol:

    • Charge a reaction vessel equipped for stirring, heating, and inert atmosphere with 2,2,2',4'-tetrachloroacetophenone.

    • Slowly add triethyl phosphite to the reaction vessel. The reaction is exothermic and may require initial cooling to maintain control.

    • Once the initial exotherm subsides, heat the reaction mixture to drive the reaction to completion. The exact temperature and time are optimized based on scale but are typically in the range of moderate heating (e.g., 80-120°C).

    • Monitor the reaction by a suitable analytical method (e.g., GC or TLC) until the starting materials are consumed.

    • The byproduct, ethyl chloride, will evolve as a gas during the reaction.

    • After the reaction is complete, cool the mixture. The crude product is typically purified by removing any unreacted starting materials and volatile byproducts under reduced pressure.

  • Product Characteristics: The technical grade material typically contains over 92% chlorfenvinphos, existing as a mixture of Z and E isomers.[6][7] The typical isomer ratio (Z:E) is approximately 8.5:1 or 8.6:1.[7]

Data Presentation
ParameterValue
Primary Reactants Triethyl phosphite, 2,2,2',4'-tetrachloroacetophenone
Reaction Type Perkow Reaction
Typical Purity >92%[6][7]
Isomer Ratio (Z:E) ~8.5 : 1[7]

Reaction Pathway Diagram

G Reactant1 Triethyl Phosphite Product Chlorfenvinphos (Z/E Mixture) Reactant1->Product Perkow Reaction Reactant2 2,2,2',4'-Tetrachloro acetophenone Reactant2->Product

Synthesis pathway for Chlorfenvinphos.

Mevinphos

IUPAC Name: methyl 3-(dimethoxyphosphoryl)oxybut-2-enoate

Mevinphos is a non-systemic, broad-spectrum organophosphate insecticide and acaricide with both contact and stomach action.[8]

Synthesis Protocol
  • Reaction Principle: Mevinphos is synthesized via the Perkow reaction of trimethyl phosphite with methyl 2-chloroacetoacetate. The reaction produces a mixture of (E) and (Z) isomers.[9]

  • Experimental Protocol:

    • In a reaction flask under an inert atmosphere, combine methyl 2-chloroacetoacetate and a suitable solvent (e.g., benzene or toluene).

    • Cool the mixture in an ice bath.

    • Slowly add trimethyl phosphite dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (as determined by GC or TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude oil is purified by vacuum distillation to separate the Mevinphos isomers from non-volatile impurities.

  • Product Characteristics: Commercial Mevinphos is a mixture of the (E) and (Z) isomers, with the (E)-isomer being more insecticidally active.[10] The ratio of isomers can be influenced by reaction conditions, but typically the (E)-isomer is the major component.

Data Presentation
ParameterValue
Primary Reactants Trimethyl phosphite, Methyl 2-chloroacetoacetate
Reaction Type Perkow Reaction
Product Form Mixture of (E) and (Z) isomers
Active Isomer (E)-isomer is generally more active[10]

Reaction Pathway Diagram

G Reactant1 Trimethyl Phosphite Product Mevinphos (E/Z Mixture) Reactant1->Product Perkow Reaction Reactant2 Methyl 2-chloroacetoacetate Reactant2->Product

Synthesis pathway for Mevinphos.

References

Application Notes and Protocols for the Analytical Characterization of Vinyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinyl phosphates are a class of organophosphorus compounds with significant applications in organic synthesis, polymer chemistry, and as precursors for biologically active molecules.[1][2] Accurate and comprehensive characterization is crucial for confirming chemical structure, determining purity, and ensuring quality control. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize vinyl phosphates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the structural elucidation of vinyl phosphates. Both ¹H NMR and ³¹P NMR are routinely employed.

  • ¹H NMR: Provides information on the vinyl protons and the alkyl or aryl groups attached to the phosphate moiety. Coupling between protons and the phosphorus nucleus (²J-PH, ³J-PH, ⁴J-PH) can provide valuable structural confirmation.[3][4]

  • ³¹P NMR: This is a direct and highly effective method for analyzing phosphorus-containing compounds.[5] Since ³¹P has a natural abundance of 100% and a spin of ½, it yields sharp signals with a wide chemical shift range, making spectra relatively simple to interpret.[4][5][6] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, allowing for the identification of different phosphate species. Spectra are typically recorded with proton decoupling to simplify the signals into singlets.[4][6]

A general workflow for NMR analysis is essential for systematic characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve Vinyl Phosphate in Deuterated Solvent (e.g., CDCl3, D2O) B Add Internal Standard (e.g., TMS for ¹H) A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹H-decoupled ³¹P NMR Spectrum C->D E Optional: Acquire ¹H-coupled ³¹P NMR D->E F Process Spectra (FT, Phasing, Baseline Correction) E->F G Reference Chemical Shifts (¹H to TMS, ³¹P to 85% H3PO4) F->G H Integrate Peaks & Analyze Coupling Constants G->H I Correlate ¹H and ³¹P Data for Structural Elucidation H->I

Fig 1. Experimental workflow for NMR analysis of vinyl phosphates.
Experimental Protocol: ³¹P NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a standard 5 mm broadband probe tuned to the ³¹P frequency.

    • Reference the chemical shifts externally to 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[6]

  • Acquisition Parameters (¹H-decoupled):

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quantitative analysis.

    • Number of Scans: 64-256, depending on sample concentration.

  • Processing:

    • Apply an exponential multiplication function (line broadening) of 0.3-1.0 Hz.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Calibrate the spectrum by setting the reference peak (external 85% H₃PO₄) to 0 ppm.

Data Presentation: NMR

Table 1: Typical NMR Data for Diethyl this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR ~4.11 m O-CH₂
~5.27 d ¹J-PH ≈ 11.0 C=CH₂ (cis)
~5.76 d ¹J-PH ≈ 17.6 C=CH₂ (trans)
~6.70 m CH=C
~1.33 t ³J-HH ≈ 7.0 C-CH₃

| ³¹P NMR | Varies | s (¹H-decoupled) | N/A | P=O |

Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and substitution. Data synthesized from reference[3].

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a primary technique for determining the purity of vinyl phosphates and for quantitative analysis.[7] Reverse-phase HPLC on a C18 column is a common and effective method.[7][8] A key challenge in analyzing phosphate compounds is their interaction with stainless steel components in standard HPLC systems, which can lead to severe peak tailing. Using a bio-inert system with PEEK tubing is recommended to mitigate these effects.[7]

HPLC_Method_Dev A Objective: Determine Purity of This compound Sample B Select Column (e.g., Reverse-Phase C18) A->B C Prepare Mobile Phase (e.g., Acetonitrile/Water) B->C D Set Up HPLC System (Pump, Detector, Autosampler) C->D E Prepare Sample and Standards (Dissolve in Mobile Phase) D->E F Inject and Run Analysis (Isocratic or Gradient Elution) E->F G Data Processing F->G H Identify Peak by Retention Time (Rt) G->H I Calculate Purity from Peak Area (%) H->I J Result: Quantified Purity I->J

Fig 2. Logical workflow for HPLC purity analysis.
Experimental Protocol: Reverse-Phase HPLC

This protocol is adapted for the analysis of compounds like dimethyl this compound or diethyl this compound.[7][8]

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector. A bio-inert system is recommended.[7]

    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Reagents: HPLC-grade acetonitrile (MeCN), ultrapure water, and a reference standard of the this compound being analyzed.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is 50:50 (v/v). For mass spectrometry compatibility, a small amount of formic acid can be added, while phosphoric acid can be used for UV detection.[8]

    • Elution Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Prepare the analysis sample by dissolving it in the mobile phase to a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Determine the concentration of the this compound in the sample from the calibration curve.

    • Calculate purity by comparing the peak area of the main component to the total area of all peaks.

Data Presentation: HPLC

Table 2: Example HPLC Parameters and Results

Parameter Value
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Rt) ~5.8 min (Analyte dependent)

| Purity (Example) | 98.5% (by area normalization) |

Mass Spectrometry (MS)

Application Note

Mass spectrometry is used to confirm the molecular weight and elemental composition of vinyl phosphates. Techniques such as Electrospray Ionization (ESI) are commonly used. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula.[9] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural information, often showing characteristic losses of the phosphate moiety or parts thereof.[10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the this compound (1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile/water.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode. Negative ion mode is often effective for phosphates.[10]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • Look for the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

  • Tandem MS (Optional):

    • Select the parent ion of interest (e.g., [M+H]⁺).

    • Apply collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting product ion spectrum to identify characteristic neutral losses or fragments.

Data Presentation: MS

Table 3: Expected Mass Spectrometry Data for this compound (C₂H₅O₄P)

Ion Calculated m/z Observed m/z (HRMS)
[M-H]⁻ 123.0012 123.0010 ± 5 ppm
[M+H]⁺ 125.0158 125.0156 ± 5 ppm

| [M+Na]⁺ | 147.9978 | 147.9975 ± 5 ppm |

Note: Molecular formula C₂H₅O₄P, Exact Mass: 123.9925.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For vinyl phosphates, FTIR is useful for confirming the presence of key bonds such as P=O, P-O-C, and C=C. The spectrum provides a molecular "fingerprint" that can be used for compound identification by comparison with a reference spectrum.[3][12]

FTIR_Interpretation A This compound Structure B P=O Stretch A->B ~1250-1270 cm⁻¹ C P-O-C Stretch A->C ~1030-1100 cm⁻¹ D C=C (Vinyl) Stretch A->D ~1630-1650 cm⁻¹ E C-H (Vinyl) Stretch A->E ~3010-3095 cm⁻¹ F FTIR Spectrum B->F C->F D->F E->F

Fig 3. Relationship between key bonds and FTIR spectral regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: FTIR

Table 4: Characteristic FTIR Absorption Bands for a this compound

Wavenumber (cm⁻¹) Bond Functional Group
~3088 =C-H Stretch Vinyl
~2980 C-H Stretch Alkyl
~1630 C=C Stretch Vinyl
~1266 P=O Stretch Phosphate

| ~1032-1099 | P-O-C Stretch | Phosphate Ester |

Data synthesized from reference[3].

References

Application Notes and Protocols for the Free Radical Polymerization of Vinylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of vinylphosphonic acid (VPA). The resulting polymer, poly(vinylphosphonic acid) (PVPA), and its copolymers are of significant interest in biomedical applications, including drug delivery systems, bone tissue engineering, and as components of dental cements, owing to their biocompatibility and chelating properties.[1][2]

Introduction

Vinylphosphonic acid is a phosphorus-containing monomer that can be polymerized via free radical polymerization to yield poly(vinylphosphonic acid), a water-soluble polyelectrolyte.[1][3] The polymerization of VPA can be challenging due to the monomer's lower reactivity compared to other vinyl monomers and the potential for side reactions, such as the formation of vinylphosphonic acid anhydride, which can proceed via cyclopolymerization.[4][5][6] This anhydride formation can influence the reaction rate and the microstructure of the resulting polymer.[1][5] Despite these challenges, free radical polymerization remains a widely used method for synthesizing PVPA and its copolymers.[7]

This document outlines protocols for both the homopolymerization of VPA and its copolymerization with acrylic acid (AA), a common comonomer used to tailor the properties of the final polymer for specific applications, such as modulating calcium chelation in bone tissue scaffolds.[2][4]

Data Presentation

The following tables summarize quantitative data from various studies on the free radical polymerization of VPA and its copolymerization with acrylic acid, highlighting the effects of different reaction parameters on the polymerization outcome.

Table 1: Homopolymerization of Vinylphosphonic Acid (VPA)

InitiatorSolventTemperature (°C)Monomer:Initiator Molar RatioMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Conversion (%)Reference
AIBNDMF--40,000 - 109,000-95[5]
AIBAWater65-1,000 - 6,000 (Mn)Narrower with CTA75-85 (after 24h)[5]
-Water80-62,000--[6]
AAPHWater90100:0.1High-High[4]

Table 2: Copolymerization of Vinylphosphonic Acid (VPA) with Acrylic Acid (AA)

VPA in Feed (mol%)InitiatorSolventTemperature (°C)Mw ( g/mol )PDIVPA in Copolymer (mol%)Monomer Conversion (%)Reference
30AAPHWater90--18.565[4]
50AAPHWater90--32.152[4]
70AAPHWater90--59.445[4]
100AAPHWater9029,000-10038[4]

Note: The reactivity ratios for the copolymerization of acrylic acid (r₁) and vinylphosphonic acid (r₂) have been reported as r₁ = 4.09 and r₂ = 0.042, indicating that acrylic acid is significantly more reactive.[1][4]

Experimental Protocols

Protocol 1: Homopolymerization of Vinylphosphonic Acid in Aqueous Solution

This protocol describes the synthesis of poly(vinylphosphonic acid) in water using a water-soluble initiator.

Materials:

  • Vinylphosphonic acid (VPA), 97%

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) or α,α′-Azodiisobutyramidine dihydrochloride (AIBA)

  • Deionized water

  • Nitrogen gas

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Dialysis tubing (cellulose membrane, MWCO < 1000 Da)[8]

Procedure:

  • Dissolve vinylphosphonic acid (e.g., 2.06 g, 19.0 mmol) in deionized water (e.g., 1.5 cm³) in a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[9]

  • Purge the flask with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Heat the solution to the desired reaction temperature (e.g., 80-90 °C) under a nitrogen atmosphere and allow it to equilibrate for 30 minutes.[4][6]

  • In a separate vial, dissolve the initiator (AAPH or AIBA) in deionized water. The initiator concentration can be varied, for example, 0.1 mol% with respect to the monomer.[4]

  • Add the initiator solution to the reaction flask.

  • Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 24 hours). The reaction time can be adjusted to achieve the desired conversion.[9]

  • After the reaction is complete, cool the solution to room temperature.

  • Purify the resulting polymer by dialysis against deionized water for 24-48 hours, changing the water frequently to remove unreacted monomer and initiator fragments.[4][8]

  • Isolate the purified poly(vinylphosphonic acid) by freeze-drying or by precipitation in a non-solvent like methanol, followed by drying under vacuum at 55 °C to a constant weight.[4]

Characterization:

  • The structure of the polymer can be confirmed by FTIR and NMR spectroscopy.[4][9]

  • FTIR (cm⁻¹): Broad O-H stretch (3000-2300), C-H stretch (3300-2500), P-O-H bend (1647), and P=O stretch.[4]

  • ¹H NMR (D₂O, δ ppm): 2.2 (CH-P), 1.9-1.1 (CH₂).[9]

  • ³¹P NMR (D₂O, δ ppm): ~30-32 (polymer), ~16 (VPA monomer).[4][9]

  • Molecular weight and polydispersity can be determined by gel permeation chromatography (GPC) or static light scattering.[6]

Protocol 2: Copolymerization of Vinylphosphonic Acid and Acrylic Acid in Aqueous Solution

This protocol details the synthesis of a copolymer of vinylphosphonic acid and acrylic acid, which is relevant for biomaterial applications.

Materials:

  • Vinylphosphonic acid (VPA), 97%

  • Acrylic acid (AA), 99%

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH), 97%

  • 1-Octanethiol (optional, as a chain transfer agent)

  • Deionized water

  • Nitrogen gas

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Syringe pump (optional, for semi-continuous addition)

  • Dialysis tubing (cellulose membrane)

Procedure:

  • Dissolve VPA (e.g., 2.06 g, 19.0 mmol) in deionized water (e.g., 1.5 cm³) in a two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser.[4]

  • Purge the apparatus with nitrogen for 30 minutes.

  • Heat the solution to 90 °C and allow it to stabilize for 30 minutes.[4]

  • Prepare separate solutions of:

    • Acrylic acid (e.g., 2.06 g, 28.5 mmol) in water (e.g., 1.6 cm³).

    • AAPH (e.g., 12.9 mg, 0.048 mmol) in water (e.g., 1.6 cm³).

    • (Optional) 1-Octanethiol (e.g., 13.9 mg, 0.010 mmol) in water (e.g., 2.0 cm³).

  • For a semi-continuous batch polymerization, add these solutions to the reaction flask in equal portions every 30 minutes over a period of 6 hours. This method can help to control the copolymer composition.[4]

  • After the final addition, allow the reaction to proceed for an additional 18 hours at 90 °C under nitrogen.[4]

  • Cool the reaction mixture to room temperature.

  • Purify the product by dialysis against deionized water for 24 hours.[4]

  • Lyophilize the purified solution to obtain the solid copolymer.

Characterization:

  • The copolymer composition can be determined quantitatively using ³¹P NMR spectroscopy by integrating the polymer and monomer peaks.[4]

  • Monomer conversion can be calculated using ¹H NMR spectroscopy.[4]

  • The presence of both monomer units can be confirmed by FTIR, with the characteristic C=O stretch of the carboxylic acid appearing around 1696 cm⁻¹.[4]

Visualizations

Polymerization Mechanism

The free radical polymerization of vinylphosphonic acid is proposed to proceed through a complex mechanism that can involve the formation of a cyclic anhydride intermediate, leading to a cyclopolymerization pathway alongside the conventional linear polymerization. This can result in a polymer backbone with head-to-head and tail-to-tail linkages.[5][6]

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Δ or hν RM Monomer Radical (RM•) R->RM + M M VPA Monomer (M) Anhydride VPA Anhydride (Cyclic) M->Anhydride Dehydration P Propagating Chain (P•) RM->P + n(M) P:s->P:n + M P_term P• P->P_term Cyclic_Radical Cyclic Propagating Radical Anhydride->Cyclic_Radical + R• Cyclic_Radical->P Ring-opening propagation Dead_Polymer Polymer (PVPA) P_term->Dead_Polymer + P• (Combination or Disproportionation) P2_term P• experimental_workflow start Start: Define Polymerization Parameters (Monomer, Initiator, Solvent, Temp.) reaction_setup Reaction Setup: - Dissolve Monomer(s) - Purge with Nitrogen - Heat to Reaction Temperature start->reaction_setup initiation Initiate Polymerization: Add Initiator Solution reaction_setup->initiation polymerization Polymerization Reaction (e.g., 24 hours) initiation->polymerization purification Purification: - Dialysis against DI water polymerization->purification isolation Product Isolation: - Freeze-drying or Precipitation purification->isolation characterization Characterization: - NMR (¹H, ³¹P) - FTIR - GPC/Light Scattering isolation->characterization end End: Purified PVPA or Copolymer characterization->end

References

Application of Vinylphosphonates in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphosphonates, a class of organophosphorus compounds, are emerging as versatile building blocks for advanced drug delivery systems. The presence of the phosphonate group imparts unique properties such as high hydrophilicity, strong adhesion to biological surfaces, and the ability to act as a stable mimic of phosphate groups in biological systems. These characteristics have led to their successful application in the development of sophisticated drug carriers, including hydrogels for controlled release and conjugates for targeted delivery of nucleic acid therapeutics. This document provides detailed application notes and experimental protocols for the use of vinylphosphonates in drug delivery, with a focus on their application in small molecule delivery via hydrogels and in enhancing the efficacy of small interfering RNA (siRNA) therapeutics.

I. Vinylphosphonate-Based Hydrogels for Controlled Drug Release

Poly(vinylphosphonate) and poly(vinylphosphonic acid) (PVPA) hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. Their tunable swelling behavior, biocompatibility, and pH-responsiveness make them excellent candidates for the controlled release of therapeutic agents.[1][2] The phosphonic acid groups in the polymer backbone can be ionized in response to changes in pH, leading to electrostatic repulsion and increased swelling, which facilitates the release of an entrapped drug.[2][3]

Data Presentation: pH-Responsive Drug Release from a Vinylphosphonate-Containing Hydrogel

The following table summarizes the pH-responsive release of two model small molecules, sulfadiazine (SDA) and tolylene-2,4-diamine bis-sulfonamide (TBS), from a poly(acrylic acid-co-vinylsulfonic acid) (PAcVSA) hydrogel, which serves as a representative model for the behavior of vinylphosphonate-containing hydrogels.

pHTime (hours)Cumulative Release of SDA (%)Cumulative Release of TBS (%)
812.82.5
2413.513.1
7.413.12.8
2416.415.9
5116.612.2
2482.180.6

Data adapted from a study on a pH-responsive hydrogel, demonstrating the principle of pH-controlled release applicable to vinylphosphonate-based systems.[2]

Experimental Protocols

This protocol describes the synthesis of a PVPA-based hydrogel using photopolymerization.

Materials:

  • Vinylphosphonic acid (VPA) monomer

  • Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker

  • 2-Hydroxy-2-methylpropiophenone as a photoinitiator

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving VPA and PEGDA in deionized water to the desired concentrations.

  • Add the photoinitiator to the precursor solution and mix until fully dissolved.

  • Pour the solution into a mold of the desired shape and dimensions.

  • Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and cross-linking.

  • After polymerization, remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.[4]

  • The resulting hydrogel can be dried for drug loading studies.

This protocol outlines a passive loading method for incorporating a drug into the hydrogel matrix.

Materials:

  • Dried poly(vinylphosphonate)-based hydrogel

  • Therapeutic drug (e.g., doxorubicin, sulfadiazine)

  • Appropriate solvent for the drug (e.g., deionized water, ethanol/water mixture)

Procedure:

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Immerse a pre-weighed piece of the dried hydrogel into the drug solution.

  • Allow the hydrogel to swell in the drug solution for an extended period (e.g., 48 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.[2]

  • After incubation, remove the swollen, drug-loaded hydrogel from the solution.

  • Briefly wash the surface of the hydrogel with fresh solvent to remove non-encapsulated, surface-adsorbed drug.

  • Dry the drug-loaded hydrogel (e.g., in an oven at 60°C) until a constant weight is achieved.[2]

  • The drug loading can be quantified by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or by dissolving a piece of the loaded hydrogel and measuring the drug content.

This protocol describes how to measure the release of a drug from the hydrogel under different pH conditions.

Materials:

  • Drug-loaded vinylphosphonate hydrogel

  • Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.0, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Place a pre-weighed amount of the drug-loaded hydrogel into a known volume of PBS at a specific pH in a sealed container.

  • Incubate the container at 37°C with continuous, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.[2][5]

Visualization of Experimental Workflow

Drug_Delivery_Workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release In Vitro Release S1 Prepare Precursor Solution (VPA, Crosslinker, Photoinitiator) S2 UV Polymerization S1->S2 S3 Wash and Purify Hydrogel S2->S3 L1 Swell Dried Hydrogel in Drug Solution S3->L1 L2 Incubate (e.g., 48h, 37°C) L1->L2 L3 Wash and Dry Loaded Hydrogel L2->L3 R1 Incubate Loaded Hydrogel in PBS (pH 5.0 or 7.4) L3->R1 R2 Sample at Time Intervals R1->R2 R3 Analyze Drug Concentration (UV-Vis) R2->R3

Caption: Workflow for vinylphosphonate hydrogel synthesis, drug loading, and release.

II. Vinylphosphonate-Modified siRNA for Enhanced Gene Silencing

Small interfering RNAs (siRNAs) are powerful tools for gene silencing, but their therapeutic application is often limited by poor stability and inefficient delivery. Modification of the 5'-end of the siRNA guide strand with a 5'-(E)-vinylphosphonate (5'-E-VP) moiety has been shown to significantly enhance its in vivo activity.[6][7][8] The 5'-E-VP group acts as a metabolically stable mimic of the natural 5'-phosphate, which is essential for the loading of the siRNA guide strand into the RNA-induced silencing complex (RISC).[6][9] This modification protects the siRNA from degradation by phosphatases and exonucleases, leading to increased tissue accumulation and a prolonged gene silencing effect.[7][8]

Data Presentation: In Vivo Efficacy of 5'-(E)-Vinylphosphonate Modified siRNA

The following table summarizes the in vivo gene silencing efficacy of a GalNAc-conjugated siRNA targeting the transthyretin (Ttr) gene in mice, with and without the 5'-(E)-vinylphosphonate modification.

siRNA ConjugateDose (mg/kg)Ttr mRNA Reduction (%) (Day 7 post-dose)
Parent (5'-OH)1~50
5'-(E)-VP Modified1>90

Data adapted from in vivo studies demonstrating the enhanced potency of 5'-(E)-VP modified siRNA.[6][10]

Experimental Protocols

This protocol provides a general overview of the solid-phase synthesis of siRNA conjugates incorporating a 5'-E-VP modification.

Materials:

  • Controlled pore glass (CPG) solid support functionalized for oligonucleotide synthesis

  • Standard 2'-protected RNA phosphoramidite monomers (A, C, G, U)

  • 5'-(E)-vinylphosphonate-modified nucleoside phosphoramidite

  • Standard reagents for solid-phase oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent)

  • Deprotection solution (e.g., aqueous methylamine)

  • HPLC system for purification

Procedure:

  • Perform standard solid-phase synthesis of the desired siRNA sequence on an automated DNA/RNA synthesizer.

  • In the final coupling step for the guide strand, use the 5'-(E)-vinylphosphonate-modified nucleoside phosphoramidite.[6][9]

  • After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a one-step deprotection method with aqueous methylamine.[6]

  • Purify the crude siRNA product using HPLC to obtain the high-purity conjugate.

  • The sense strand, which may be conjugated to a targeting ligand like GalNAc, is synthesized separately and then annealed to the modified antisense (guide) strand.[6]

This protocol describes a method to assess the gene silencing activity of the modified siRNA in a cell-based assay.

Materials:

  • Hepatocyte cell line (e.g., primary mouse hepatocytes)

  • Cell culture medium (e.g., William's E medium)

  • Transfection reagent (e.g., Lipofectamine RNAiMax)

  • 5'-(E)-VP modified siRNA and control siRNAs

  • RNA purification kit

  • qRT-PCR system and reagents

Procedure:

  • Seed hepatocytes in a multi-well plate (e.g., 384-well) at a suitable density.

  • Prepare a transfection mix by diluting the siRNA and transfection reagent in serum-free medium and incubate to allow complex formation.[6]

  • Add the transfection mix to the cells and incubate for 24-48 hours.

  • After incubation, lyse the cells and purify the total RNA using a commercial kit.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene for normalization.

  • Calculate the percentage of target gene knockdown relative to cells treated with a non-targeting control siRNA.[6]

This protocol provides a method to evaluate the potential cytotoxicity of vinylphosphonate-based delivery systems.

Materials:

  • Cell line of interest (e.g., HeLa, primary hepatocytes)

  • 96-well plates

  • Vinylphosphonate material (e.g., hydrogel extract, nanoparticles, siRNA conjugate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the vinylphosphonate material and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After incubation, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.[11]

Visualization of Signaling Pathway and Cellular Uptake

RISC_Loading_Pathway cluster_uptake Cellular Uptake cluster_risc RISC Loading and Gene Silencing U1 GalNAc-siRNA Conjugate (with 5'-E-VP) U2 ASGPR Receptor on Hepatocyte U1->U2 Binding U3 Clathrin-Mediated Endocytosis U2->U3 U4 Endosome U3->U4 R1 Endosomal Escape U4->R1 Release R2 siRNA Duplex in Cytoplasm R1->R2 R3 Dicer & RLC (RISC-Loading Complex) R2->R3 R4 Passenger Strand Ejection R3->R4 R5 Active RISC with 5'-E-VP Guide Strand R4->R5 R6 Target mRNA R5->R6 R7 mRNA Cleavage and Gene Silencing R6->R7

References

Application Notes and Protocols: Vinyl Phosphates in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl phosphates as flame retardants in various materials. This document details their mechanism of action, synthesis, and application, supported by quantitative data and detailed experimental protocols.

Introduction to Vinyl Phosphate Flame Retardants

Vinyl phosphates are a class of organophosphorus compounds that have garnered significant interest as effective, often halogen-free, flame retardants for a variety of polymers and textiles. Their efficacy stems from their ability to interrupt the combustion cycle in both the gas and condensed phases. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they release phosphorus-based radicals that quench the flame.[1][2][3] The vinyl group allows for their incorporation into polymer backbones through copolymerization or grafting, leading to durable flame retardancy.[4]

Mechanism of Action

The flame retardant action of vinyl phosphates is a multi-faceted process that occurs in both the solid (condensed) and gas phases during combustion.

Condensed Phase Action: Upon heating, vinyl phosphates decompose to produce phosphoric acid and polyphosphoric acid.[1][5] These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer.[1][2] This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile compounds.[2]

Gas Phase Action: Volatile phosphorus-containing compounds are released into the flame during the pyrolysis of the this compound-treated material.[3] These compounds decompose to generate phosphorus-based radicals, such as PO• and HPO•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for flame propagation, thus inhibiting the combustion reactions in the gas phase.[1][2][3]

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Vinyl_Phosphate This compound Phosphoric_Acid Phosphoric Acid / Polyphosphoric Acid Vinyl_Phosphate->Phosphoric_Acid Heat Heat Heat->Vinyl_Phosphate Decomposition Volatile_P_Compounds Volatile Phosphorus Compounds Heat->Volatile_P_Compounds Release Polymer Polymer Matrix Phosphoric_Acid->Polymer Catalyzes Dehydration Char_Layer Insulating Char Layer Polymer->Char_Layer Flammable_Volatiles Reduced Flammable Volatiles Char_Layer->Flammable_Volatiles Inhibits P_Radicals PO•, HPO• Radicals Volatile_P_Compounds->P_Radicals in Flame Flame Flame Flame_Radicals H•, OH• Radicals P_Radicals->Flame_Radicals Scavenges Quenched_Flame Flame Inhibition Flame_Radicals->Quenched_Flame Leads to

Figure 1: Mechanism of this compound Flame Retardancy.

Data Presentation

The following tables summarize the quantitative flame retardant performance of various materials treated with vinyl phosphates and other phosphorus-containing flame retardants.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

MaterialFlame Retardant (Loading)LOI (%)UL-94 RatingReference
Polycarbonate (PC)Neat25V-2[6]
Polycarbonate (PC)TDBA (10 wt%)33.7V-0[7]
Vinyl Ester Resin (VER)Neat20.3-[8]
Vinyl Ester Resin (VER)PMP/APP (15%)-V-1[9]
Vinyl Ester Resin (VER)PMP/APP (20%)25.0-[9]
Acrylonitrile Butadiene Styrene (ABS)Neat-NR (Not Rated)[10]
Acrylonitrile Butadiene Styrene (ABS)EG (20 wt%)27.6V-1[10]
Poly(vinyl alcohol) (PVA)Neat19-20-[10]
Poly(vinyl alcohol) (PVA)APP/SA (15 wt%)30.2V-0[11]

Table 2: Cone Calorimetry Data

MaterialFlame Retardant (Loading)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Polypropylene (PP)Neat1470175[12]
Polypropylene (PP)ATH (47 wt%), GB (10 wt%), mZrP (3 wt%)132-[12]
Ethylene-vinyl-acetate (EVA)Neat--[13]
Ethylene-vinyl-acetate (EVA)EHPP (1 wt%)Reduced by 40%-[13]
Vinyl Ester NanocompositeNeat--[5]
Vinyl Ester Nanocompositewith Phosphate FRSignificant Reduction-[5]

Experimental Protocols

Synthesis of Diethyl Vinyl Phosphonate

This protocol describes the synthesis of diethyl vinyl phosphonate, a common this compound monomer.

Materials:

  • Monochloroethylene carbonate

  • Triethyl phosphite

  • Benzene (anhydrous)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, combine 61.2 g (0.5 mole) of monochloroethylene carbonate, 200 ml of anhydrous benzene, and 100 g (0.6 mole) of triethyl phosphite.

  • Heat the mixture at reflux for 2.5 days. The reaction progress can be monitored by gas-liquid chromatography (GLC), with the reaction typically being >95% complete in 10-12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Fractionally distill the product under reduced pressure to obtain pure diethyl this compound. A typical yield is around 50%.

Synthesis_Workflow start Start combine Combine Monochloroethylene Carbonate, Triethyl Phosphite, and Benzene start->combine reflux Reflux for 2.5 days combine->reflux cool Cool to Room Temperature reflux->cool distill Fractional Distillation cool->distill end End: Diethyl Vinyl Phosphonate distill->end

Figure 2: Synthesis Workflow for Diethyl Vinyl Phosphonate.
Application of this compound to Cotton Fabric (Pad-Dry-Cure Method)

This protocol outlines a general procedure for applying a this compound flame retardant to cotton fabric using the pad-dry-cure method.

Materials:

  • Cotton fabric

  • This compound flame retardant solution

  • Padding mangle

  • Drying oven

  • Curing oven

Procedure:

  • Padding: Immerse the cotton fabric in a solution containing the this compound flame retardant. Pass the saturated fabric through a padding mangle to ensure even distribution and to remove excess liquid. The wet pick-up should be controlled, typically between 75% and 85%, to prevent migration of the flame retardant during drying.[14]

  • Drying: Dry the treated fabric in a drying oven at a temperature of approximately 80-100°C for 3-5 minutes to remove water.

  • Curing: Cure the dried fabric in a curing oven at a higher temperature, typically 150-180°C, for 1.5-3 minutes.[14][15] This step facilitates the reaction and fixation of the flame retardant onto the cotton fibers.

  • Washing: After curing, thoroughly rinse the fabric with cold water, followed by washing with hot water and a non-ionic soap to remove any unreacted chemicals. Finally, rinse again with cold water and dry.

Pad_Dry_Cure_Workflow start Start padding Padding with this compound Solution start->padding drying Drying (80-100°C) padding->drying curing Curing (150-180°C) drying->curing washing Washing and Rinsing curing->washing end End: Flame Retardant Cotton washing->end

Figure 3: Pad-Dry-Cure Application Workflow.
Incorporation of this compound into Rigid Polyurethane Foam

This protocol provides a general method for incorporating an additive this compound flame retardant into a rigid polyurethane foam formulation.

Materials:

  • Polyol blend (Component A)

  • Isocyanate (Component B)

  • This compound flame retardant

  • Surfactant, catalyst, blowing agent (as part of the polyol blend)

  • Mixing vessel and mechanical stirrer

  • Mold

Procedure:

  • Prepare the Polyol Premix (Component A): In a mixing vessel, combine the polyol, surfactant, catalyst, blowing agent, and the desired amount of this compound flame retardant. Mix thoroughly to ensure a homogeneous dispersion of the flame retardant.[16]

  • Mixing: Add the isocyanate (Component B) to the polyol premix (Component A).[17] The ratio of isocyanate to polyol (the isocyanate index) should be carefully controlled.

  • Stirring: Immediately and vigorously stir the mixture with a mechanical stirrer for a short period (typically 5-10 seconds) until the components are well blended.[16]

  • Pouring and Curing: Pour the reacting mixture into a mold and allow it to free-rise and cure at ambient temperature. The foam will expand and solidify.

  • Post-Curing: After the foam has hardened, it may be beneficial to post-cure it at an elevated temperature to ensure complete reaction and optimal properties.

PU_Foam_Workflow start Start prepare_A Prepare Polyol Premix (Component A) with this compound start->prepare_A add_B Add Isocyanate (Component B) prepare_A->add_B mix Vigorous Mixing add_B->mix pour Pour into Mold mix->pour cure Cure and Free-Rise pour->cure end End: Flame Retardant PU Foam cure->end

Figure 4: Polyurethane Foam Production Workflow.

Safety Precautions

When working with vinyl phosphates and their precursors, it is essential to follow standard laboratory safety procedures. These chemicals may be irritants or have other toxicological effects. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols: Vinylphosphonium Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylphosphonium salts are versatile and powerful reagents in organic synthesis, primarily serving as precursors to phosphorus ylides for Wittig-type reactions and acting as excellent Michael acceptors. Their ability to participate in a wide range of transformations makes them invaluable tools for the construction of complex carbocyclic and heterocyclic frameworks, which are often found in biologically active molecules and pharmaceuticals.

Overview of Applications

Vinylphosphonium salts are most notably used in:

  • Intramolecular Wittig Reactions: This is arguably the most significant application, enabling the synthesis of a diverse array of five-, six-, and even larger-membered rings. The general strategy involves the Michael addition of a nucleophile (containing a carbonyl group) to the vinylphosphonium salt, which generates a phosphorus ylide that subsequently undergoes an intramolecular Wittig reaction to form a cyclic olefin.[1][2]

  • Intermolecular Wittig Reactions: Vinylphosphonium salts can be converted to phosphorus ylides through the addition of various nucleophiles. These ylides can then react with aldehydes and ketones in an intermolecular fashion to furnish substituted alkenes.[1][2]

  • Cycloaddition and Annulation Reactions: These salts are effective partners in various cycloaddition and annulation strategies for the construction of cyclic and bicyclic systems.

  • Synthesis of Heterocycles: Their reactivity with a multitude of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon atoms) provides a straightforward entry to a wide variety of heterocyclic compounds, including furans, pyrroles, thiophenes, pyrans, and chromenes.[1][2]

  • Asymmetric Synthesis: Chiral nucleophiles or catalysts can be employed in reactions with vinylphosphonium salts to achieve high levels of stereocontrol, providing access to enantiomerically enriched products.[2]

Key Reactions and Mechanisms

The versatility of vinylphosphonium salts stems from their ability to generate phosphorus ylides upon nucleophilic addition. This fundamental transformation underpins their utility in both inter- and intramolecular Wittig reactions.

Generation of Phosphorus Ylides

The core reactivity of vinylphosphonium salts involves the addition of a nucleophile to the β-carbon of the vinyl group, leading to the formation of a phosphorus ylide. This process is highly efficient and serves as the entry point for a cascade of synthetic transformations.

G cluster_0 Ylide Formation Vinylphosphonium_Salt R-CH=CH-P⁺Ph₃ X⁻ Ylide R-CH(Nu)-C⁻H-P⁺Ph₃ Vinylphosphonium_Salt->Ylide + Nu⁻ Nucleophile Nu⁻

Caption: General formation of a phosphorus ylide from a vinylphosphonium salt.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a powerful tool for ring synthesis. A nucleophile bearing a carbonyl group is appended to the vinylphosphonium salt via Michael addition. The resulting ylide then cyclizes, with the ylidic carbon attacking the carbonyl group to form a new ring and triphenylphosphine oxide as a byproduct.

G Start Vinylphosphonium Salt + Nucleophile with Carbonyl Ylide_Formation Michael Addition: Ylide Generation Start->Ylide_Formation Cyclization Intramolecular Wittig Reaction Ylide_Formation->Cyclization Product Cyclic Alkene + Ph₃P=O Cyclization->Product

Caption: Workflow for the intramolecular Wittig reaction.

Quantitative Data Summary

The following tables summarize the yields for various synthetic applications of vinylphosphonium salts.

Table 1: Synthesis of Heterocycles via Intramolecular Wittig Reaction
Nucleophile TypeHeterocycle FormedSubstrate ExampleYield (%)
Oxygen2H-ChromeneSalicylaldehyde sodium salt62–71
Oxygen2,5-Dihydrofuran3-Hydroxy-2-butanone89
Oxygen3,6-DihydropyranEnantiomerically pure β-hydroxyaldehyde34–56
Sulfur2,5-Dihydrothiopheneα-Mercaptoketones/esters6–95
NitrogenBicyclic Pyrrole2-Pyrrolocarbaldehyde25–87
NitrogenBicyclic 2-Pyrrolidinone5-Acetyl-2-pyrrolidinone40–68
Nitrogen3-Pyrrolineβ-Ketoamides/sulfonamides55–90

Data sourced from a comprehensive review on vinylphosphonium salts.[1][2]

Table 2: Synthesis of Carbocycles via Intramolecular Wittig Reaction
Nucleophile TypeCarbocycle FormedSubstrate ExampleYield (%)
Carbon5- or 6-membered alkenesKetoesters51–69
Carbon1,3-CyclohexadienesEnolates from aldehydes/ketones35–57
CarbonBicyclo[3.3.0]octenesCyclic diketoester82–97

Data sourced from a comprehensive review on vinylphosphonium salts.[1]

Table 3: Intermolecular Wittig Reactions
Nucleophile/ReagentAldehyde/KetoneProductYield (%)Stereoselectivity
Various Nucleophiles (amines, alcohols, thiols)Aldehydes/KetonesSubstituted Alkenes14–68Mixture of Z/E
Organocopper ReagentsAldehydesSubstituted Alkenes25–80Predominantly Z
Grignard ReagentsAldehydesSubstituted Alkenes68–94Good (depends on substituent)
Potassium tert-butoxideAldehydesPolyenes10–36Z-configuration

Data sourced from a comprehensive review on vinylphosphonium salts.[2]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving vinylphosphonium salts. Note: These are representative procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of Five- and Six-Membered Heterocycles via Intramolecular Wittig Reaction

This protocol describes a general method for the synthesis of heterocycles such as dihydrofurans, dihydropyrroles, and dihydrothiophenes.

Materials:

  • Vinyltriphenylphosphonium bromide

  • Appropriate nucleophile containing a carbonyl group (e.g., β-hydroxy ketone, β-amino ketone, α-mercapto ketone)

  • Base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Chromatography supplies for purification

Procedure:

  • To a stirred suspension of the base (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 equivalent) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add vinyltriphenylphosphonium bromide (1.1 equivalents) to the reaction mixture.

  • The reaction is then stirred at room temperature or heated (e.g., to 60-80 °C) as required, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired heterocyclic compound.

Protocol 2: General Procedure for the Intermolecular Wittig Reaction

This protocol outlines the generation of a phosphorus ylide from a vinylphosphonium salt and its subsequent reaction with an aldehyde or ketone.

Materials:

  • Vinyltriphenylphosphonium bromide

  • Nucleophile (e.g., an amine, alcohol, or a carbon nucleophile precursor)

  • Base (e.g., sodium hydride, n-butyllithium, Grignard reagent)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Chromatography supplies for purification

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the anhydrous solvent.

  • Add the base (1.0 equivalent) at an appropriate temperature (e.g., 0 °C or -78 °C for strong bases like n-BuLi).

  • After stirring for a suitable time to ensure formation of the nucleophilic species, add vinyltriphenylphosphonium bromide (1.0 equivalent) to generate the phosphorus ylide in situ.

  • To the resulting ylide solution, add the aldehyde or ketone (1.0 equivalent) dropwise at a low temperature (e.g., -78 °C or 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous workup by extracting the product into an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Logical Relationships in Synthesis Design

The choice of nucleophile and the structure of the vinylphosphonium salt are critical in determining the final product. The following diagram illustrates the decision-making process for synthesizing different cyclic structures.

G Start Desired Cyclic Product Six_Membered Six-Membered Ring Start->Six_Membered Five_Membered Five-Membered Ring Heterocycle Heterocycle? Five_Membered->Heterocycle Carbocycle Carbocycle? Five_Membered->Carbocycle Six_Membered->Heterocycle Six_Membered->Carbocycle O_Nucleophile Use O-Nucleophile (e.g., β-hydroxyketone) Heterocycle->O_Nucleophile O in ring N_Nucleophile Use N-Nucleophile (e.g., β-aminoketone) Heterocycle->N_Nucleophile N in ring S_Nucleophile Use S-Nucleophile (e.g., α-mercaptoketone) Heterocycle->S_Nucleophile S in ring C_Nucleophile Use C-Nucleophile (e.g., ketoester) Carbocycle->C_Nucleophile

Caption: Decision tree for selecting a nucleophile in ring synthesis.

These application notes provide a foundational understanding of the synthetic utility of vinylphosphonium salts. For specific applications, it is highly recommended to consult the primary literature for detailed experimental conditions and substrate scope.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dimethyl vinyl phosphate (DMVP). Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in dimethyl this compound synthesis via the Perkow reaction?

The synthesis of dimethyl this compound from a trialkyl phosphite (e.g., trimethyl phosphite) and an α-haloketone (e.g., chloroacetone) is known as the Perkow reaction. A significant side-reaction that can occur is the Michaelis-Arbuzov reaction, which produces a β-keto phosphonate as a major impurity.[1] Other potential process-related impurities include:

  • Unreacted starting materials (e.g., trimethyl phosphite, chloroacetone).[1]

  • Byproducts from dealkylation, such as methyl chloride.[1]

  • Dimethyl phosphite.[1]

  • Trimethyl phosphate, which can arise from the oxidation of trimethyl phosphite.[2]

Q2: How do reaction conditions affect the formation of the β-keto phosphonate impurity?

The competition between the desired Perkow reaction and the Michaelis-Arbuzov side reaction is highly dependent on the reaction conditions. The Perkow reaction is favored by factors that promote the nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone.[1] Key parameters to control are:

  • Temperature: Lower reaction temperatures generally favor the Perkow reaction, leading to a higher yield of dimethyl this compound and a lower concentration of the β-keto phosphonate impurity.[1]

  • Solvent Polarity: Less polar solvents tend to favor the Perkow reaction.[1] A computational study has shown that while the Perkow pathway is kinetically favored in polar solvents like THF, the Michaelis-Arbuzov reaction can also be a significant competing pathway.[3][4]

  • Structure of the α-haloketone: Sterically hindered α-haloketones and the presence of electron-withdrawing groups on the α-carbon can also promote the Perkow pathway.[1]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in dimethyl this compound?

Several analytical techniques are effective for the analysis of dimethyl this compound and its impurities:

  • Gas Chromatography (GC): This is a highly effective method for separating and quantifying volatile compounds like DMVP and its related impurities.[1]

    • Flame Photometric Detector (FPD): Used in phosphorus mode for selective detection of phosphorus-containing compounds.[1]

    • Nitrogen-Phosphorus Detector (NPD): Offers high sensitivity for nitrogen and phosphorus compounds.[1]

    • Mass Spectrometry (MS): Provides definitive identification of impurities by their mass spectra.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for the quantitative analysis of organophosphorus compounds, allowing for the determination of the relative amounts of different phosphorus-containing species in a sample.[1][5] ¹H NMR can also be used to analyze the reaction mixture.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution(s)
Low Yield of Dimethyl this compound The competing Michaelis-Arbuzov reaction is favored.Modify reaction conditions: lower the reaction temperature, use a less polar solvent, or consider a different phosphite ester.[1]
High Levels of β-keto phosphonate Impurity Reaction conditions are promoting the Michaelis-Arbuzov pathway.Systematically investigate the effect of lower reaction temperatures and less polar solvents.[1]
Presence of Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or improper stoichiometry.Increase reaction time, moderately increase temperature while monitoring for side products, or ensure accurate stoichiometry of reactants.[1]
Product Degradation During Purification Thermal decomposition during distillation.Use high-vacuum fractional distillation to lower the boiling point and minimize thermal stress on the product.[1]
Inconsistent Purity Between Batches Variability in the quality of starting materials (e.g., α-haloketone).Ensure high purity of reactants. Consider re-purifying starting materials if their quality is questionable.[1]

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the product distribution in the synthesis of dimethyl this compound from trimethyl phosphite and chloroacetone.

Table 1: Effect of Temperature on Product Ratio

Reaction Temperature (°C)Dimethyl this compound (%)β-keto phosphonate (%)
-109010
08515
107822
256535
Note: These are representative values based on the general principle that lower temperatures favor the Perkow reaction. Actual results may vary.

Table 2: Effect of Solvent on Product Ratio (at 0°C)

SolventDielectric Constant (ε)Dimethyl this compound (%)β-keto phosphonate (%)
n-Hexane1.98812
Toluene2.48614
Tetrahydrofuran (THF)7.68020
Acetonitrile37.57030
Note: These are representative values based on the general principle that less polar solvents favor the Perkow reaction. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl this compound via the Perkow Reaction

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and substrates.

Materials:

  • Trimethyl phosphite

  • Chloroacetone

  • Anhydrous toluene (or another suitable anhydrous, non-polar solvent)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thermometer

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere to strictly exclude moisture. The three-neck flask should be equipped with a magnetic stirrer, a thermometer, an addition funnel, and a reflux condenser connected to a nitrogen or argon line.

  • Charging the Reactor: Charge the flask with chloroacetone and anhydrous toluene.

  • Cooling: Begin stirring and cool the solution to the desired reaction temperature (e.g., 0°C) using an ice bath.

  • Addition of Trimethyl Phosphite: Add trimethyl phosphite dropwise from the addition funnel to the stirred solution over a period of 1-2 hours. The reaction is often exothermic; carefully control the addition rate to maintain a stable internal temperature.[1]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for several hours. Monitor the reaction progress by TLC, GC, or ³¹P NMR until completion.[1]

  • Workup:

    • Allow the reaction mixture to warm to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The crude product, containing dimethyl this compound and methyl chloride byproduct, should be purified by high-vacuum fractional distillation to separate the product from less volatile impurities.[1]

Protocol 2: Analysis of Impurities by Gas Chromatography (GC)

Instrumentation:

  • Gas Chromatograph with a Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS).

  • Capillary column suitable for organophosphorus compounds (e.g., DB-5ms).

GC Conditions (Illustrative):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

Sample Preparation:

  • Prepare a stock solution of a dimethyl this compound reference standard in a suitable solvent (e.g., ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • Dilute an aliquot of the crude reaction mixture or purified product in the same solvent to a concentration within the calibration range.

Analysis:

  • Inject the standards and samples onto the GC system.

  • Identify the peaks corresponding to dimethyl this compound, β-keto phosphonate, and other potential impurities by comparing their retention times with those of reference standards or by interpreting their mass spectra.

  • Quantify the impurities by constructing a calibration curve from the peak areas of the standards.

Visualizations

Perkow_vs_Arbuzov cluster_perkow Perkow Reaction cluster_arbuzov Michaelis-Arbuzov Reaction Reactants Trimethyl Phosphite + α-Haloketone Perkow_Intermediate Zwitterionic Intermediate (Attack on Carbonyl Carbon) Reactants->Perkow_Intermediate Arbuzov_Intermediate Phosphonium Salt (Attack on α-Carbon) Reactants->Arbuzov_Intermediate DMVP Dimethyl this compound (Desired Product) Perkow_Intermediate->DMVP Rearrangement & Dealkylation BetaKeto β-keto phosphonate (Impurity) Arbuzov_Intermediate->BetaKeto Dealkylation

Caption: Competing pathways in dimethyl this compound synthesis.

Troubleshooting_Workflow Start High Impurity Levels in DMVP Synthesis Check_Temp Is Reaction Temperature Low Enough? Start->Check_Temp Lower_Temp Action: Lower Reaction Temperature (e.g., to 0°C or below) Check_Temp->Lower_Temp No Check_Solvent Is a Non-Polar Solvent Being Used? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Action: Switch to a Less Polar Solvent (e.g., Toluene) Check_Solvent->Change_Solvent No Check_Purity Are Starting Materials of High Purity? Check_Solvent->Check_Purity Yes Change_Solvent->Check_Purity Purify_Reactants Action: Purify Starting Materials Before Reaction Check_Purity->Purify_Reactants No End Optimized Synthesis Check_Purity->End Yes Purify_Reactants->End

Caption: Troubleshooting workflow for impurity reduction.

References

preventing side reactions in diethyl(vinyl)phosphine polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols and data specifically for the polymerization of diethyl(vinyl)phosphine are scarce in scientific literature. The following troubleshooting guides and FAQs are largely based on established protocols for the closely related and well-documented monomer, diethyl vinylphosphonate (DEVP). Researchers should consider these recommendations as a starting point and adapt them cautiously, paying special attention to the higher reactivity and sensitivity of the phosphine group compared to the phosphonate group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Yield or No Polymerization 1. Impure Monomer: Presence of inhibitors from synthesis or storage.Purify diethyl(vinyl)phosphine by vacuum distillation immediately before use. Ensure rigorous inert atmosphere techniques to prevent oxidation.
2. Inactive Initiator: Degradation of the initiator due to improper storage or handling.Use a freshly opened or purified initiator. For anionic polymerization, titrate the initiator solution to determine its exact concentration.
3. Presence of Oxygen: Diethyl(vinyl)phosphine is highly susceptible to oxidation, which can inhibit polymerization.Degas all solvents and the monomer solution thoroughly using several freeze-pump-thaw cycles. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
4. Incorrect Polymerization Temperature: Suboptimal temperature for the chosen initiator system.Consult literature for the optimal temperature range for your initiator. For radical polymerizations with AIBN, temperatures are typically between 60-80°C. For anionic polymerizations with n-BuLi, low temperatures (e.g., -78°C) are often required.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain Transfer Reactions: Common in free-radical polymerization of vinyl phosphonates, leading to uncontrolled polymer growth.[1]- Switch to a controlled/"living" polymerization technique such as RAFT or anionic polymerization. - In free-radical systems, adjust the monomer-to-initiator ratio and consider using a chain transfer agent if a lower molecular weight is acceptable.
2. Slow Initiation: If initiation is slower than propagation, polymer chains will not grow uniformly.For anionic polymerization, ensure rapid mixing of the initiator and monomer at the start of the reaction. Choose an initiator that reacts quickly with the monomer.
3. Premature Termination: Reaction with impurities (water, oxygen) can terminate growing polymer chains.Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous and thoroughly degassed.
Gel Formation 1. High Initiator Concentration: Can lead to excessive branching and cross-linking.Reduce the initiator concentration.
2. High Monomer Conversion (in some systems): Increased likelihood of side reactions at high conversions.Monitor the reaction and terminate it at a lower monomer conversion.
Inconsistent Results Between Batches 1. Variable Monomer Purity: Small differences in impurity levels can have a large impact on polymerization.Standardize the monomer purification protocol and always use freshly purified monomer.
2. Inconsistent Inert Atmosphere: Minor leaks can introduce variable amounts of oxygen and moisture.Check all seals and connections on your reaction setup (e.g., Schlenk line) before each experiment.

Frequently Asked Questions (FAQs)

Q1: My diethyl(vinyl)phosphine monomer has turned cloudy. Can I still use it?

A1: Cloudiness is likely a sign of oxidation or hydrolysis of the phosphine monomer. Using compromised monomer will lead to poor and irreproducible polymerization results. It is strongly recommended to purify the monomer by vacuum distillation under an inert atmosphere before use. Trivalent phosphorus compounds are easily oxidized, and this can inhibit polymerization.[2]

Q2: What is the main side reaction to be aware of in the free-radical polymerization of vinyl-phosphorus monomers?

A2: The most significant side reaction is chain transfer.[1] This can occur to the monomer or the polymer, leading to the formation of new radical species and resulting in polymers with low molecular weight and a broad molecular weight distribution (high PDI). Intramolecular hydrogen transfer from the phosphonate ester groups has also been reported for vinylphosphonates, which may have an analogous reaction in vinylphosphines.[3][4]

Q3: How can I achieve a polymer with a well-defined molecular weight and a narrow polydispersity?

A3: To achieve good control over the polymer architecture, a "living" or controlled polymerization technique is recommended. For phosphorus-containing vinyl monomers, methods like anionic polymerization, rare-earth metal-mediated group-transfer polymerization (REM-GTP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been shown to provide superior control compared to conventional free-radical methods.[5]

Q4: I am performing an anionic polymerization and the reaction mixture loses its color immediately after adding the monomer. What does this indicate?

A4: In anionic polymerization using initiators like n-butyllithium, a characteristic color often indicates the presence of the living anionic chain ends. A rapid loss of this color upon monomer addition suggests premature termination. This is typically caused by impurities such as water, oxygen, or acidic protons in the reaction system. To prevent this, ensure all glassware is rigorously flame-dried, solvents are anhydrous, and the monomer is freshly purified and degassed.[5]

Q5: Can I perform the polymerization in the presence of air?

A5: No. Diethyl(vinyl)phosphine is a trivalent phosphine and is therefore highly susceptible to oxidation by atmospheric oxygen.[2] This oxidation will not only consume your monomer but the resulting phosphine oxide can also interfere with the polymerization and inhibit the reaction. All steps, including monomer purification, solution preparation, and the polymerization itself, must be carried out under a strict inert atmosphere (e.g., argon or nitrogen).

Quantitative Data

The following tables summarize typical quantitative data obtained from different polymerization methods for diethyl vinylphosphonate (DEVP) , which can serve as a reference for diethyl(vinyl)phosphine experiments.

Table 1: Anionic Polymerization of DEVP

Entry [M]/[I] Ratio Temp (°C) Time (h) M_n ( g/mol ) PDI (M_w/M_n)
1 50 -78 1 5,200 1.15
2 100 -78 1 10,500 1.12
3 200 -78 2 21,000 1.18

Data is representative and based on typical results for DEVP polymerization. [M]/[I] = Monomer to Initiator molar ratio.

Table 2: Radical Polymerization of DEVP

Entry [M]/[I] Ratio Temp (°C) Time (h) M_n ( g/mol ) PDI (M_w/M_n)
1 100 70 24 8,000 2.5
2 200 70 24 12,000 2.8
3 500 70 24 18,000 3.1

Data is representative and illustrates the typically broader PDI of free-radical polymerization for DEVP.

Table 3: Controlled Radical (RAFT) Polymerization of DEVP

Entry [M]/[CTA]/[I] Ratio Temp (°C) Time (h) M_n ( g/mol ) PDI (M_w/M_n)
1 100/1/0.2 70 12 11,200 1.25
2 200/1/0.2 70 16 22,500 1.28
3 400/1/0.2 70 24 43,000 1.35

Data is representative for DEVP. [M]/[CTA]/[I] = Monomer to Chain Transfer Agent to Initiator molar ratio.

Experimental Protocols

Protocol 1: Synthesis and Purification of Diethyl(vinyl)phosphine

This procedure should be performed by trained personnel using appropriate safety measures for handling pyrophoric and reactive reagents.

  • Reaction: The synthesis typically involves the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) with chlorodiethylphosphine under a strict inert atmosphere.

  • Apparatus: All glassware (Schlenk flask, dropping funnel, condenser) must be flame-dried under vacuum and cooled under argon or nitrogen.

  • Procedure:

    • In a Schlenk flask, place a solution of vinylmagnesium bromide in THF.

    • Cool the flask to 0°C in an ice bath.

    • Add chlorodiethylphosphine dropwise from a dropping funnel with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an anhydrous solvent (e.g., diethyl ether).

    • The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • Crucially, the crude product must be purified by vacuum distillation under an inert atmosphere to remove impurities and any potential polymerization inhibitors. The purified monomer should be stored under argon at low temperatures and used promptly.

Protocol 2: Anionic Polymerization of DEVP (Adaptable for Diethyl(vinyl)phosphine)

  • Materials:

    • Diethyl(vinyl)phosphine (freshly distilled)

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) solution in hexanes

    • Anhydrous methanol (for termination)

  • Procedure:

    • Flame-dry all glassware under vacuum and cool under argon.

    • Transfer anhydrous THF to the reaction flask via cannula.

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Add the calculated amount of n-BuLi solution dropwise to the stirred THF.

    • Slowly add the freshly distilled diethyl(vinyl)phosphine dropwise to the initiator solution. A color change may be observed.

    • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours) at -78°C.

    • Terminate the polymerization by adding a small amount of anhydrous methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.[5]

Protocol 3: Free-Radical Polymerization of DEVP (Adaptable for Diethyl(vinyl)phosphine)

  • Materials:

    • Diethyl(vinyl)phosphine (freshly distilled)

    • Azobisisobutyronitrile (AIBN) (recrystallized)

    • Anhydrous toluene (or other suitable solvent)

  • Procedure:

    • To a Schlenk flask, add the diethyl(vinyl)phosphine, AIBN, and anhydrous toluene.

    • Degas the mixture using at least three freeze-pump-thaw cycles.

    • Backfill the flask with argon and heat to the desired temperature (e.g., 70°C) in an oil bath with stirring.

    • Allow the polymerization to proceed for a set time (e.g., 12-24 hours).

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane.

    • The polymer can be further purified by re-dissolving in a small amount of a good solvent (like THF) and re-precipitating.

    • Dry the purified polymer under vacuum.[1][5]

Visualizations

G Workflow for Preventing Side Reactions cluster_prep Monomer & Reagent Preparation cluster_setup Reaction Setup cluster_poly Polymerization cluster_key Key Control Points Monomer Diethyl(vinyl)phosphine Purify Vacuum Distillation (Freshly Before Use) Monomer->Purify Degas Degas Solution (Freeze-Pump-Thaw) Purify->Degas Add to Solvent Purity High Purity Purify->Purity Solvent Anhydrous Solvent Dry Dry over appropriate agent (e.g., Na/benzophenone for THF) Solvent->Dry Dry->Degas Anhydrous Anhydrous Conditions Dry->Anhydrous Initiator Initiator (e.g., n-BuLi, AIBN) Check Check Activity / Titrate Initiator->Check Polymerize Initiate & Propagate (Controlled Temperature) Check->Polymerize Add to Reactor Glassware Flame-Dry Glassware Inert Assemble under Inert Atmosphere (Ar/N2) Glassware->Inert Inert->Degas OxygenFree Oxygen-Free Inert->OxygenFree Degas->Polymerize Degas->OxygenFree Terminate Quench Reaction (e.g., with Methanol) Polymerize->Terminate Isolate Precipitate in Non-Solvent Terminate->Isolate PurifyPoly Re-precipitate & Dry Isolate->PurifyPoly

Caption: Experimental workflow to minimize side reactions.

G Troubleshooting Logic for Poor Polymerization Results Start Poor Result: Low Yield / High PDI CheckPurity Is Monomer Freshly Purified & Pure? Start->CheckPurity CheckInert Was System Rigorously Inert & Anhydrous? CheckPurity->CheckInert Yes Sol_Purify Action: Re-purify Monomer CheckPurity->Sol_Purify No CheckInitiator Was Initiator Active & Concentration Correct? CheckInert->CheckInitiator Yes Sol_Inert Action: Improve Inert Atmosphere Technique CheckInert->Sol_Inert No CheckMethod Is Polymerization Method Appropriate? (e.g., Radical vs. Living) CheckInitiator->CheckMethod Yes Sol_Initiator Action: Use Fresh Initiator / Titrate CheckInitiator->Sol_Initiator No Sol_Method Action: Switch to Controlled Polymerization (e.g., RAFT) CheckMethod->Sol_Method No Success Improved Result CheckMethod->Success Yes Sol_Purify->Success Sol_Inert->Success Sol_Initiator->Success Sol_Method->Success

Caption: Troubleshooting decision tree for polymerization issues.

References

Perkow Reaction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the Perkow reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Perkow reaction? A1: The Perkow reaction is an organic reaction where a trialkyl phosphite reacts with a haloketone to produce a dialkyl vinyl phosphate and an alkyl halide.[1][2][3] This reaction is valuable for the synthesis of enol phosphates, which are important intermediates in various synthetic pathways and have applications as phosphorylating agents.[1][4]

Q2: What is the primary competing reaction, and how can it be minimized? A2: The main competing pathway is the Michaelis-Arbuzov reaction, which yields a beta-keto phosphonate instead of the desired this compound.[1][2][4] The Perkow reaction is often considered a side-reaction in this context.[1][2][5] To favor the Perkow product, reaction conditions can be modified. Typically, lower reaction temperatures favor the Perkow pathway, while higher temperatures can lead to an increased yield of the Arbuzov product.[5]

Q3: What key factors determine the reaction pathway (Perkow vs. Michaelis-Arbuzov)? A3: The outcome is primarily influenced by the electronic and steric nature of the haloketone. High electron density on the α-keto carbon atom can influence the phosphite to attack the carbonyl group, initiating the Perkow mechanism.[1][2] Additionally, the nature of the halogen is a factor, with the reactivity order generally being I > Br > Cl.[5] The reaction temperature is also a critical parameter for controlling selectivity.[5]

Q4: What are some common applications of the Perkow reaction? A4: The Perkow reaction is utilized in the synthesis of various compounds, including insecticides like chlorfenvinphos and dichlorvos.[4] It has also been applied in the synthesis of novel quinolines and complex molecules used as insect repellents.[1][2][4] Furthermore, the resulting aryl enol phosphates can be effective phosphorylating agents, for instance, in converting AMP to ATP.[1][4]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the first steps to troubleshoot? A5: Low yield is a common issue that can stem from several factors.

  • Reagent Purity: Ensure all starting materials, particularly the phosphite and haloketone, are pure and dry. Phosphites are susceptible to oxidation and hydrolysis. Use freshly distilled or purified reagents.[6][7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite.

  • Temperature Control: The reaction can be highly sensitive to temperature.[8][9] Ensure consistent and accurate temperature control. A temperature that is too low may result in an impractically slow reaction, while one that is too high may promote the formation of the Michaelis-Arbuzov side product.[5]

  • Reaction Time: Monitor the reaction progress using an appropriate technique (TLC, GC, or NMR). The reaction may not have reached completion, or the product might be degrading over time.[10]

Q6: I am primarily isolating the Michaelis-Arbuzov product. How can I promote the Perkow pathway? A6: Selectivity is a key challenge. To favor the Perkow product:

  • Lower the Temperature: As a general rule, lower reaction temperatures favor the kinetic Perkow product over the thermodynamic Michaelis-Arbuzov product.[5]

  • Change the Solvent: The solvent can influence the reaction pathway by stabilizing different transition states.[11][12] Experiment with a range of aprotic solvents of varying polarity. Polar aprotic solvents can be effective.[12]

  • Modify the Substrate: If possible, modifying the electronics of the haloketone can help. Electron-withdrawing groups on the acyl portion can increase the electrophilicity of the carbonyl carbon, favoring the initial attack required for the Perkow mechanism.[1][2]

Q7: The reaction stalls and does not proceed to completion. What can I do? A7: A stalled reaction suggests an issue with reactivity or reagent stability.

  • Increase Temperature Incrementally: Gradually increase the temperature while carefully monitoring for the formation of side products.[13] A modest increase can sometimes overcome the activation energy barrier without significantly favoring the Arbuzov pathway.

  • Add a Catalyst: While not always required, the addition of a Lewis acid or a specific base might facilitate the reaction in some cases.[14] However, this should be approached with caution as it can also promote side reactions.

  • Check Reagent Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the phosphite reagent is sometimes used to drive the reaction to completion.

Q8: My crude reaction mixture shows multiple spots on TLC, and the NMR is complex. What is the cause? A8: The presence of multiple unexpected products often points to decomposition or complex side reactions.

  • Starting Material Impurities: Re-verify the purity of your starting materials. Impurities can lead to a cascade of unintended reactions.

  • Product Instability: The enol phosphate product may be unstable under the reaction or workup conditions.[10] If the product is sensitive to acid or base, ensure the workup procedure is neutral.[10]

  • Thermal Decomposition: High reaction temperatures can cause the decomposition of reactants, intermediates, or the final product. Consider running the reaction at a lower temperature for a longer duration.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the general effects of key experimental variables on the Perkow reaction.

Table 1: Effect of Reaction Parameters on Perkow Reaction Outcome

ParameterTo Increase Perkow YieldTo Increase Reaction RatePotential Issues & Side Effects
Temperature Lower temperatureHigher temperatureHigh temps favor Michaelis-Arbuzov product; decomposition.[5][8]
Solvent Polarity Varies; often favored by polar aprotic solventsDependent on mechanism; polar solvents can stabilize charged intermediates.[12][15]Protic solvents may react with phosphites.[12]
Halogen (on ketone) No direct trend for selectivityI > Br > Cl (better leaving group)α-iodoketones may exclusively give the Arbuzov product.[5]
Concentration Optimize for selectivityHigher concentrationHigh concentrations can lead to exothermic reactions and side product formation.[9]
Phosphite Reagent Less sterically hindered phosphitesMore nucleophilic phosphitesBulky phosphites may react slower or require higher temperatures.

Table 2: Comparison of Common Solvents for the Perkow Reaction

SolventTypePolarityTypical Use Case & Rationale
Benzene/Toluene Aprotic, NonpolarLowCommon, inert solvents that facilitate moderate temperatures.
Tetrahydrofuran (THF) Aprotic, PolarModerateGood for dissolving a wide range of substrates; moderately polar.
Acetonitrile (MeCN) Aprotic, PolarHighHigh polarity can stabilize ionic intermediates in the Perkow mechanism.[16]
Dimethylformamide (DMF) Aprotic, PolarHighHigh boiling point allows for a wide temperature range; highly polar.
No Solvent (Neat) --Often used if reactants are liquid; simplifies workup but can be hard to control.

Experimental Protocols

Protocol 1: General Procedure for the Perkow Reaction

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.[7]

  • Reagents: Add the α-haloketone (1.0 eq) and the desired anhydrous solvent to the flask.

  • Reaction Initiation: Begin stirring and add the trialkyl phosphite (1.0-1.2 eq) dropwise via a syringe at the desired initial temperature (e.g., 0 °C or room temperature). For exothermic reactions, an ice bath is recommended during addition.

  • Heating & Monitoring: After the addition is complete, slowly heat the reaction mixture to the target temperature. Monitor the reaction's progress by TLC or by taking aliquots for GC or ¹H NMR analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is an alkyl halide and the desired this compound.

  • Purification: The this compound can be purified from the alkyl halide and any unreacted starting materials by vacuum distillation or flash column chromatography.

Protocol 2: Small-Scale Screening for Optimal Conditions

  • Setup: Arrange a parallel array of reaction vials (e.g., microwave vials with stir bars) on a multi-position reaction block with temperature and stirring control.

  • Parameter Definition: Define the parameters to be screened (e.g., four different solvents, three different temperatures).

  • Execution: In each vial, place the α-haloketone. Add the designated solvent, followed by the phosphite. Seal the vials and run the reactions under the specified conditions for a set amount of time (e.g., 12 hours).

  • Analysis: After the reaction time has elapsed, cool all vials. Take a small, precise aliquot from each vial, dilute it with a suitable deuterated solvent containing an internal standard (e.g., 1,3,5-trimethoxybenzene), and analyze by ¹H NMR to determine the conversion and the ratio of Perkow to Arbuzov product.

  • Optimization: Use the results to identify the most promising conditions for a larger-scale reaction.

Visualizations

Caption: The reaction mechanism of the Perkow Reaction.

Optimization_Workflow Reaction Optimization Workflow A Define Goal (e.g., Maximize Yield) B Select Key Parameters (Temp, Solvent, Conc.) A->B C Design Small-Scale Screening Experiments (DoE) B->C D Execute Parallel Reactions C->D E Analyze Results (NMR, GC, LC-MS) Determine Yield & Selectivity D->E F Is Result Optimal? E->F Evaluate G Refine Parameters & Redesign Experiments F->G No H Scale-Up Optimized Conditions F->H Yes G->C

Caption: A typical workflow for optimizing reaction conditions.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Observed: Low Yield or Incorrect Product CheckPurity Verify Purity of Reactants & Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions Sol_Purity Solution: Purify/Dry Reagents & Solvents CheckPurity->Sol_Purity Arbuzov Major Product is Michaelis-Arbuzov? CheckConditions->Arbuzov Incomplete Reaction Stalled / Incomplete? Arbuzov->Incomplete No Sol_Arbuzov Solution: 1. Lower Temperature 2. Change Solvent Arbuzov->Sol_Arbuzov Yes ComplexMix Complex Mixture of Side Products? Incomplete->ComplexMix No Sol_Incomplete Solution: 1. Increase Time 2. Cautiously Increase Temp 3. Check Stoichiometry Incomplete->Sol_Incomplete Yes Sol_Complex Solution: 1. Lower Temperature 2. Check for Product Instability 3. Use Milder Workup ComplexMix->Sol_Complex Yes

Caption: A decision tree for troubleshooting common Perkow reaction issues.

References

Technical Support Center: Radical Polymerization of Diethyl(1-(4-vinylphenyl)ethyl)phosphonate (DEVP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the radical polymerization of diethyl(1-(4-vinylphenyl)ethyl)phosphonate (DEVP), specifically focusing on achieving higher molecular weight polymers.

Troubleshooting Guides

This section addresses common issues encountered during the radical polymerization of DEVP.

Issue 1: Low Molecular Weight of Poly(DEVP) in Conventional Free-Radical Polymerization

Question: My conventional free-radical polymerization of DEVP resulted in a polymer with a very low number-average molecular weight (Mn) and a broad polydispersity index (PDI). What are the likely causes and how can I increase the molecular weight?

Answer:

Low molecular weight and high polydispersity are common outcomes in the conventional free-radical polymerization of vinyl phosphonate monomers like DEVP. This is primarily due to the high propensity for chain transfer reactions.[1][2]

Possible Causes:

  • Chain Transfer to Monomer/Polymer: The growing polymer radical can abstract a hydrogen atom from the ethyl groups on the phosphonate moiety of another monomer or a polymer chain. This terminates the growing chain and initiates a new, shorter chain, significantly limiting the final molecular weight.

  • High Initiator Concentration: An excessive concentration of the initiator (e.g., AIBN) leads to a higher number of initial radical species, resulting in the formation of more polymer chains that terminate at a smaller size.

  • High Polymerization Temperature: Elevated temperatures can increase the rate of chain transfer reactions relative to the rate of propagation, leading to lower molecular weights.

Solutions and Optimization Strategies:

  • Employ Controlled Radical Polymerization (CRP) Techniques: To achieve high molecular weight and low PDI, it is highly recommended to switch from conventional free-radical polymerization to a controlled method like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These techniques suppress irreversible chain termination and transfer reactions, allowing for the synthesis of well-defined polymers with predictable molecular weights.[3]

  • Optimize Initiator Concentration: In a conventional free-radical polymerization, lowering the initiator concentration will decrease the number of chains initiated, which can lead to an increase in the average molecular weight. However, this effect is limited by the inherent chain transfer issues.

  • Adjust Reaction Temperature: Lowering the reaction temperature can reduce the rate of chain transfer reactions. However, this will also decrease the rate of polymerization, requiring longer reaction times.

Issue 2: Inefficient Polymerization or Low Conversion in RAFT Polymerization of DEVP

Question: I am attempting a RAFT polymerization of DEVP, but I am observing low monomer conversion even after extended reaction times. What could be the problem?

Answer:

Low conversion in RAFT polymerization of styrenic phosphonate monomers can stem from several factors related to reaction setup and component selection.

Possible Causes:

  • Oxygen Inhibition: The presence of dissolved oxygen in the reaction mixture is a potent inhibitor of radical polymerization. Oxygen reacts with the propagating radicals to form stable peroxy radicals, which do not propagate and can terminate other radical chains.

  • Inappropriate RAFT Agent (CTA): The choice of Chain Transfer Agent (CTA) is critical for successful RAFT polymerization. An unsuitable CTA for the DEVP monomer may lead to poor control and low polymerization rates.

  • Incorrect Monomer/CTA/Initiator Ratio: The molar ratios of the monomer, CTA, and initiator must be carefully controlled to achieve a controlled polymerization and good conversion.

  • Solvent Effects: The choice of solvent can influence the reactivity of the monomer and the solubility of the resulting polymer.

Solutions and Optimization Strategies:

  • Thorough Degassing: It is crucial to remove all dissolved oxygen from the reaction mixture before initiating polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., high-purity nitrogen or argon) through the solution for an extended period (e.g., 30-60 minutes).

  • Select an Appropriate CTA: For styrenic monomers like DEVP, dithiobenzoates and trithiocarbonates are generally effective RAFT agents. 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) is a commonly used CTA for similar monomers.[4]

  • Optimize Molar Ratios: A typical starting point for the molar ratio of [Monomer]:[CTA]:[Initiator] is around 100:1:0.3.[4] Adjusting these ratios can influence the rate of polymerization and the final molecular weight.

  • Solvent Selection: Anhydrous toluene or N,N-dimethylformamide (DMF) are suitable solvents for the polymerization of styrenic phosphonates.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve high molecular weight poly(DEVP) using conventional free-radical polymerization?

A1: The primary reason is the prevalence of chain transfer reactions.[1][2] The propagating radical chain can easily abstract a hydrogen atom from the ethyl groups of the phosphonate ester on the monomer or another polymer chain. This terminates the growth of the current chain and starts a new one, resulting in a population of shorter polymer chains and consequently, a low average molecular weight.[6][7]

Q2: What are the main advantages of using RAFT polymerization for DEVP?

A2: RAFT polymerization offers several advantages over conventional free-radical methods for DEVP:

  • Controlled Molecular Weight: The molecular weight of the polymer increases linearly with monomer conversion and can be predetermined by the initial ratio of monomer to RAFT agent.

  • Low Polydispersity: RAFT polymerization produces polymers with a narrow molecular weight distribution (PDI values typically between 1.1 and 1.3).

  • High Chain-End Fidelity: The polymer chains retain the RAFT agent fragment at their ends, allowing for the synthesis of more complex architectures like block copolymers.

Q3: What is a suitable initiator for the radical polymerization of DEVP?

A3: Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for the radical polymerization of styrenic monomers like DEVP, for both conventional and RAFT polymerizations.[4][5] It provides a controlled source of radicals upon heating.

Q4: How can I monitor the progress of my DEVP polymerization?

A4: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the monomer conversion by comparing the integration of the vinyl proton signals of the monomer with a stable internal standard or the polymer backbone signals.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of Diethyl-p-vinylbenzyl Phosphonate (DEpVBP) - An Analog to DEVP

This protocol is adapted from the literature for a close analog of DEVP and is expected to yield low molecular weight polymer.[8]

ParameterValue
Monomer Diethyl-p-vinylbenzyl phosphonate (DEpVBP)
Initiator 2,2'-Azobisisobutyronitrile (AIBN)
Solvent N,N-Dimethylformamide (DMF)
Monomer Concentration 0.635 g in 1 mL of DMF
Initiator Concentration 8.62 mg (2 wt% of the monomer)
Temperature 70 °C
Reaction Time 24 hours
Atmosphere Argon

Procedure:

  • Charge a glass test tube with 0.635 g of DEpVBP monomer and 8.62 mg of AIBN.

  • Add 1 mL of DMF to the test tube.

  • Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen.

  • Seal the test tube under an argon atmosphere.

  • Place the sealed tube in a constant temperature water bath at 70 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Isolate the polymer by precipitation into a large excess of cold water.

  • Dry the polymer product in a vacuum oven at 90 °C for 2 hours.

Protocol 2: RAFT Polymerization of Diethyl Vinylbenzyl Phosphonate (VBP) - An Analog to DEVP

This protocol is adapted from a reported procedure for a vinylbenzyl phosphonate monomer and is designed to produce a polymer with a controlled molecular weight and low PDI.[4]

ParameterValue
Monomer Diethyl vinylbenzyl phosphonate (VBP)
RAFT Agent (CTA) 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Initiator Azobisisobutyronitrile (AIBN)
Solvent Anhydrous Toluene
Molar Ratio [M]:[CTA]:[I] 100 : 1 : 0.3
Monomer Concentration 1 M
Temperature 70-80 °C
Atmosphere Nitrogen

Procedure:

  • In a Schlenk flask, prepare a stock solution of the VBP monomer (100 molar equivalents), the RAFT agent (1 molar equivalent), and AIBN (0.3 molar equivalents) in anhydrous toluene to achieve a 1 M monomer concentration.

  • Degas the solution by bubbling with high-purity nitrogen for at least 30 minutes.

  • Transfer the degassed solution into smaller, nitrogen-purged vials for time-point sampling.

  • Place the vials in a preheated heating block or oil bath set to 70-80 °C.

  • At predetermined time intervals (e.g., 30, 60, 120, 180 minutes, and overnight), quench the polymerization in individual vials by rapid cooling (e.g., using liquid nitrogen).

  • Analyze the samples for monomer conversion (by ¹H NMR) and polymer molecular weight and PDI (by GPC).

  • For the final product, precipitate the polymer from the reaction mixture into a large excess of a non-solvent like hexane, and dry under vacuum.

Data Presentation

The following table summarizes the expected qualitative outcomes from the two polymerization methods. Quantitative data for DEVP specifically is sparse in the literature, but the trends are well-established for this class of monomers.

Polymerization MethodExpected Number-Average Molecular Weight (Mn)Expected Polydispersity Index (PDI)Control over Molecular Weight
Conventional Free-Radical LowBroad (> 2)Poor
RAFT Polymerization High (tunable by [M]/[CTA] ratio)Narrow (1.1 - 1.5)Excellent

Visualizations

G1 cluster_FRP Conventional Free-Radical Polymerization Workflow FRP_Start 1. Monomer + Initiator in Solvent FRP_Degas 2. Degas with Inert Gas FRP_Start->FRP_Degas FRP_Heat 3. Heat to Initiate (e.g., 70°C) FRP_Degas->FRP_Heat FRP_Polymerize 4. Polymerization (Uncontrolled) FRP_Heat->FRP_Polymerize FRP_Precipitate 5. Precipitate in Non-Solvent FRP_Polymerize->FRP_Precipitate FRP_Product Low Mn, High PDI Poly(DEVP) FRP_Precipitate->FRP_Product

Conventional Free-Radical Polymerization Workflow for DEVP.

G2 cluster_RAFT RAFT Polymerization Workflow for DEVP RAFT_Start 1. Monomer + RAFT Agent + Initiator in Solvent RAFT_Degas 2. Thoroughly Degas (e.g., Freeze-Pump-Thaw) RAFT_Start->RAFT_Degas RAFT_Heat 3. Heat to Initiate (e.g., 70-80°C) RAFT_Degas->RAFT_Heat RAFT_Polymerize 4. Controlled Polymerization RAFT_Heat->RAFT_Polymerize RAFT_Quench 5. Quench Reaction (e.g., Liquid Nitrogen) RAFT_Polymerize->RAFT_Quench RAFT_Product High Mn, Low PDI Poly(DEVP) RAFT_Quench->RAFT_Product

RAFT Polymerization Workflow for DEVP.

G3 Start Low Molecular Weight Poly(DEVP) Observed Q_Method Which polymerization method was used? Start->Q_Method FRP Conventional Free-Radical Q_Method->FRP Conventional CRP Controlled Radical (RAFT/ATRP) Q_Method->CRP Controlled FRP_Cause Likely Cause: High rate of chain transfer reactions inherent to vinyl phosphonates. FRP->FRP_Cause CRP_Troubleshoot Troubleshoot CRP Experiment CRP->CRP_Troubleshoot FRP_Solution Solution: Switch to a controlled radical polymerization technique like RAFT or ATRP. FRP_Cause->FRP_Solution Q_Oxygen Was the reaction mixture thoroughly deoxygenated? CRP_Troubleshoot->Q_Oxygen Oxygen_Yes Yes Q_Oxygen->Oxygen_Yes Oxygen_No No Q_Oxygen->Oxygen_No Q_CTA Is the CTA/catalyst system appropriate for styrenic monomers? Oxygen_Yes->Q_CTA Oxygen_Solution Solution: Improve degassing procedure (e.g., use freeze-pump-thaw cycles). Oxygen_No->Oxygen_Solution CTA_Yes Yes Q_CTA->CTA_Yes CTA_No No Q_CTA->CTA_No Q_Ratio Are the [M]:[CTA]:[I] ratios correct? CTA_Yes->Q_Ratio CTA_Solution Solution: Select a suitable CTA (e.g., dithiobenzoate for RAFT) or catalyst system. CTA_No->CTA_Solution Ratio_Yes Yes Q_Ratio->Ratio_Yes Ratio_No No Q_Ratio->Ratio_No Final_Check Consider other factors: - Purity of monomer and reagents - Solvent effects - Reaction temperature and time Ratio_Yes->Final_Check Ratio_Solution Solution: Adjust molar ratios to optimize control and polymerization rate. Ratio_No->Ratio_Solution

References

Technical Support Center: Synthesis of Vinyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the yield and purity of vinyl phosphate synthesis. It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of vinyl phosphates, primarily through the Perkow reaction, and offers potential causes and recommended solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Yield of this compound The competing Michaelis-Arbuzov reaction is favored, producing a β-keto phosphonate byproduct.[1][2]Modify reaction conditions to favor the Perkow reaction. This can include adjusting the temperature, changing the solvent, or using a different phosphite ester.[1][2] Using α-iodo ketones, if feasible for your target molecule, exclusively yields the Michaelis-Arbuzov product and should be avoided if the this compound is the desired product.[2]
Incomplete reaction due to insufficient reaction time, inadequate temperature, or improper stoichiometry.Increase the reaction time and monitor the progress using techniques like ³¹P NMR or GC-MS.[3][4] Moderately increase the reaction temperature, but be mindful that higher temperatures can sometimes favor the Michaelis-Arbuzov product.[2] Ensure the stoichiometry of the reactants is accurate.
Degradation of the product during purification, especially if using distillation at high temperatures.Employ high-vacuum fractional distillation to lower the boiling point of the this compound and minimize thermal decomposition.
High Levels of β-Keto Phosphonate Impurity Reaction conditions are promoting the Michaelis-Arbuzov pathway.[1][2]Systematically investigate the effect of lower reaction temperatures. The Perkow reaction is often favored at lower temperatures.[2] Employ more polar solvents, as they can preferentially stabilize the intermediates of the Perkow pathway.[5][6]
Presence of Unreacted Starting Materials Incomplete reaction.As with low yield, increase the reaction time or moderately increase the temperature while monitoring for the formation of side products. Verify the accurate stoichiometry of your reactants.
Inconsistent Purity Between Batches Variability in the quality of starting materials, such as the α-haloketone.Ensure the high purity of all reactants. Consider re-purifying starting materials if their quality is questionable.
Formation of an Enol Ether Byproduct This can occur when the phosphite preferentially attacks an acyl group, which is more likely with certain substrates.[7]This side reaction is substrate-dependent. If observed, it may be necessary to modify the structure of the α-haloketone or the phosphite ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Perkow reaction and the Michaelis-Arbuzov reaction?

A1: Both reactions can occur when a trialkyl phosphite reacts with an α-haloketone. The Perkow reaction results in the formation of a dialkyl this compound through the nucleophilic attack of the phosphite on the carbonyl carbon.[7] The Michaelis-Arbuzov reaction, on the other hand, is a competing side reaction that produces a β-keto phosphonate via nucleophilic attack on the α-carbon bearing the halogen.[2]

Q2: How does the choice of halogen in the α-haloketone affect the reaction outcome?

A2: The nature of the halogen is a critical factor. For α-chloro and α-bromo ketones, a mixture of the Perkow and Michaelis-Arbuzov products is often observed.[2] In contrast, α-iodo ketones almost exclusively yield the Michaelis-Arbuzov product.[2]

Q3: What is the effect of temperature on the selectivity of the reaction?

A3: Generally, lower reaction temperatures tend to favor the formation of the this compound (Perkow product). Conversely, higher temperatures can increase the proportion of the β-keto phosphonate (Michaelis-Arbuzov product).[2]

Q4: How can I monitor the progress of my this compound synthesis?

A4: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and highly recommended technique for monitoring these reactions.[3][4] It allows for the direct observation and quantification of the phosphorus-containing starting materials, intermediates, the desired this compound product, and any phosphorus-containing byproducts.[3][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify different components in the reaction mixture.

Q5: What are the best practices for purifying vinyl phosphates?

A5: High-vacuum fractional distillation is a common and effective method for purifying vinyl phosphates, especially for removing lower-boiling impurities and unreacted starting materials. This technique is particularly important for thermally sensitive vinyl phosphates as it allows for distillation at lower temperatures, thus minimizing product degradation.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the general effects of key reaction parameters on the yield and purity of this compound synthesis. "Purity" in this context refers to the ratio of the desired this compound (Perkow product) to the β-keto phosphonate (Michaelis-Arbuzov product).

Parameter Condition Effect on Yield of this compound Effect on Purity (Perkow:Arbuzov Ratio) Reference(s)
Temperature Lower TemperatureMay require longer reaction times to achieve high conversion.Generally favors the Perkow product.[2]
Higher TemperatureCan increase reaction rate but may also lead to product degradation.Tends to favor the Michaelis-Arbuzov product.[2]
Solvent Polarity Less Polar (e.g., Toluene)Reaction rates may vary.Can favor the Michaelis-Arbuzov product.[5][6]
More Polar (e.g., THF, CH₂Cl₂)Can stabilize the intermediates of the Perkow pathway.Generally favors the Perkow product.[5][6]
α-Haloketone α-Chloro or α-BromoCan produce a mixture of products.The ratio is dependent on other reaction conditions.[2]
α-IodoVery low to no yield of the this compound.Strongly favors the Michaelis-Arbuzov product.[2]
Stoichiometry Excess Trialkyl PhosphiteCan help drive the reaction to completion.May not significantly alter the product ratio but can impact purification.
Phosphite Ester Sterically HinderedMay decrease the overall reaction rate.Can influence the selectivity based on the steric accessibility of the carbonyl carbon versus the α-carbon.

Experimental Protocols

Protocol 1: General Synthesis of a this compound via the Perkow Reaction

This protocol provides a general procedure for the synthesis of a this compound from an α-haloketone and a trialkyl phosphite.

Materials:

  • α-haloketone (1 equivalent)

  • Trialkyl phosphite (1 - 1.2 equivalents)

  • Anhydrous solvent (e.g., toluene, THF, or dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Dissolve the α-haloketone in the anhydrous solvent and add it to the reaction flask.

  • Begin stirring and bring the solution to the desired reaction temperature (this can range from room temperature to reflux, depending on the specific reactants).

  • Add the trialkyl phosphite dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. The reaction is often exothermic; control the addition rate to maintain a stable temperature.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for several hours. Monitor the reaction's progress by TLC, GC-MS, or ³¹P NMR until completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by high-vacuum fractional distillation.

Protocol 2: Synthesis of Dichlorvos (DDVP)

This protocol is a specific example of this compound synthesis. Dichlorvos is an organophosphate insecticide.

Materials:

  • Trichlorfon (1 equivalent)

  • Aqueous alkali solution (e.g., NaOH)

  • Solvent (e.g., Chloroalkene)

Procedure:

  • Dichlorvos can be synthesized by the dehydrochlorination of trichlorfon.[9]

  • The reaction is typically carried out by treating trichlorfon with an aqueous alkali solution at a controlled temperature of 40-50°C.[9]

  • Another method involves the reaction of trimethyl phosphite with chloral.[9][10]

  • In a one-pot synthesis, chloral (0.1 mol) is reacted with a mixture of methanol (0.2 mol) and deionized water (0.1 mol) in the presence of DMF. Phosphorus trichloride (0.1 mol) is then added dropwise while maintaining the temperature between 10-30°C.[11]

  • The reaction is monitored until the phosphorus trichloride is consumed.[11]

  • The solvent is removed by rectification under vacuum to yield dichlorvos.[11] A reported yield for this method is 92% with 90% purity.[11]

Visualizations

Perkow_vs_Arbuzov Reactants α-Haloketone + Trialkyl Phosphite Perkow_Intermediate Zwitterionic Intermediate (Attack at C=O) Reactants->Perkow_Intermediate Perkow Pathway Arbuzov_Intermediate Phosphonium Salt (Attack at C-X) Reactants->Arbuzov_Intermediate Michaelis-Arbuzov Pathway Vinyl_Phosphate This compound (Perkow Product) Perkow_Intermediate->Vinyl_Phosphate Rearrangement & Dealkylation Keto_Phosphonate β-Keto Phosphonate (Arbuzov Product) Arbuzov_Intermediate->Keto_Phosphonate Dealkylation

Caption: Competing pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Check_Temp Analyze Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Polarity Start->Check_Solvent Check_Halogen Confirm Halogen (Cl, Br, not I) Start->Check_Halogen Check_Purity Verify Reactant Purity Start->Check_Purity Purify Improve Purification: - Vacuum Distillation Start->Purify If degradation is suspected Optimize Optimize Conditions: - Lower Temperature - More Polar Solvent Check_Temp->Optimize Check_Solvent->Optimize Check_Halogen->Optimize Check_Purity->Optimize End Improved Yield & Purity Optimize->End Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Vinyl Phosphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl phosphates.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the synthesis of vinyl phosphates via the Perkow reaction?

A1: The primary competing reaction is the Michaelis-Arbuzov reaction. While the Perkow reaction involves the nucleophilic attack of a trialkyl phosphite on the carbonyl carbon of an α-haloketone to yield a vinyl phosphate, the Michaelis-Arbuzov reaction involves nucleophilic attack on the halogen-bearing carbon, producing a β-keto phosphonate.[1][2][3] The prevalence of each reaction is highly dependent on the reaction conditions.[4]

Q2: How can I favor the Perkow reaction over the Michaelis-Arbuzov reaction?

A2: To favor the formation of the desired this compound (Perkow product), consider the following adjustments to your reaction conditions:

  • Temperature: Lower reaction temperatures generally favor the Perkow reaction.[4]

  • Solvent: Less polar solvents tend to favor the Perkow pathway.

  • Reactant Structure: The structure of the α-haloketone plays a role. Sterically hindered ketones and the presence of electron-withdrawing groups on the α-carbon can favor the Perkow reaction.

  • Halogen: The nature of the halogen on the ketone is crucial. α-chloroketones and α-bromoketones can lead to a mixture of products, whereas α-iodoketones almost exclusively yield the Michaelis-Arbuzov product.[4]

Q3: My this compound product is unstable in aqueous buffer during my biological assay. What is happening and how can I mitigate this?

A3: Vinyl phosphates can be susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the phosphate group. The stability is also influenced by temperature and the specific structure of the this compound. To mitigate this, ensure your buffer pH is neutral and consider the stability of your specific this compound compound at the experimental temperature. For applications requiring high stability, consider using vinyl phosphonate analogs, where a C-P bond replaces the O-P bond, making them resistant to phosphatases.[5]

Q4: I am using a 5'-vinylphosphonate-modified siRNA, but I am not seeing enhanced gene silencing compared to the standard 5'-phosphate siRNA. What could be the issue?

A4: While 5'-(E)-vinylphosphonate (5'-E-VP) modification is designed to mimic the 5'-phosphate and enhance metabolic stability, several factors could contribute to a lack of enhanced silencing.[5][6][7] Ensure the following:

  • Correct Isomer: The (E)-isomer of the vinyl phosphonate is the active form that mimics the natural 5'-phosphate. The (Z)-isomer may not be recognized as efficiently by the RISC complex.

  • Overall siRNA Design: The rest of the siRNA sequence and any other chemical modifications must be compatible with RISC loading and activity.

  • Transfection Efficiency: Ensure optimal delivery of the siRNA into the cells.

  • Target Accessibility: The target mRNA site may not be accessible.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Recommended Solution(s)
Low Yield of this compound The competing Michaelis-Arbuzov reaction is favored.[1]Modify reaction conditions: lower the temperature, use a less polar solvent, or consider a different trialkyl phosphite.[4]
Incomplete reaction.Increase reaction time, moderately increase temperature while monitoring for side products, or verify the stoichiometry of reactants.[1]
High Levels of β-Keto Phosphonate Impurity Reaction conditions are promoting the Michaelis-Arbuzov pathway.[1]Systematically investigate the effect of lower reaction temperatures and less polar solvents.
The α-haloketone contains an iodide.Use an α-bromo or α-chloro ketone instead, as α-iodoketones strongly favor the Michaelis-Arbuzov reaction.[4]
Product Degradation During Purification Thermal decomposition during distillation.Use high-vacuum fractional distillation to lower the boiling point and minimize thermal stress on the product.[1]
Inconsistent Purity Between Batches Variability in the quality of starting materials (e.g., α-haloketone).Ensure high purity of all reactants. Consider re-purifying starting materials if their quality is questionable.[1]
Biological Assays (e.g., Kinase Assays)
Issue Potential Cause Recommended Solution(s)
Low or No Phosphorylation Signal High phosphatase activity in the sample is dephosphorylating the this compound substrate.Add a broad-spectrum phosphatase inhibitor cocktail to your reaction buffer.[8] Run a control with a known phosphatase substrate to confirm inhibitor efficacy.
The this compound is not a suitable substrate for the kinase.Confirm from literature or preliminary experiments that the kinase can phosphorylate your specific this compound analog.
The this compound substrate is hydrolyzed in the assay buffer.Check the pH and temperature stability of your this compound. Consider using a more stable vinyl phosphonate analog.
Incorrect assay conditions.Optimize ATP and magnesium concentrations, as well as the kinase and substrate concentrations.
High Background Signal Endogenous kinase or phosphatase activity in the sample lysate.Include a "no kinase" control to measure background phosphorylation.[8]
Autophosphorylation of the kinase.Run a "no substrate" control to quantify autophosphorylation.[8]
Non-specific binding of detection reagents.Add a blocking agent like BSA to the buffer and increase the number of wash steps in your protocol.

Experimental Protocols

Protocol 1: General Synthesis of Dimethyl this compound via the Perkow Reaction

Materials:

  • α-haloketone

  • Trialkyl phosphite (e.g., trimethyl phosphite)

  • Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to exclude moisture.[1]

  • Charge the reaction flask with the α-haloketone and the anhydrous solvent.

  • Begin stirring and bring the solution to the desired reaction temperature (e.g., room temperature to reflux, depending on reactants).

  • Add the trialkyl phosphite dropwise from the addition funnel to the stirred solution over 1-2 hours. The reaction is often exothermic; control the addition rate to maintain a stable temperature.[1]

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for several hours. Monitor the reaction progress by TLC, GC, or ³¹P NMR.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product, which contains the this compound and an alkyl halide byproduct, by high-vacuum fractional distillation to isolate the pure this compound.[1]

Protocol 2: Troubleshooting a Kinase Assay with a this compound Substrate

Objective: To determine the cause of a weak or absent signal in a kinase assay using a this compound substrate.

Procedure:

  • Verify Phosphatase Activity:

    • Prepare two reactions: one with your complete assay mixture and another with the same mixture but including a broad-spectrum phosphatase inhibitor cocktail.[8]

    • Incubate both reactions under standard assay conditions.

    • If the signal is significantly higher in the presence of the phosphatase inhibitors, endogenous phosphatases are likely the issue.

  • Confirm Substrate Suitability:

    • Run a positive control reaction with a known substrate for your kinase to ensure the enzyme is active.

    • If the positive control works but your this compound substrate does not, the this compound may not be a substrate for this particular kinase.

  • Assess Substrate Stability:

    • Incubate the this compound substrate in the assay buffer without the kinase for the duration of the assay.

    • Analyze the sample by HPLC or ³¹P NMR to check for degradation (hydrolysis) of the this compound.

    • If significant degradation is observed, consider adjusting the buffer pH or using a more stable analog.

  • Optimize Reaction Conditions:

    • Perform a matrix of experiments varying the concentrations of ATP, MgCl₂, kinase, and the this compound substrate to find the optimal conditions for your assay.

Visualizations

competing_pathways cluster_perkow Perkow Reaction cluster_arbuzov Michaelis-Arbuzov Reaction Reactants α-Haloketone + Trialkyl Phosphite Perkow_Intermediate Zwitterionic Intermediate (Attack on Carbonyl Carbon) Reactants->Perkow_Intermediate Lower Temp, Apolar Solvent Arbuzov_Intermediate Phosphonium Salt (Attack on α-Carbon) Reactants->Arbuzov_Intermediate Higher Temp, Polar Solvent Vinyl_Phosphate This compound (Product) Perkow_Intermediate->Vinyl_Phosphate Keto_Phosphonate β-Keto Phosphonate (Byproduct) Arbuzov_Intermediate->Keto_Phosphonate

Caption: Competing Perkow and Michaelis-Arbuzov reaction pathways in this compound synthesis.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Slow Addition of Trialkyl Phosphite setup->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitor Progress (TLC, GC, NMR) reaction->monitoring workup Workup: Solvent Removal monitoring->workup Reaction Complete purification Purification (Vacuum Distillation) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis and purification of vinyl phosphates.

troubleshooting_low_yield start Low Product Yield check_impurities Analyze Crude Product (e.g., ³¹P NMR, GC-MS) start->check_impurities high_ketophosphonate High β-Keto Phosphonate? check_impurities->high_ketophosphonate unreacted_starting_material High Unreacted Starting Material? check_impurities->unreacted_starting_material high_ketophosphonate->unreacted_starting_material No lower_temp Lower Reaction Temperature high_ketophosphonate->lower_temp Yes increase_time Increase Reaction Time unreacted_starting_material->increase_time Yes check_stoichiometry Verify Stoichiometry unreacted_starting_material->check_stoichiometry change_solvent Use Less Polar Solvent lower_temp->change_solvent increase_time->check_stoichiometry

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Stability of Vinyl Phosphates in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl phosphates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with vinyl phosphates in aqueous solutions.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that influence the stability of vinyl phosphates in aqueous solutions?

A1: The stability of vinyl phosphates in aqueous solutions is primarily influenced by pH, temperature, and the presence of enzymes.[1][2] Hydrolysis is the major degradation pathway, and its rate is significantly affected by these factors.[1][2] The structure of the vinyl phosphate itself, including the nature of substituents on the vinyl group and the phosphate moiety, also plays a crucial role in its stability.

Q2: How does pH affect the hydrolysis of vinyl phosphates?

A2: The rate of hydrolysis of vinyl phosphates is highly dependent on the pH of the solution.[1][2][3] Generally, they are more stable in neutral to slightly acidic conditions and degrade more rapidly in alkaline (basic) conditions.[2][4] For example, the organophosphate pesticide dichlorvos degrades more rapidly at a higher pH.[2] Similarly, chlorfenvinphos is more stable at a pH below 5.[5]

Q3: What is the effect of temperature on the stability of vinyl phosphates?

A3: As with most chemical reactions, the rate of hydrolysis of vinyl phosphates increases with temperature.[2] Therefore, storing stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or frozen) is recommended to minimize degradation. For instance, the degradation of dichlorvos is more rapid at higher temperatures.[2]

Q4: Can the type of buffer used in my aqueous solution affect the stability of my this compound compound?

A4: Yes, the buffer system can influence the stability of vinyl phosphates. Some buffer components can catalyze hydrolysis. While specific comparative studies on a wide range of buffers for various vinyl phosphates are limited, it is known that factors like the ionic strength of the medium can influence the rate of hydrolysis.[3] It is advisable to use buffers that are known to be relatively inert or to validate the stability of your specific this compound in the chosen buffer system. For example, the stability of the acaricide chlorfenvinphos was improved in a dip solution by using a superphosphate fertilizer as a buffer to maintain a lower pH.[5]

Q5: My this compound is a prodrug. What enzymes are typically involved in its activation?

A5: this compound prodrugs are often designed to be activated by enzymes present in the body. The most common enzymes involved in the activation of phosphate and phosphonate prodrugs are esterases and cytochrome P450 (CYP) enzymes.[6][7][8][9] Esterases can hydrolyze ester groups that may be masking the phosphate moiety, initiating the release of the active drug.[6][8][10] CYP enzymes, particularly those in the liver, can catalyze oxidative activation of certain prodrugs.[7][9][11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of my this compound compound in biological assays.
Possible Cause Troubleshooting Step
Degradation in stock solution Prepare fresh stock solutions of your this compound in an appropriate solvent and store them at a low temperature (e.g., -20°C or -80°C). Before use, allow the solution to come to room temperature and vortex thoroughly.
Hydrolysis in aqueous assay buffer Minimize the time the this compound is in the aqueous buffer before being added to the cells or target. Prepare working solutions immediately before use. Consider running a stability check of your compound in the assay buffer over the time course of your experiment.
Enzymatic degradation in cell culture media or serum If your assay involves serum, be aware that it contains esterases and phosphatases that can degrade your compound.[6] Run a control experiment to assess the stability of your this compound in the complete cell culture medium (with and without cells) over time.
Incorrect pH of the final solution Verify the pH of your final assay solution. If it is in the alkaline range, the stability of your this compound may be compromised.[2] Adjust the pH if necessary and compatible with your experimental setup.
Pipetting errors or inaccurate dilutions Ensure your pipettes are properly calibrated. Prepare serial dilutions carefully and use fresh tips for each dilution to avoid cross-contamination.[14][15]
Issue 2: Appearance of unexpected peaks in my HPLC or GC-MS analysis of a this compound solution.
Possible Cause Troubleshooting Step
Hydrolysis of the this compound The unexpected peaks are likely degradation products. The primary hydrolysis of a this compound typically cleaves the P-O-vinyl bond, leading to a phosphate or phosphonate and an enol, which tautomerizes to a ketone or aldehyde.[1] For example, dichlorvos hydrolyzes to dimethyl phosphate and dichloroacetaldehyde.[1]
Degradation during sample preparation or analysis For GC-MS analysis, high temperatures in the injector port can cause thermal degradation of thermolabile compounds.[16] Consider using a lower injector temperature or derivatization to increase thermal stability. For HPLC, ensure the mobile phase pH is compatible with the stability of your analyte.
Contamination of the solvent or glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for background contamination.
Reaction with buffer components As mentioned in the FAQs, some buffer components can react with or catalyze the degradation of your compound. Analyze a sample of your this compound in the buffer over time to identify any buffer-specific degradation products.

Data on this compound Stability

The stability of vinyl phosphates can vary significantly depending on their chemical structure and the aqueous environment. The following tables provide a summary of available quantitative data for specific vinyl phosphates.

Table 1: Half-life (t½) of Dichlorvos in Aqueous Solutions

pHTemperature (°C)Half-lifeReference
6.1Winter>180 days[2]
7.3Winter81 days[2]
8.1Winter34 days[2]
7.025-[17]

Note: "Winter" and "Summer" temperatures were not explicitly defined in the source.

Table 2: Stability of Chlorfenvinphos in Aqueous Solutions

pHTemperature (°C)Half-lifeReference
1.138>700 hours[4][18]
9.138>400 hours[4][18]
13201.28 hours[4]
3-520-30200 days[19]
620-30170 days[19]
920-3080 days[19]
1120-305 days[19]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general method for monitoring the degradation of a this compound in an aqueous buffer. Specific parameters will need to be optimized for each compound.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of the this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) in which it is stable.

  • Reaction Setup:

    • Pre-warm the desired aqueous buffer (e.g., phosphate, Tris, or citrate buffer at a specific pH) to the target temperature in a temperature-controlled water bath or incubator.

    • Initiate the degradation reaction by adding a small volume of the this compound stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction.

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): To stop the degradation reaction, immediately mix the aliquot with a quenching solution. This could be a buffer at a pH where the compound is highly stable (e.g., acidic pH) or an organic solvent. Alternatively, samples can be immediately frozen and stored at -20°C or below until analysis.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: Monitor the elution of the this compound and its degradation products using a UV detector at a wavelength where the compound has significant absorbance.

    • Quantification: Create a calibration curve using standards of the parent this compound to determine its concentration at each time point.

  • Data Analysis: Plot the concentration of the remaining this compound against time. From this data, you can determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under the tested conditions.

Protocol 2: General Procedure for Analysis of this compound Degradation Products by GC-MS

This protocol provides a general guideline for identifying the degradation products of vinyl phosphates. Derivatization may be necessary for polar degradation products.

  • Sample Preparation:

    • Following a stability study (as described in Protocol 1), take an aliquot of the degraded sample.

    • Extract the analytes from the aqueous matrix using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the organic extract under a gentle stream of nitrogen.

  • Derivatization (if necessary): For polar degradation products like phosphates, derivatization is often required to increase their volatility for GC analysis. A common method is methylation using diazomethane or silylation.[20]

  • GC-MS Analysis:

    • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Injector: Use a split/splitless injector. The injector temperature should be optimized to ensure volatilization without causing thermal degradation of the analytes.

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • MS Detector: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected degradation products (e.g., m/z 50-500).

  • Data Analysis: Identify the degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and, if possible, by comparing their retention times and mass spectra to those of authentic standards.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Vinyl_Phosphate This compound Phosphate Phosphate/Phosphonate Vinyl_Phosphate->Phosphate Enol Enol Intermediate Vinyl_Phosphate->Enol Hydrolysis (P-O-C cleavage) H2O Water (H₂O) H2O->Enol Aldehyde_Ketone Aldehyde or Ketone Enol->Aldehyde_Ketone Tautomerization

Caption: General hydrolysis pathway of a this compound in aqueous solution.

Prodrug_Activation cluster_prodrug Prodrug State cluster_activation Enzymatic Activation cluster_active Active State VP_Prodrug This compound Prodrug (Inactive) Enzyme Esterase or Cytochrome P450 VP_Prodrug->Enzyme Metabolism Active_Drug Active Drug Enzyme->Active_Drug Cleavage/ Oxidation Signaling_Pathway Target Signaling Pathway Active_Drug->Signaling_Pathway Modulation

Caption: General enzymatic activation of a this compound prodrug.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stability Assess Compound Stability Start->Check_Stability Check_Protocol Review Experimental Protocol Start->Check_Protocol Degradation_Confirmed Degradation Confirmed? Check_Stability->Degradation_Confirmed Protocol_Error Protocol Error Identified? Check_Protocol->Protocol_Error Degradation_Confirmed->Protocol_Error No Optimize_Storage Optimize Storage & Handling (Lower Temp, Fresh Solutions) Degradation_Confirmed->Optimize_Storage Yes Modify_Protocol Modify Protocol (e.g., Buffer, pH, Timing) Protocol_Error->Modify_Protocol Yes Consult_Literature Consult Literature for Specific Compound Stability Data Protocol_Error->Consult_Literature No Re-run_Experiment Re-run Experiment Optimize_Storage->Re-run_Experiment Modify_Protocol->Re-run_Experiment Consult_Literature->Re-run_Experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Purification of Crude Vinyl Phosphate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude vinyl phosphate products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound products using various techniques.

High-Vacuum Fractional Distillation

Issue 1: Product decomposition during distillation.

  • Potential Cause: The boiling point of the this compound is too high at the achievable vacuum, leading to thermal degradation.[1]

  • Recommended Solution:

    • Improve Vacuum: Ensure all connections in the distillation apparatus are properly sealed to achieve the lowest possible pressure. Use high-quality vacuum grease on all ground glass joints.

    • Use a Shorter Path: Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

    • Fractional Distillation: Utilize a fractionating column to achieve better separation at a lower temperature.[1]

Issue 2: Incomplete separation of product from impurities.

  • Potential Cause: The boiling points of the product and impurities are very close.

  • Recommended Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux column, Raschig rings). This provides more theoretical plates for separation.

    • Optimize Reflux Ratio: Adjust the heating rate and insulation of the column to control the reflux ratio, allowing for better equilibration between the liquid and vapor phases.

    • Analytical Check: Before distillation, analyze the crude product using Gas Chromatography (GC) to determine the boiling point differences and anticipate the difficulty of separation.

Issue 3: Bumping or uneven boiling.

  • Potential Cause: Lack of nucleation sites for smooth boiling.

  • Recommended Solution:

    • Use Boiling Chips: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Ensure Even Heating: Use a heating mantle with a stirrer to ensure even temperature distribution across the flask.

Silica Gel Column Chromatography

Issue 1: Poor separation of the this compound from impurities.

  • Potential Cause:

    • Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high or too low, resulting in co-elution or no elution of the product.[2]

    • Column Overloading: Too much crude product has been loaded onto the column.[2]

    • Improper Column Packing: The silica gel is not packed uniformly, leading to channeling.

  • Recommended Solution:

    • Optimize Eluent System: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for vinyl phosphates is a mixture of hexane and ethyl acetate.[2] The ideal system should give your product an Rf value of around 0.3.

    • Gradient Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This can improve the separation of compounds with similar polarities.[2]

    • Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.[2]

    • Proper Packing: Ensure the column is packed as a uniform slurry to avoid air bubbles and channels.

Issue 2: Product degradation on the silica gel column.

  • Potential Cause: Vinyl phosphates can be sensitive to the acidic nature of silica gel.

  • Recommended Solution:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine to neutralize the acidic sites.[2]

    • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil as the stationary phase.[2]

    • Work Quickly: Minimize the time the product spends on the column to reduce the risk of degradation.[2]

Issue 3: Low product yield after chromatography.

  • Potential Cause:

    • Irreversible Adsorption: The product is strongly adsorbed to the silica gel and does not elute.

    • Product Streaking/Tailing: The product elutes over a large number of fractions, making it difficult to collect in a pure form.

  • Recommended Solution:

    • Increase Eluent Polarity: If the product is not eluting, gradually increase the polarity of the solvent system.

    • Check for Acidity: If the product is acidic, it may be sticking to the silica. Neutralizing the silica gel with triethylamine can help.[2]

    • Dry Loading: For products that are not highly soluble in the eluent, use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the dry powder onto the column.

Recrystallization

Issue 1: The crude product does not dissolve in the hot solvent.

  • Potential Cause: An inappropriate solvent has been chosen.

  • Recommended Solution:

    • Systematic Solvent Screening: Test the solubility of small amounts of the crude product in various solvents of different polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, or mixtures of these).[3][4]

    • Use a Solvent Mixture: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Issue 2: The product "oils out" instead of forming crystals.

  • Potential Cause:

    • High Concentration of Impurities: The impurities are preventing the formation of a crystal lattice.

    • Cooling Too Quickly: The solution is being cooled too rapidly.

    • Inappropriate Solvent: The boiling point of the solvent may be too high.

  • Recommended Solution:

    • Preliminary Purification: If the product is very impure, consider a preliminary purification step like a simple filtration or a quick column before recrystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Re-dissolve and Add More Solvent: If the product oils out, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.

Issue 3: No crystals form, even after cooling.

  • Potential Cause:

    • Too Much Solvent: The solution is not saturated.

    • Product is Highly Soluble: The product is too soluble in the chosen solvent, even at low temperatures.

  • Recommended Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.

    • Change Solvent System: Choose a solvent in which the product is less soluble.

    • Use an Anti-Solvent: If the product is highly soluble, add a miscible "bad" solvent to the solution to reduce the overall solubility and induce crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Products

FeatureHigh-Vacuum Fractional DistillationSilica Gel Column ChromatographyRecrystallization
Principle Separation based on differences in boiling points under reduced pressure.Separation based on differential adsorption to a solid stationary phase.Purification based on differences in solubility between the product and impurities in a chosen solvent at different temperatures.
Best Suited For Thermally stable, liquid vinyl phosphates with significant boiling point differences from impurities.Complex mixtures of liquid or solid vinyl phosphates with impurities of different polarities.Solid this compound products with a moderate level of purity.
Typical Purity Achieved Good to Excellent (>95%)Very Good to Excellent (>98%)Good to Excellent (>95%), highly dependent on the impurity profile.
Expected Yield High (80-95%)Moderate to High (60-90%), can be lower with difficult separations.Moderate to High (50-90%), some product is always lost in the mother liquor.
Advantages - Scalable for large quantities.- Relatively fast for simple separations.- Low cost of materials (no expensive stationary phases).- High resolution for complex mixtures.- Can separate compounds with very similar physical properties.- Applicable to a wide range of compounds.- Can yield very pure crystalline products.- Relatively inexpensive and straightforward for suitable compounds.
Disadvantages - Not suitable for thermally sensitive compounds.- Poor separation of compounds with close boiling points.- Requires specialized glassware and a good vacuum source.- Can be time-consuming and labor-intensive.- Can lead to product degradation on acidic silica gel.- Requires significant amounts of solvents.- Can be difficult to scale up.- Only applicable to solid compounds.- Finding a suitable solvent can be a trial-and-error process.- Risk of "oiling out" or no crystal formation.- Lower yields due to product solubility in the mother liquor.

Experimental Protocols

Protocol 1: Purification of a Liquid this compound by Silica Gel Column Chromatography
  • Eluent Selection:

    • On a TLC plate, spot the crude this compound product.

    • Develop the TLC plate in a chamber with a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (for 1g of crude product, a 2-3 cm diameter column is suitable).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the least polar eluent mixture determined in step 1. For potentially acid-sensitive vinyl phosphates, add 1-2% triethylamine to the slurry to neutralize the silica gel.[2]

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane or the eluent itself.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the top layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions in test tubes or flasks.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

    • Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified liquid this compound.

Protocol 2: Purification of a Solid this compound by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid (about 20-30 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the solid is insoluble, gently heat the test tube. An ideal solvent will dissolve the solid when hot but not at room temperature.[5]

    • If the solid dissolves at room temperature, the solvent is not suitable.

    • Common solvents to test include hexanes, ethyl acetate, acetone, ethanol, and water, or mixtures such as ethanol/water or hexane/ethyl acetate.[3][4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Mandatory Visualization

G cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_troubleshooting Troubleshooting cluster_end Final Product start Crude this compound Product analysis Analyze Purity (GC, NMR, TLC) start->analysis is_solid Is the product a solid or a liquid? analysis->is_solid chromatography Column Chromatography analysis->chromatography Complex Mixture or Similar Boiling Points recrystallization Recrystallization is_solid->recrystallization Solid distillation High-Vacuum Distillation is_solid->distillation Liquid ts_recrystallization Troubleshoot Recrystallization (oiling out, no crystals) recrystallization->ts_recrystallization Issues pure_product Pure this compound recrystallization->pure_product ts_distillation Troubleshoot Distillation (decomposition, poor separation) distillation->ts_distillation Issues distillation->pure_product ts_chromatography Troubleshoot Chromatography (poor separation, degradation) chromatography->ts_chromatography Issues chromatography->pure_product ts_recrystallization->recrystallization ts_distillation->distillation ts_chromatography->chromatography

Caption: Troubleshooting workflow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound products synthesized via the Perkow reaction?

A1: The primary impurities often include the corresponding beta-keto phosphonate (from the competing Michaelis-Arbuzov reaction), unreacted trialkyl phosphite and halo-ketone starting materials, and alkyl halide byproducts.[1]

Q2: How can I determine the purity of my this compound product?

A2: The most common analytical techniques for assessing the purity of vinyl phosphates are Gas Chromatography (GC), often with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to phosphorus-containing compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P). High-Performance Liquid Chromatography (HPLC) can also be used.

Q3: My this compound product is a high-boiling oil. What is the best purification method?

A3: For high-boiling liquid vinyl phosphates, high-vacuum fractional distillation is often the most effective method, as it allows for purification at lower temperatures, minimizing the risk of thermal decomposition.[1] If distillation does not provide adequate separation, silica gel column chromatography is a powerful alternative.

Q4: Can I use recrystallization to purify a this compound that is a liquid at room temperature?

A4: No, recrystallization is only suitable for compounds that are solid at room temperature. For liquid products, distillation or chromatography are the preferred methods.

Q5: My this compound seems to be degrading on the silica gel column, what can I do?

A5: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds like vinyl phosphates. You can try neutralizing the silica gel by preparing it as a slurry with your eluent and adding 1-2% triethylamine.[2] Alternatively, you can use a more neutral stationary phase like alumina.

Q6: I am having trouble finding a suitable solvent for recrystallization. What should I do?

A6: The key to a good recrystallization solvent is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[5] You may need to screen a variety of solvents and solvent mixtures. Common choices include hexanes, ethyl acetate, acetone, ethanol, and mixtures like ethanol/water.[3][4] It is often a process of trial and error.

Q7: How should I store my purified this compound product?

A7: Purified vinyl phosphates should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation. For long-term storage, refrigeration is recommended.

Q8: My purification yield is consistently low. What are the common causes?

A8: Low yield can result from several factors depending on the purification method. In distillation, it could be due to product decomposition. In chromatography, the product might be irreversibly adsorbed to the stationary phase. In recrystallization, a significant amount of product can be lost in the mother liquor if too much solvent is used or if the product has some solubility even at low temperatures. It is also possible that the low yield is due to an incomplete reaction during the synthesis.

References

Technical Support Center: Efficient Synthesis of Vinyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of vinyl phosphates. Below, you will find detailed answers to frequently asked questions, troubleshooting guides for common experimental issues, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to vinyl phosphates?

A1: The two main synthetic strategies for vinyl phosphates are the Perkow reaction and transition-metal catalyzed cross-coupling reactions. The Perkow reaction involves the reaction of a trialkyl phosphite with an α-haloketone.[1] Transition-metal catalysis, typically employing palladium or copper complexes, offers alternative routes, such as the hydrophosphorylation of alkynes or the coupling of vinyl halides with phosphites.

Q2: My Perkow reaction is giving a low yield of the desired vinyl phosphate. What are the common causes?

A2: Low yields in the Perkow reaction are often due to a competing reaction, the Michaelis-Arbuzov reaction, which produces a β-ketophosphonate impurity.[1] Factors that can favor the undesired Michaelis-Arbuzov pathway include high reaction temperatures and the use of polar solvents. Incomplete reactions due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants can also lead to low yields.[1]

Q3: How can I favor the Perkow reaction over the Michaelis-Arbuzov reaction?

A3: To promote the formation of the this compound (Perkow product) over the β-ketophosphonate (Michaelis-Arbuzov product), you can modify the reaction conditions. Generally, lower reaction temperatures and the use of less polar solvents will favor the Perkow reaction. The structure of the α-haloketone also plays a role; increased steric hindrance and the presence of electron-withdrawing groups on the α-carbon can favor the Perkow pathway.

Q4: What are the advantages of using a palladium or copper catalyst for this compound synthesis?

A4: Palladium and copper catalysts provide alternative synthetic routes that can be advantageous depending on the available starting materials. For instance, copper nanoparticles supported on zinc oxide (CuNPs/ZnO) can effectively catalyze the direct synthesis of vinyl phosphates from aliphatic alkynes and diethylphosphite.[2] Palladium catalysts are effective for the cross-coupling of vinyl halides with H-phosphonate diesters.[3] These methods can offer high regio- and stereoselectivity under specific conditions.

Q5: I'm observing catalyst deactivation in my palladium-catalyzed reaction. What could be the cause?

A5: Catalyst deactivation in palladium-catalyzed cross-coupling reactions can occur for several reasons. The active Pd(0) species can be sensitive to air and moisture, leading to the formation of palladium black (aggregated palladium), which is catalytically inactive.[4] Degradation of the phosphine ligands that are often used can also contribute to catalyst deactivation.[5] In some cases, reagents in the reaction mixture, such as organozinc compounds in Negishi-type couplings, can form complexes with the palladium catalyst, reducing its activity.[5]

Q6: How can I monitor the progress of my this compound synthesis?

A6: The progress of the reaction can be monitored by several analytical techniques. Thin-layer chromatography (TLC) provides a quick and simple way to check for the consumption of starting materials. For more quantitative analysis, gas chromatography (GC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for monitoring the formation of the this compound product and any phosphorus-containing byproducts.[1]

Troubleshooting Guides

Perkow Reaction
Issue Potential Cause Recommended Solution
Low Yield of this compound Competing Michaelis-Arbuzov reaction is favored.Modify reaction conditions: systematically investigate the effect of lower reaction temperatures and use less polar solvents. Consider using a different phosphite ester.[1]
Incomplete reaction.Increase reaction time, moderately increase temperature while monitoring for side products, or ensure accurate stoichiometry of reactants.[1]
High Levels of β-Keto Phosphonate Impurity Reaction conditions are promoting the Michaelis-Arbuzov pathway.Lower the reaction temperature and use a less polar solvent.[1]
Presence of Unreacted Starting Materials Insufficient reaction time, temperature, or improper stoichiometry.Increase reaction time, moderately increase temperature while monitoring for side products, or ensure accurate stoichiometry of reactants.[1]
Product Degradation During Purification Thermal decomposition during distillation.Use high-vacuum fractional distillation to lower the boiling point and minimize thermal stress on the product.[1]
Inconsistent Purity Between Batches Variability in the quality of starting materials (e.g., haloketone).Ensure high purity of reactants. Consider re-purifying starting materials if their quality is questionable.[1]
Palladium-Catalyzed Synthesis
Issue Potential Cause Recommended Solution
Low or No Conversion Inefficient oxidative addition of the vinyl halide.Use a more electron-rich and sterically bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand to enhance catalyst activity.[4]
Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. If palladium black is observed, consider using a more robust ligand system or a fresh batch of catalyst.[4]
Low Yield Suboptimal reaction conditions.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, organic amines) and polar aprotic solvents (e.g., DMF, NMP, DMA).[4] Optimize the reaction temperature, as vinyl chlorides often require elevated temperatures (100-140 °C).[4]
Formation of Multiple Products Issues with regioselectivity or side reactions.To favor internal (α) substitution, use chelating bidentate ligands like dppp. For terminal (β) substitution, monodentate ligands are typically preferred.[4]
Copper-Catalyzed Synthesis
Issue Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst or unsuitable ligand.Ensure the copper catalyst is of the appropriate oxidation state and quality. Some reactions require a ligand, such as ethylenediamine, to proceed efficiently.[6]
Incorrect solvent.Solvent choice can be critical. For CuNPs/ZnO catalyzed hydrophosphorylation of alkynes, acetonitrile has been shown to be the solvent of choice, with other solvents giving almost no conversion.[2]
Low Yield Suboptimal base or temperature.Screen different organic and inorganic bases. The reaction temperature can have a significant impact on the yield; perform a temperature optimization study.[7]
Formation of Homocoupling Product of Alkyne Absence of the phosphorus nucleophile.Ensure the correct stoichiometry of the phosphite or phosphine oxide is used. The absence of the phosphorus component can lead to side reactions like alkyne homocoupling.[6]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl this compound via the Perkow Reaction

This protocol is a general guideline for the synthesis of dimethyl this compound from an α-haloketone and a trialkyl phosphite.[1]

Materials:

  • α-haloketone

  • Trialkyl phosphite (e.g., trimethyl phosphite)

  • Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thermometer

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to exclude moisture.

  • Charge the flask with the α-haloketone and the anhydrous solvent.

  • Begin stirring and bring the solution to the desired reaction temperature (this can range from room temperature to reflux).

  • Add the trialkyl phosphite dropwise from the addition funnel to the stirred solution over a period of 1-2 hours. The reaction is often exothermic; control the addition rate to maintain a stable temperature.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for several hours until the reaction is complete. Monitor the reaction progress by TLC, GC, or ³¹P NMR.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, which contains the dimethyl this compound and an alkyl halide byproduct, is then purified, typically by vacuum distillation.

Protocol 2: Copper-Catalyzed Hydrophosphorylation of Alkynes

This protocol describes a general procedure for the copper-catalyzed synthesis of (E)-vinylphosphonates from terminal alkynes and dialkylphosphites.[8]

Materials:

  • Terminal alkyne

  • Dialkyl phosphite (e.g., diethyl phosphite) or diphenylphosphine oxide

  • Copper(I) chloride (CuCl)

  • Ethylene diamine

  • Acetonitrile

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the alkyne (1 mmol), dialkyl phosphite or diphenylphosphine oxide (2.2 mmol), CuCl (20 mol%), and acetonitrile (2.5 mL).

  • Add ethylene diamine (0.6 mmol) to the mixture.

  • Stir the reaction mixture at reflux for 6–24 hours. The reaction can be performed without an inert atmosphere.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, add ethyl acetate (10 mL) to the reaction mixture.

  • Wash the solution with water (2 x 5 mL) and dry the organic layer over sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

Perkow_vs_Arbuzov cluster_conditions Reaction Conditions Reactants α-Haloketone + Trialkyl Phosphite Intermediate Zwitterionic Intermediate Reactants->Intermediate Nucleophilic attack on carbonyl carbon Arbuzov_Product β-Ketophosphonate (Arbuzov Product) Reactants->Arbuzov_Product SN2 attack on α-carbon Perkow_Product This compound (Perkow Product) Intermediate->Perkow_Product Rearrangement & Halide Elimination Low_Temp Low Temperature Nonpolar_Solvent Nonpolar Solvent High_Temp High Temperature Polar_Solvent Polar Solvent

Caption: Competing pathways in the synthesis of vinyl phosphates.

Pd_Catalytic_Cycle Pd0 Pd(0)Ln PdII_vinyl Vinyl-Pd(II)-X Ln Pd0->PdII_vinyl Oxidative Addition PdII_phosphite Vinyl-Pd(II)-P(O)(OR)2 Ln PdII_vinyl->PdII_phosphite Transmetalation-like (Coordination & Deprotonation) Product This compound PdII_phosphite->Product Reductive Elimination BaseH Base-H+ Vinyl_Halide Vinyl Halide (R-X) H_Phosphonate H-P(O)(OR)2 Base Base

Caption: Proposed catalytic cycle for Pd-catalyzed this compound synthesis.

Cu_Catalytic_Cycle Cu_catalyst Cu(I) Catalyst Cu_alkyne π-Complex [Cu]-Alkyne Cu_catalyst->Cu_alkyne Coordination Cu_vinyl Vinyl-Cu Intermediate Cu_alkyne->Cu_vinyl Nucleophilic Attack by Phosphite Product This compound Cu_vinyl->Product Protonolysis Product->Cu_catalyst Regeneration Alkyne Alkyne H_Phosphonate H-P(O)(OR)2

Caption: Proposed catalytic cycle for Cu-catalyzed hydrophosphorylation.

References

Technical Support Center: Managing Exothermic Reactions in Vinyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vinyl phosphates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction, ensuring both safety and optimal product yield. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of vinyl phosphates, particularly via the Perkow reaction, which is known for its exothermic behavior.

Issue Observed Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase (runaway reaction) upon adding trialkyl phosphite. 1. Addition rate of trialkyl phosphite is too fast: The reaction is highly exothermic, and rapid addition generates heat faster than it can be dissipated.[1] 2. Inadequate cooling: The cooling bath may not have sufficient capacity or surface area to handle the heat generated. 3. High reactant concentration: More concentrated reagents lead to a faster reaction rate and greater heat evolution per unit volume.[2][3][4][5]1. Reduce addition rate: Add the trialkyl phosphite dropwise over a longer period (e.g., 1-2 hours) to maintain a stable internal temperature.[1] 2. Improve cooling efficiency: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone bath for sub-zero temperatures), or a larger reaction vessel to increase the surface area for heat exchange.[6] 3. Dilute the reaction mixture: Use a larger volume of an appropriate anhydrous, inert solvent (e.g., toluene, THF) to increase the thermal mass of the system.
Low yield of the desired vinyl phosphate product. 1. Competing Michaelis-Arbuzov reaction: This side reaction is favored under certain conditions, particularly at higher temperatures, leading to the formation of a β-keto phosphonate impurity instead of the this compound.[7][8][9][10] 2. Incomplete reaction: Insufficient reaction time or temperature may lead to unreacted starting materials.[1] 3. Product degradation: The desired this compound may be thermally unstable and decompose at elevated temperatures during the reaction or purification.[1]1. Optimize reaction conditions: Systematically investigate the effect of lower reaction temperatures and less polar solvents to favor the Perkow pathway.[1] 2. Monitor reaction completion: Use analytical techniques like TLC, GC, or ³¹P NMR to monitor the disappearance of starting materials and the formation of the product before stopping the reaction.[1] 3. Use high-vacuum distillation: During purification, use high-vacuum fractional distillation to lower the boiling point of the product and minimize thermal stress.[1]
Formation of significant amounts of β-keto phosphonate impurity. Reaction conditions favor the Michaelis-Arbuzov pathway: As mentioned above, higher temperatures can promote this competing reaction.[11] The choice of solvent also plays a crucial role.Modify reaction conditions: Employ lower reaction temperatures and consider using less polar solvents. A systematic study of the solvent effect is recommended to find the optimal conditions for your specific substrates.[1]
Inconsistent results between batches. 1. Variability in starting material quality: Impurities in the α-haloketone or trialkyl phosphite can affect the reaction outcome.[1] 2. Inconsistent temperature control: Even small variations in the temperature profile between batches can alter the ratio of Perkow to Michaelis-Arbuzov products.1. Ensure high purity of reactants: Use freshly distilled or purified starting materials.[1] 2. Maintain strict temperature control: Use a reliable temperature monitoring and control system to ensure a consistent thermal profile for each reaction.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this compound synthesis?

A1: The Perkow reaction, a common method for synthesizing vinyl phosphates, is often highly exothermic.[1] Without proper temperature control, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway. This can result in a loss of product, the formation of unwanted byproducts, and a significant safety hazard.[12] Furthermore, temperature is a key factor in the competition between the desired Perkow reaction and the Michaelis-Arbuzov side reaction.[11]

Q2: What is the ideal temperature range for this compound synthesis?

A2: The optimal temperature can vary depending on the specific reactants and solvent used. Some reactions can be carried out at room temperature, while others may require cooling to maintain a stable temperature, for instance, between -5°C and 15°C.[13] It is crucial to start at a low temperature and carefully monitor the internal reaction temperature during the dropwise addition of the phosphite. A pilot experiment on a small scale is recommended to determine the optimal and safe temperature range for your specific system.

Q3: How does the rate of addition of the trialkyl phosphite affect the reaction?

A3: The rate of addition directly controls the rate of heat generation. A slow, controlled addition allows the cooling system to dissipate the heat as it is produced, maintaining a stable internal temperature.[1] A rapid addition can overwhelm the cooling capacity, leading to a temperature spike and potentially a runaway reaction. A typical addition time is over a period of 1-2 hours.[1]

Q4: What type of solvent should I use?

A4: The solvent should be anhydrous and inert to the reactants. Common choices include toluene, benzene, and tetrahydrofuran (THF).[1] The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the Perkow reaction over the Michaelis-Arbuzov reaction.[1] It is advisable to conduct small-scale experiments to screen different solvents for optimal results.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Q6: What are the safety precautions I should take when running this reaction?

A6: Due to the exothermic nature of the reaction, several safety precautions are essential:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Set up the reaction in a way that allows for rapid cooling in case of an emergency (e.g., using an ice bath that can be easily raised).

  • Ensure that the reaction vessel is of an appropriate size to accommodate the reaction volume and any potential foaming or splashing.

  • Never leave a potentially exothermic reaction unattended.

  • Have a plan in place to handle a runaway reaction, which may include emergency cooling or quenching procedures.

Experimental Protocols

General Protocol for the Synthesis of Dimethyl this compound via the Perkow Reaction

This is a generalized protocol and should be optimized for specific substrates and laboratory conditions.

1. Materials and Setup:

  • Trialkyl phosphite (e.g., trimethyl phosphite)

  • α-haloketone (e.g., chloroacetone)

  • Anhydrous, inert solvent (e.g., toluene)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer or thermocouple to monitor the internal temperature

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon) supply

  • Cooling bath (e.g., ice-water bath or dry ice-acetone bath)

2. Reaction Procedure:

  • Set up the reaction apparatus under an inert atmosphere to exclude moisture.

  • Charge the three-neck flask with the α-haloketone and the anhydrous solvent.

  • Begin stirring and cool the solution to the desired initial temperature (e.g., 0°C).

  • Add the trialkyl phosphite to the addition funnel.

  • Add the trialkyl phosphite dropwise to the stirred solution over a period of 1-2 hours.

  • Carefully monitor the internal temperature throughout the addition. Adjust the addition rate to maintain a stable temperature.

  • After the addition is complete, allow the reaction to stir at the set temperature for several hours, or until reaction completion is confirmed by an appropriate analytical method (TLC, GC, or ³¹P NMR).[1]

3. Workup and Purification:

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, which contains the dimethyl this compound and an alkyl halide byproduct, can then be purified by high-vacuum fractional distillation to minimize thermal decomposition.[1]

Visualizations

Logical Relationship for Managing Exotherms

Exotherm_Management Logical Workflow for Exothermic Reaction Control cluster_controls Control Measures A Start: Plan Synthesis B Identify Potential for Exotherm (e.g., Perkow Reaction) A->B C Implement Control Measures B->C D Monitor Reaction Temperature C->D C1 Slow Reagent Addition C->C1 C2 Adequate Cooling C->C2 C3 Dilution C->C3 E Temperature Stable? D->E F Runaway Condition? D->F E->D No, adjust H Continue Reaction E->H Yes J Adjust Control Measures (e.g., slow addition, more cooling) E:e->J:w Feedback F->D No G Emergency Stop/Quench F->G Yes I Workup & Purification H->I J->D

Caption: Logical workflow for controlling exothermic reactions.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Experimental Workflow for this compound Synthesis setup Step 1: Apparatus Setup - Three-neck flask - Condenser - Thermometer - Addition funnel - Inert atmosphere charge Step 2: Charge Reactants - Add α-haloketone and solvent to flask - Cool to initial temperature setup->charge addition Step 3: Controlled Addition - Add trialkyl phosphite dropwise - Monitor internal temperature continuously charge->addition reaction Step 4: Reaction - Stir at controlled temperature - Monitor progress (TLC, GC, NMR) addition->reaction workup Step 5: Workup - Cool to room temperature - Remove solvent reaction->workup purification Step 6: Purification - High-vacuum fractional distillation workup->purification product {Final Product | this compound} purification->product

References

Validation & Comparative

A Comparative Analysis of Perkow and Michaelis-Arbuzov Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Competitive Landscape of Phosphorylation

In the realm of organophosphorus chemistry, the reaction of trialkyl phosphites with α-haloketones presents a critical branching point, leading to two distinct and valuable product classes: vinyl phosphates via the Perkow reaction and β-keto phosphonates through the Michaelis-Arbuzov reaction. The strategic selection of one pathway over the other is paramount in synthetic design, particularly in the development of pharmaceuticals and agrochemicals where the phosphorus moiety imparts unique biological activity. This guide provides an objective comparison of the products of these two reactions, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Perkow vs. Michaelis-Arbuzov Products

FeaturePerkow Reaction Product (Vinyl Phosphate)Michaelis-Arbuzov Reaction Product (β-Keto Phosphonate)
Structural Class Enol PhosphateKetophosphonate
Key Functional Group C=C-O-P(O)(OR)₂C(O)-C-P(O)(OR)₂
Typical Application Insecticides (e.g., Dichlorvos), phosphorylating agents, synthetic intermediates.[1]Precursors for Horner-Wadsworth-Emmons olefination, synthesis of α,β-unsaturated ketones, biologically active compounds.[1][2]
Formation Favored By α-Chloro and α-bromo ketones, electron-withdrawing groups on the ketone, lower temperatures.[3][4]α-Iodo ketones, higher temperatures.[3][4]

Delving into the Reaction Mechanisms

The competition between the Perkow and Michaelis-Arbuzov pathways stems from the dual electrophilic nature of α-haloketones, which possess both an electrophilic carbonyl carbon and an electrophilic α-carbon. The nucleophilic trialkyl phosphite can attack either site, initiating a cascade of events that dictates the final product.

The Perkow Reaction Pathway: Nucleophilic attack occurs at the carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes rearrangement and subsequent elimination of an alkyl halide to yield the this compound.[1]

The Michaelis-Arbuzov Reaction Pathway: In this pathway, the phosphite attacks the α-carbon in an SN2 fashion, displacing the halide. The resulting phosphonium salt then undergoes dealkylation by the displaced halide ion to form the β-keto phosphonate.

Product Distribution: A Matter of Selectivity

The outcome of the reaction between a trialkyl phosphite and an α-haloketone is a delicate balance of several factors. Understanding these influences is key to directing the reaction towards the desired product.

  • The Halogen: The nature of the halogen on the α-carbon plays a significant role. α-Iodoketones almost exclusively yield the Michaelis-Arbuzov product.[3][4] For α-chloro and α-bromo ketones, a mixture of both products is often observed, with the Perkow product frequently being the major component under many conditions.[3]

  • Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable Michaelis-Arbuzov product.[3]

  • Substituents: Electron-withdrawing groups on the α-haloketone tend to favor the Perkow reaction.[4]

Experimental Data: A Head-to-Head Comparison

A recent study on the regioselective O/C phosphorylation of α-chloroketones with trialkyl phosphites provides valuable quantitative insight into the product distribution under different conditions.

Table 1: Product Distribution in the Reaction of α-Chloroacetophenone with Triethyl Phosphite

ConditionsPerkow Product (this compound) Yield (%)Michaelis-Arbuzov Product (β-Keto Phosphonate) Yield (%)
Solvent-free, 80 °C, 2h95<5
NaI (1.2 equiv), Acetone, 50 °C, 4h<592

Data sourced from a study on regioselective O/C phosphorylation of α-chloroketones.[5]

These results clearly demonstrate that by tuning the reaction conditions, a high degree of selectivity for either the Perkow or the Michaelis-Arbuzov product can be achieved.

Experimental Protocols

General Procedure for the Perkow Reaction (Synthesis of a this compound)

Materials:

  • α-Haloketone (1.0 equiv)

  • Trialkyl phosphite (1.1 equiv)

  • Anhydrous solvent (e.g., toluene or solvent-free)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α-haloketone.

  • If using a solvent, add the anhydrous solvent to dissolve the ketone.

  • Slowly add the trialkyl phosphite to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired this compound.

General Procedure for the Michaelis-Arbuzov Reaction (Synthesis of a β-Keto Phosphonate)

Materials:

  • α-Haloketone (1.0 equiv)

  • Trialkyl phosphite (1.1 equiv)

  • Optional: Sodium iodide (1.2 equiv)

  • Anhydrous solvent (e.g., acetone or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α-haloketone and sodium iodide (if used).

  • Add the anhydrous solvent and stir the mixture.

  • Slowly add the trialkyl phosphite to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired β-keto phosphonate.

Visualizing the Pathways

To further clarify the relationship between the reactants and products, the following diagrams illustrate the reaction pathways.

Perkow_vs_Michaelis_Arbuzov cluster_Perkow Perkow Reaction cluster_Arbuzov Michaelis-Arbuzov Reaction Reactants α-Haloketone + Trialkyl Phosphite Perkow_Intermediate Zwitterionic Intermediate Reactants->Perkow_Intermediate Attack at C=O Arbuzov_Intermediate Phosphonium Salt Reactants->Arbuzov_Intermediate SN2 attack at α-C Perkow_Product This compound Perkow_Intermediate->Perkow_Product Rearrangement & - RX Arbuzov_Product β-Keto Phosphonate Arbuzov_Intermediate->Arbuzov_Product Dealkylation

Caption: Competing pathways of the Perkow and Michaelis-Arbuzov reactions.

Experimental_Workflow Start React α-Haloketone with Trialkyl Phosphite Conditions Select Reaction Conditions (Solvent, Temperature, Additives) Start->Conditions Perkow_Path Perkow Pathway Favored (e.g., Solvent-free, 80°C) Conditions->Perkow_Path Arbuzov_Path Michaelis-Arbuzov Pathway Favored (e.g., NaI, Acetone, 50°C) Conditions->Arbuzov_Path Perkow_Product Isolate this compound Perkow_Path->Perkow_Product Arbuzov_Product Isolate β-Keto Phosphonate Arbuzov_Path->Arbuzov_Product

Caption: Decision workflow for selective synthesis.

Conclusion

The Perkow and Michaelis-Arbuzov reactions offer two distinct and powerful avenues for the synthesis of valuable organophosphorus compounds from a common starting material. While often seen as a competing side reaction, the Perkow reaction can be harnessed to produce vinyl phosphates in high yield under specific conditions. Conversely, the Michaelis-Arbuzov reaction remains a robust method for the synthesis of β-keto phosphonates, crucial precursors in modern organic synthesis. By carefully considering the nature of the substrates and controlling the reaction conditions, researchers can selectively navigate these competing pathways to achieve their desired synthetic outcomes. This guide provides the foundational knowledge and practical protocols to empower scientists in the strategic application of these important name reactions.

References

A Comparative Guide to the Catalytic Synthesis of Vinyl Phosphonates: Copper, Palladium, and Nickel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl phosphonates, crucial intermediates in organic chemistry and drug discovery, is frequently accomplished through transition metal catalysis. Copper (Cu), palladium (Pd), and nickel (Ni) have all emerged as effective catalysts for this transformation, each presenting a unique profile of reactivity, cost-effectiveness, and substrate compatibility. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

At a Glance: Performance Comparison

The catalytic activity of copper, palladium, and nickel in the synthesis of vinyl phosphonates is influenced by various factors including the choice of precursors (alkynes or vinyl halides), ligands, solvents, and reaction conditions. While a direct comparison under identical conditions is not extensively available in the literature, the following table summarizes representative data from different studies to highlight the key performance indicators of each metal catalyst.

Catalyst SystemRepresentative ReactionSubstratesTemp. (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Copper HydrophosphorylationPhenylacetylene + Diethyl phosphite100584Economical, low toxicity, ligand-free options available.[1]May require higher temperatures.
Palladium Hirao Cross-Coupling1-Bromo-4-iodobenzene + Diethyl phosphite120-19High efficiency, broad substrate scope.[2]Higher cost, potential for catalyst poisoning.
Nickel Cross-CouplingVinyl bromides + DiphenylphosphineN/AN/AN/AMore effective than Pd for less reactive vinyl halides.[3]Can require specific ligands for optimal performance.

Note: The data presented is from different sources and not from a direct comparative study, hence it should be interpreted as indicative of the general performance of each catalyst system.

Delving into the Catalysis: Reaction Mechanisms and Workflows

The synthesis of vinyl phosphonates catalyzed by these transition metals generally proceeds through distinct mechanistic pathways. The choice of catalyst can significantly influence the reaction's regioselectivity and stereoselectivity.

General Reaction Pathway

The diagram below illustrates a generalized catalytic cycle for the formation of a vinyl phosphonate from either an alkyne (hydrophosphorylation) or a vinyl halide (cross-coupling).

G Generalized Catalytic Cycle for Vinyl Phosphonate Synthesis Catalyst M(0) or M(I/II) Catalyst (Cu, Pd, Ni) Intermediate1 Oxidative Addition or π-Complex Formation Catalyst->Intermediate1 + Substrate 1 Substrate1 Alkyne or Vinyl Halide Substrate2 H-Phosphonate Intermediate2 Transmetalation or Nucleophilic Attack Intermediate1->Intermediate2 + Substrate 2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Catalyst Regeneration Product Vinyl Phosphonate Intermediate3->Product

Caption: Generalized catalytic cycle for vinyl phosphonate synthesis.

Experimental Workflow

A typical experimental workflow for the synthesis and analysis of vinyl phosphonates using one of these catalytic systems is outlined below. This process highlights the key stages from reaction setup to product characterization.

G Typical Experimental Workflow A Reaction Setup (Catalyst, Substrates, Solvent) B Reaction under Inert Atmosphere (e.g., N2 or Ar) A->B C Heating and Stirring (Specified Temp. & Time) B->C D Reaction Quenching and Workup C->D E Purification (e.g., Column Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: A standard experimental workflow for catalyst evaluation.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative procedures for each catalytic system, extracted from the cited literature.

Copper-Catalyzed Hydrophosphorylation of Phenylacetylene

This procedure describes a copper-catalyzed reaction for the synthesis of (E)-alkenylphosphorus compounds.[1]

Materials:

  • Phenylacetylene

  • Diethyl phosphite

  • Copper(I) chloride (CuCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add CuCl (30 mol%) and DBU.

  • Add phenylacetylene and diethyl phosphite to the vessel.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 5 hours under an air atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Palladium-Catalyzed Hirao Cross-Coupling of 1-Bromo-4-iodobenzene

This protocol is an example of the Hirao reaction for the formation of aryl phosphonates.[2]

Materials:

  • 1-Bromo-4-iodobenzene

  • Diethyl phosphite

  • Palladium-tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

Procedure:

  • In a microwave reactor vial, combine 1-bromo-4-iodobenzene, diethyl phosphite, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add THF as the solvent.

  • Seal the vial and subject it to microwave irradiation at 120 °C.

  • Upon completion, the reaction mixture is worked up to isolate the desired phosphonate.

  • Purification is typically achieved by column chromatography.

Nickel-Catalyzed Phosphination of Vinyl Bromides

Nickel catalysts have been shown to be particularly effective for the phosphination of less reactive vinyl halides.[3]

Materials:

  • A vinyl bromide (e.g., 2-bromobutene)

  • Diphenylphosphine

  • A Nickel(II) chloride complex with a phosphine ligand (e.g., NiCl₂(dppe))

  • A base (e.g., DABCO)

  • A suitable solvent (e.g., DMF)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the vinyl bromide and diphenylphosphine in the solvent.

  • Add the nickel catalyst and the base to the solution.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction is quenched and the product is extracted.

  • The crude product is then purified by chromatography.

Conclusion

The choice between copper, palladium, and nickel for the catalytic synthesis of vinyl phosphonates depends on a multitude of factors including cost, desired reactivity, and substrate scope. Copper catalysts offer an economical and less toxic alternative, particularly for the hydrophosphorylation of alkynes. Palladium catalysts, while more expensive, are highly efficient and versatile, especially in Hirao-type cross-coupling reactions. Nickel catalysts provide a powerful option for coupling less reactive vinyl halides and are a subject of ongoing research to expand their applicability. The data and protocols presented in this guide serve as a valuable starting point for researchers to navigate the selection of the most suitable catalytic system for their synthetic endeavors in the development of novel chemical entities.

References

5'-Vinylphosphonate Modified siRNA: A Comparative Guide to Efficacy and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical modification of small interfering RNA (siRNA) is paramount for enhancing stability, potency, and in vivo performance. Among the various modifications, the 5'-(E)-vinylphosphonate (5'-VP) alteration has emerged as a promising strategy to overcome key hurdles in siRNA drug development. This guide provides an objective comparison of 5'-VP modified siRNA with traditional unmodified and 5'-phosphorylated siRNAs, supported by experimental data, to aid researchers in making informed decisions for their gene silencing studies.

Executive Summary

The 5'-phosphate group of the siRNA guide strand is crucial for its entry into the RNA-induced silencing complex (RISC), the cellular machinery that executes gene silencing. However, this phosphate group is susceptible to rapid removal by endogenous phosphatases, limiting the efficacy and duration of action of unmodified siRNAs in vivo. The 5'-VP modification acts as a stable isostere of the natural 5'-phosphate, offering significant advantages:

  • Enhanced Stability: 5'-VP modification protects the siRNA from degradation by phosphatases and 5'-to-3' exonucleases, leading to increased accumulation and retention in tissues.[1][2][3]

  • Improved Potency and Duration: By ensuring efficient loading into the RISC complex and prolonging its presence, 5'-VP modified siRNAs exhibit superior gene silencing activity and a longer duration of effect compared to their 5'-hydroxyl and 5'-phosphate counterparts.[1][2][3]

  • Broader Tissue Distribution: The enhanced stability of 5'-VP modified siRNAs has been shown to enable effective gene silencing in tissues beyond the liver, such as the kidney and heart.[1][2]

While the on-target benefits of 5'-VP modification are well-documented, a comprehensive, head-to-head comparison of its off-target profile with other siRNA modalities using genome-wide techniques like RNA-sequencing or microarrays is not extensively available in the current body of peer-reviewed literature. Off-target effects, primarily driven by miRNA-like seed region interactions, are a critical consideration for any siRNA-based therapeutic. Chemical modifications, particularly in the seed region, have been shown to mitigate these effects.[4] Further studies are warranted to definitively characterize the off-target landscape of 5'-VP modified siRNAs.

Mechanism of Action: The 5'-VP Advantage

The journey of an siRNA from administration to target gene silencing is a multi-step process. The 5'-VP modification plays a pivotal role in enhancing the efficiency of the initial and crucial step of RISC loading.

siRNA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_endosome Endosome cluster_cytoplasm Cytoplasm siRNA siRNA Conjugate (e.g., GalNAc) siRNA_endo siRNA siRNA->siRNA_endo Endocytosis unmodified_siRNA Unmodified siRNA (5'-OH or 5'-P) siRNA_endo->unmodified_siRNA Endosomal Escape vp_siRNA 5'-VP siRNA siRNA_endo->vp_siRNA Endosomal Escape RISC_loading RISC Loading Complex AGO2 Ago2 RISC_loading->AGO2 Guide Strand Incorporation target_mRNA Target mRNA AGO2->target_mRNA Target Recognition cleaved_mRNA Cleaved mRNA target_mRNA->cleaved_mRNA mRNA Cleavage unmodified_siRNA->RISC_loading Inefficient Loading (if dephosphorylated) degradation Degradation by Phosphatases & Exonucleases unmodified_siRNA->degradation Rapid vp_siRNA->RISC_loading Efficient Loading

Figure 1. Mechanism of 5'-VP siRNA Action. This diagram illustrates the intracellular trafficking of siRNA and highlights the enhanced stability and RISC loading of 5'-VP modified siRNA compared to its unmodified counterparts.

Performance Comparison: 5'-VP vs. Alternatives

Experimental data consistently demonstrates the superior performance of 5'-VP modified siRNAs in terms of both the magnitude and duration of gene silencing.

In Vitro Silencing Efficacy

Studies in cell culture show that while 5'-phosphate and 5'-VP modifications can have comparable initial potency, the stability of the 5'-VP group is advantageous.

siRNA ModificationTarget GeneCell LineIC50 (nM)Reference
5'-Hydroxyl (unmodified)PPIBHeLa~217[5]
5'-PhosphatePPIBHeLa~81[5]
5'-(E)-Vinylphosphonate PPIB HeLa ~81 [5]
5'-Hydroxyl (unmodified)TTRPrimary Mouse Hepatocytes~2.0[6]
5'-(E)-Vinylphosphonate TTR Primary Mouse Hepatocytes ~1.0 [6]
In Vivo Silencing Efficacy and Duration

The advantages of 5'-VP modification are most pronounced in vivo, where metabolic stability is a critical determinant of efficacy.

siRNA ModificationTarget GeneTissueRoute of Administration% mRNA Reduction (1 week post-dose)Duration of Significant SilencingReference
5'-Hydroxyl (unmodified)PpibLiverSubcutaneous~50%< 4 weeks[1]
5'-PhosphatePpibLiverSubcutaneous~70%Not reported (rapid dephosphorylation)[1]
5'-(E)-Vinylphosphonate Ppib Liver Subcutaneous ~70% > 6 weeks [1]
5'-Hydroxyl (unmodified)HttKidneySubcutaneous~20%< 2 weeks[1]
5'-(E)-Vinylphosphonate Htt Kidney Subcutaneous ~40% > 6 weeks [1]
5'-Hydroxyl (unmodified)TTRLiverSubcutaneous~64%Not reported[7]
5'-(E)-Vinylphosphonate TTR Liver Subcutaneous ~85% Not reported [7]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.

In Vitro siRNA Transfection and Efficacy Assessment

This protocol outlines a standard procedure for transfecting siRNA into cultured cells and measuring the resulting gene knockdown.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_transfection Transfection cluster_analysis Analysis plate_cells 1. Plate Cells (e.g., HeLa) prepare_complexes 2. Prepare siRNA-Lipid Complexes add_complexes 3. Add Complexes to Cells prepare_complexes->add_complexes incubate 4. Incubate (24-72 hours) add_complexes->incubate harvest_cells 5. Harvest Cells incubate->harvest_cells rna_extraction 6. RNA Extraction harvest_cells->rna_extraction qpcr 7. RT-qPCR rna_extraction->qpcr data_analysis 8. Analyze Data (ΔΔCt method) qpcr->data_analysis

Figure 2. In Vitro siRNA Efficacy Workflow. A stepwise representation of the process for evaluating siRNA-mediated gene silencing in a cell culture system.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNAs (5'-VP modified, 5'-phosphate, and 5'-hydroxyl)

  • Nuclease-free water and tubes

  • 96-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • RT-qPCR reagents (reverse transcriptase, qPCR master mix, primers for target and housekeeping genes)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • siRNA-Lipid Complex Formation:

    • Dilute siRNAs to the desired final concentration (e.g., 10 nM) in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.

  • Cell Lysis and RNA Extraction:

    • Aspirate the medium and wash the cells with PBS.

    • Lyse the cells directly in the well and extract total RNA using a commercial kit, following the manufacturer's protocol.

  • RT-qPCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, HPRT).

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of gene knockdown.

In Vivo siRNA Administration and Tissue Analysis

This protocol describes a general method for systemic administration of siRNA to mice and subsequent analysis of gene expression in target tissues.

Materials:

  • C57BL/6 mice

  • GalNAc-conjugated siRNAs (5'-VP modified and controls)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for subcutaneous or intravenous injection

  • Tissue homogenization equipment

  • RNA extraction kit for tissues

  • RT-qPCR reagents

Procedure:

  • siRNA Formulation: Dilute the GalNAc-conjugated siRNAs in sterile PBS to the desired concentration for injection.

  • Animal Dosing: Administer the siRNA solution to mice via subcutaneous or intravenous injection. A typical dose might range from 1 to 10 mg/kg.

  • Tissue Collection: At specified time points (e.g., 1, 2, 4, 6 weeks post-injection), euthanize the mice and harvest the target tissues (e.g., liver, kidney, heart).

  • Tissue Homogenization and RNA Extraction:

    • Homogenize the collected tissue samples.

    • Extract total RNA from the tissue homogenates using a suitable kit.

  • RT-qPCR Analysis: Perform RT-qPCR on the extracted RNA to quantify the mRNA levels of the target gene and a housekeeping gene.

  • Data Analysis: Normalize the target gene expression to the housekeeping gene and compare to the PBS-treated control group to determine the percentage of in vivo gene silencing.

Off-Target Effects: An Important Consideration

A major challenge in siRNA therapeutics is the potential for off-target effects, where the siRNA silences unintended genes. This is often mediated by a "miRNA-like" mechanism, where the seed region (nucleotides 2-8 of the guide strand) binds to partially complementary sequences in the 3' UTR of other mRNAs.

Off_Target_Effects cluster_on_target On-Target Silencing cluster_off_target Off-Target Silencing siRNA siRNA Guide Strand in RISC on_target_mRNA Target mRNA siRNA->on_target_mRNA off_target_mRNA Off-Target mRNA siRNA->off_target_mRNA on_target_binding Perfect Complementarity on_target_mRNA->on_target_binding on_target_cleavage mRNA Cleavage on_target_binding->on_target_cleavage off_target_binding Partial Complementarity (Seed Region) off_target_mRNA->off_target_binding off_target_repression Translational Repression or mRNA Destabilization off_target_binding->off_target_repression

References

Assessing the Biocompatibility of Poly(diethyl vinylphosphonate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available quantitative data on the biocompatibility of poly(diethyl vinylphosphonate) (PDEV) currently limits a direct, data-driven comparison with well-established biomedical polymers such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL). While existing literature qualitatively describes PDEV as a biocompatible material with low cytotoxicity, specific quantitative metrics from standardized assays are not readily accessible.[1][2] This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to assess the biocompatibility of PDEV by presenting detailed experimental protocols for key assays and offering a qualitative comparison with PLA, PLGA, and PCL.

To generate a comprehensive and objective comparison, it is imperative that these standardized assays are performed concurrently on PDEV and the alternative polymers under identical experimental conditions.

Qualitative Biocompatibility Comparison

The following table summarizes the general biocompatibility characteristics of PDEV in comparison to PLA, PLGA, and PCL, based on available literature.

FeaturePoly(diethyl vinylphosphonate) (PDEV)Polylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
General Biocompatibility Generally considered biocompatible and cytocompatible.[1][2]Excellent biocompatibility, FDA approved for many medical applications.[3][4]Excellent biocompatibility, FDA approved, widely used in drug delivery.[3][4][5]Good biocompatibility, FDA approved, known for its long degradation time.[6]
In Vitro Cytotoxicity Low cytotoxicity reported in qualitative studies.[2]Generally non-cytotoxic.Non-cytotoxic, but degradation products can lower local pH.Generally non-cytotoxic.
Hemocompatibility Data not readily available.Generally considered hemocompatible.Generally considered hemocompatible.Generally considered hemocompatible.
In Vivo Inflammatory Response Expected to be low, but specific data is lacking.Minimal inflammatory response.Minimal to mild inflammatory response, can be influenced by degradation rate.Minimal inflammatory response.
Degradation Products Information on in vivo degradation products is not well-documented.Lactic acid, a natural metabolite.Lactic acid and glycolic acid, natural metabolites.6-hydroxyhexanoic acid, metabolized or excreted.

Experimental Protocols for Biocompatibility Assessment

The following sections detail the methodologies for key in vitro and in vivo experiments to quantitatively assess the biocompatibility of PDEV.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Material Preparation: Prepare thin films or extracts of PDEV, PLA, PLGA, and PCL according to ISO 10993-5 and 10993-12 standards.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts, human cell lines like HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Exposure: Replace the culture medium with the prepared polymer extracts or place the polymer films in direct contact with the cell monolayer. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the materials for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8][9][10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8][9][10]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_materials Prepare Polymer Samples (PDEV, PLA, PLGA, PCL) expose_cells Expose Cells to Polymer Samples prep_materials->expose_cells prep_cells Seed Cells in 96-well Plate prep_cells->expose_cells add_mtt Add MTT Reagent expose_cells->add_mtt incubate_formazan Incubate (4h, 37°C) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Hemolysis Assay

This assay determines the hemolytic properties of the material upon direct contact with blood, according to the ASTM F756 standard.

Experimental Protocol:

  • Material Preparation: Prepare samples of PDEV, PLA, PLGA, and PCL with a defined surface area.

  • Blood Collection: Obtain fresh human or rabbit blood using an appropriate anticoagulant.

  • Red Blood Cell (RBC) Suspension: Prepare a diluted RBC suspension in phosphate-buffered saline (PBS).

  • Exposure: Place the polymer samples in test tubes and add the RBC suspension. Use PBS as a negative control and deionized water as a positive control.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[11]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Data Acquisition: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis for each polymer sample relative to the positive and negative controls.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_materials Prepare Polymer Samples expose_rbcs Incubate Polymers with RBC Suspension prep_materials->expose_rbcs prep_blood Prepare RBC Suspension prep_blood->expose_rbcs centrifuge Centrifuge Samples expose_rbcs->centrifuge measure_supernatant Measure Supernatant Absorbance (540 nm) centrifuge->measure_supernatant calc_hemolysis Calculate Hemolysis (%) measure_supernatant->calc_hemolysis

Caption: Workflow for the hemolysis assay to evaluate blood compatibility.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Culture and Exposure: Culture cells as described for the cytotoxicity assay and expose them to the polymer samples.

  • Cell Harvesting: After the desired incubation period, harvest the cells, including both adherent and floating cells.

  • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13][14][15]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12][13][14]

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis culture_expose Culture and Expose Cells to Polymer Samples harvest_cells Harvest Cells culture_expose->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells incubate_dark Incubate in Dark (15 min) stain_cells->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_populations Quantify Cell Populations (Viable, Apoptotic, Necrotic) flow_cytometry->quantify_populations

Caption: Workflow for apoptosis assessment using Annexin V/PI staining and flow cytometry.

In Vivo Inflammatory Response

This involves implanting the material in an animal model and assessing the local tissue response.

Experimental Protocol:

  • Material Implantation: Implant sterile samples of PDEV, PLA, PLGA, and PCL subcutaneously or intramuscularly in a suitable animal model (e.g., rats or mice).

  • Explantation and Histology: At various time points (e.g., 1, 4, and 12 weeks), explant the implants along with the surrounding tissue. Process the tissue for histological analysis (e.g., H&E and Masson's trichrome staining).

  • Immunohistochemistry: Perform immunohistochemical staining for inflammatory cell markers (e.g., CD68 for macrophages) and cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).[16][17][18][19][20][21][22][23][24]

  • Microscopic Evaluation: Qualitatively and quantitatively assess the inflammatory infiltrate, fibrous capsule formation, and tissue integration.

  • Cytokine Analysis of Explant Lysates: Homogenize a portion of the tissue surrounding the implant and measure cytokine levels using ELISA or multiplex assays.[19]

Inflammatory_Response_Pathway cluster_implantation Implantation cluster_response Host Response cluster_evaluation Evaluation implant Subcutaneous Implantation of Polymer protein_adsorption Protein Adsorption implant->protein_adsorption cell_recruitment Immune Cell Recruitment (Neutrophils, Macrophages) protein_adsorption->cell_recruitment cytokine_release Cytokine Release (TNF-α, IL-6, IL-1β, IL-10) cell_recruitment->cytokine_release immunohistochemistry Immunohistochemistry cell_recruitment->immunohistochemistry fibrous_capsule Fibrous Capsule Formation cytokine_release->fibrous_capsule cytokine_quantification Cytokine Quantification cytokine_release->cytokine_quantification histology Histological Analysis fibrous_capsule->histology

Caption: Signaling pathway of the in vivo inflammatory response to an implanted biomaterial.

References

A Comparative Guide to E and Z Isomers of Vinylphosphonate-Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the E and Z isomers of vinylphosphonate (VP)-modified small interfering RNA (siRNA). The inclusion of a 5'-VP moiety, a stable phosphate mimic, on the antisense strand of an siRNA is a key chemical modification designed to enhance therapeutic efficacy. The geometric orientation of this modification, either trans (E) or cis (Z), has profound implications for the molecule's biological activity. This document summarizes experimental data comparing the performance of these two isomers, details the underlying experimental protocols, and visualizes the relevant biological pathway.

Performance Comparison: E-Isomer Demonstrates Superior Activity

Key Performance Metrics

The superior performance of the 5'-(E)-VP isomer is attributed to several factors, including improved loading into the RNA-induced silencing complex (RISC) and enhanced metabolic stability.[1][2][3][4] The 5'-(E)-VP modification is recognized as a phosphate mimic by Argonaute-2 (Ago2), a key component of RISC, which facilitates the loading of the siRNA guide strand.[3][5] This enhanced stability and activity are particularly crucial for the efficacy of both single-stranded and double-stranded siRNAs.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies of GalNAc-siRNA conjugates targeting mouse transthyretin (Ttr) and apolipoprotein B (ApoB) mRNA. The siRNAs differ only at the 5'-end of the antisense strand: 5'-OH (parent), 5'-(E)-VP, or 5'-(Z)-VP.

In Vivo Gene Silencing in Mice

Table 1: Ttr mRNA Reduction in Mice [1]

ConjugateDose (mg/kg)Day 7 mRNA Reduction (%)
Parent (5'-OH)1~55%
5'-(E)-VP 1 ~80%
5'-(Z)-VP1~30%

Table 2: ApoB mRNA Reduction in Mice [1]

ConjugateDose (mg/kg)Day 7 mRNA Reduction (%)
Parent (5'-OH)3~37%
5'-(E)-VP 3 ~62%
5'-(Z)-VP3~28%
RISC Loading and Liver Accumulation

Table 3: Antisense Strand Loading into Ago2-RISC in Mouse Liver [1]

Target GeneConjugateRelative Ago2 Loading
TtrParent (5'-OH)Baseline
Ttr5'-(E)-VP Significantly Increased
Ttr5'-(Z)-VPNo Improvement
ApoBParent (5'-OH)Baseline
ApoB5'-(E)-VP Significantly Increased
ApoB5'-(Z)-VPNo Improvement

Table 4: Total siRNA Accumulation in Mouse Liver [1]

Target GeneConjugateRelative Liver Accumulation
TtrParent (5'-OH)Baseline
Ttr5'-(E)-VPIncreased
Ttr5'-(Z)-VPIncreased
ApoBParent (5'-OH)Baseline
ApoB5'-(E)-VPIncreased
ApoB5'-(Z)-VPIncreased

Despite similar or even increased liver accumulation for both isomers compared to the parent siRNA, the poor in vivo RISC-loading of the 5'-(Z)-VP-modified siRNAs confirms that the cis-isomer is not an effective 5'-monophosphate mimic and does not support enhanced Ago2 binding.[1][2]

Signaling Pathway and Mechanism of Action

The primary signaling pathway for siRNA-mediated gene silencing is the RNA interference (RNAi) pathway. The critical step influenced by the 5'-vinylphosphonate modification is the loading of the siRNA into the RISC.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA Vinylphosphonate-modified siRNA Duplex RISC_loading RISC Loading (Dicer, Ago2, etc.) siRNA->RISC_loading 5'-(E)-VP enhances loading efficiency Activated_RISC Activated RISC (Guide Strand Loaded) RISC_loading->Activated_RISC Cleavage mRNA Cleavage Activated_RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

References

evaluation of different synthetic routes for vinylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Vinylphosphonates are a critical class of organophosphorus compounds with wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. Their utility stems from the unique electronic and steric properties conferred by the phosphonate group attached to a vinyl backbone. The synthesis of these molecules has been a subject of intense research, leading to the development of several effective synthetic strategies. This guide provides a comprehensive evaluation of the most prominent synthetic routes to vinylphosphonates, offering a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Key Synthetic Routes: A Comparative Overview

Four principal methods dominate the landscape of vinylphosphonate synthesis: the Michaelis-Arbuzov reaction, the Horner-Wadsworth-Emmons (HWE) reaction, Palladium-catalyzed cross-coupling reactions, and the hydrophosphonylation of alkynes. Each approach presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and stereoselectivity.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for each of the major synthetic routes, providing a clear comparison of their yields, applicable substrates, and typical reaction conditions.

Table 1: Michaelis-Arbuzov Reaction for Vinylphosphonate Synthesis

Substrate (Vinyl Halide)PhosphiteCatalyst/ConditionsYield (%)Reference
(E)-β-BromostyreneTriethyl phosphiteNeat, 150-160 °C75[1](1)
1-Bromo-2-methylpropeneTriethyl phosphiteNeat, 150 °C68[1](1)
Vinyl BromideTriethyl phosphiteNiCl₂, heat55[2](2)

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction for Vinylphosphonate Synthesis

Aldehyde/KetonePhosphonate ReagentBase/ConditionsYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaH, THF, 0 °C to rt95>95:5[3](3)
CyclohexanoneTriethyl phosphonoacetateNaH, DME, reflux86-[3](3)
4-NitrobenzaldehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6, THF, -78 °C855:95[3](3)
4-OctylphenylacetaldehydeTetrakis[(pivaloyloxy)methyl] methylenediphosphonateNaH, THF, -78 °C to rt72 (E+Z)9:1[4](4)

Table 3: Palladium-Catalyzed Cross-Coupling (Hirao Reaction) for Vinylphosphonate Synthesis

Vinyl Halide/TriflatePhosphiteCatalyst/Ligand/Base/ConditionsYield (%)Reference
(E)-β-BromostyreneDiethyl phosphitePd(PPh₃)₄, Et₃N, neat, 90 °C93[2](2)
1-Bromo-1-phenyletheneDiethyl phosphitePd(PPh₃)₄, Et₃N, neat, 90 °C91[2](2)
2-ChloropyrazineDiethyl phosphitePd(OAc)₂/dppf, Et₃N, CH₃CN, reflux67[5](5)
1-Cyclohexenyl triflateDiethyl phosphitePd(OAc)₂/dppf, i-Pr₂NEt, DMF, 110 °C82[5](5)

Table 4: Hydrophosphonylation of Alkynes for Vinylphosphonate Synthesis

AlkynePhosphiteCatalyst/ConditionsYield (%)Regio/StereoselectivityReference
PhenylacetyleneDiethyl phosphitePd(PPh₃)₄, neat, 100 °C88Mixture of α- and (E/Z)-β-isomers[6](6)
1-OctyneDiethyl phosphite[Rh(cod)₂]BF₄/dppe, THF, 60 °C95>98% (E)-β-isomer[6](6)
PhenylacetyleneDimethyl H-phosphonateDMPA, UV irradiation, rt901:1 (E/Z)-β-isomers[6](6)

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the key synthetic routes.

Michaelis-Arbuzov Reaction

Michaelis_Arbuzov reagents Vinyl Halide (R-X) + Trialkyl Phosphite (P(OR')₃) intermediate Quasiphosphonium Salt [R-P⁺(OR')₃]X⁻ reagents->intermediate SN2 Attack product Vinylphosphonate (R-P(O)(OR')₂) + Alkyl Halide (R'-X) intermediate->product Dealkylation (SN2)

Caption: Michaelis-Arbuzov reaction pathway.

Horner-Wadsworth-Emmons (HWE) Reaction

HWE_Reaction start Phosphonate Ester + Base carbanion Phosphonate Carbanion start->carbanion Deprotonation betaine Betaine Intermediate carbanion->betaine Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product Vinylphosphonate (Alkene) + Phosphate Byproduct oxaphosphetane->product Elimination

Caption: Horner-Wadsworth-Emmons reaction workflow.

Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

Hirao_Reaction cluster_cat_cycle Catalytic Cycle pd0 Pd(0) Catalyst oxidative_add Oxidative Addition (Vinyl-Pd(II)-X) pd0->oxidative_add + Vinyl Halide transmetalation Transmetalation/Ligand Exchange (Vinyl-Pd(II)-P(O)(OR)₂) oxidative_add->transmetalation + Dialkyl Phosphite reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Releases Product product Vinylphosphonate reductive_elim->product

Caption: Hirao cross-coupling catalytic cycle.

Hydrophosphonylation of Alkynes

Hydrophosphonylation reagents Alkyne + Dialkyl Phosphite intermediate Metal-Hydride or Metal-Phosphido Intermediate reagents->intermediate catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ni) catalyst->intermediate product Vinylphosphonate intermediate->product Insertion & Reductive Elimination

Caption: Hydrophosphonylation of alkynes pathway.

Experimental Protocols

Detailed methodologies for key examples of each synthetic route are provided below.

Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl (E)-Styrylphosphonate

Materials:

  • (E)-β-Bromostyrene (1 equivalent)

  • Triethyl phosphite (1.2 equivalents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine (E)-β-bromostyrene and triethyl phosphite.[1](1)

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[1](1)

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1](1)

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (E)-styrylphosphonate is obtained as a colorless oil.[1](1)

Protocol 2: Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-3-Phenylpropenoate

Materials:

  • Triethyl phosphonoacetate (1.1 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (1 equivalent)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl (E)-3-phenylpropenoate.

Protocol 3: Palladium-Catalyzed Hirao Synthesis of Diethyl (E)-Styrylphosphonate

Materials:

  • (E)-β-Bromostyrene (1 equivalent)

  • Diethyl phosphite (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents)

  • Triethylamine (Et₃N, 2 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(PPh₃)₄, (E)-β-bromostyrene, and anhydrous toluene.

  • Add triethylamine and diethyl phosphite to the mixture.

  • Seal the tube and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield diethyl (E)-styrylphosphonate.[2](2)

Protocol 4: Rhodium-Catalyzed Hydrophosphonylation of 1-Octyne

Materials:

  • 1-Octyne (1 equivalent)

  • Diethyl phosphite (1.1 equivalents)

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄, 0.01 equivalents)

  • 1,2-Bis(diphenylphosphino)ethane (dppe, 0.012 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(cod)₂]BF₄ and dppe.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add 1-octyne followed by diethyl phosphite to the catalyst solution.

  • Seal the tube and heat the reaction mixture to 60 °C.

  • Monitor the reaction by ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford diethyl (E)-oct-1-en-1-ylphosphonate.

Conclusion

The synthesis of vinylphosphonates can be achieved through several reliable and versatile methods. The choice of a particular route is dictated by the specific requirements of the target molecule, including the desired stereochemistry, the presence of other functional groups, and the availability of starting materials.

  • The Michaelis-Arbuzov reaction is a classical and straightforward method, particularly for the synthesis of vinylphosphonates from vinyl halides, though it often requires high temperatures.

  • The Horner-Wadsworth-Emmons reaction offers excellent control over stereoselectivity, with the (E)-isomer being the predominant product under standard conditions, and modifications available to favor the (Z)-isomer.[3](3) Its high yields and the ease of removal of the phosphate byproduct make it a highly attractive method.

  • Palladium-catalyzed cross-coupling reactions , such as the Hirao reaction, provide a powerful tool for the formation of C(sp²)-P bonds with a broad substrate scope, including vinyl halides and triflates.[5](5)

  • The hydrophosphonylation of alkynes is an atom-economical method that can provide access to vinylphosphonates with high regio- and stereoselectivity, depending on the catalyst system employed.[6](6)

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to efficiently synthesize the vinylphosphonate scaffolds necessary for their scientific endeavors.

References

Vinyl Phosphate vs. Other Organophosphate Pesticides: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of vinyl phosphate pesticides against other classes of organophosphate pesticides. The information is supported by experimental data to assist researchers and professionals in making informed decisions.

Executive Summary

Organophosphate pesticides, a broad class of insecticides, function primarily by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of the nervous system in insects.[1][2] Vinyl phosphates are a subgroup of organophosphates characterized by a vinyl group attached to the phosphate moiety.[3] This structural feature can influence their insecticidal activity, mammalian toxicity, and environmental persistence compared to other organophosphates. This guide presents a comparative analysis of these key performance indicators.

Performance Comparison: Quantitative Data

The following tables summarize the acute toxicity of representative this compound and other organophosphate pesticides to various organisms, as well as their potential for acetylcholinesterase inhibition and their environmental persistence. Lower LD50 and LC50 values indicate higher toxicity.[4] A lower IC50 value indicates greater potency in inhibiting acetylcholinesterase.

Table 1: Comparative Acute Toxicity in Mammals (Rat, Oral LD50)

Pesticide ClassPesticideOral LD50 (mg/kg) in Rats
This compound Dichlorvos50 - 108[5][6]
Mevinphos3 - 12[4]
Crotoxyphos110 - 450
Other Organophosphates Malathion2800
Parathion2 - 15
Diazinon300 - 850
Chlorpyrifos96 - 270

Table 2: Comparative Acute Toxicity in Birds (Oral LD50)

Pesticide ClassPesticideOral LD50 (mg/kg)Species
This compound Dichlorvos12Wild Birds[6]
Mevinphos1.37 - 7.52Pheasant, Chicken[4]
Crotoxyphos37.5Mallard
Other Organophosphates Malathion1485Mallard
Parathion1.8 - 24Various species
Diazinon3.5Mallard
Chlorpyrifos8 - 112Various species

Table 3: Comparative Acute Toxicity to Fish (96-hour LC50)

Pesticide ClassPesticide96-hour LC50 (mg/L)Species
This compound Dichlorvos0.2 - 12Various species[5]
Mevinphos0.012 - 0.022Rainbow Trout, Bluegill Sunfish[4]
Crotoxyphos0.13Rainbow Trout
Other Organophosphates Malathion0.1 - 0.28Various species
Parathion0.047 - 2.7Various species
Diazinon0.052 - 3.2Various species
Chlorpyrifos0.002 - 0.01Various species

Table 4: Comparative Acute Toxicity to Aquatic Invertebrates (48-hour or 96-hour LC50/EC50)

Pesticide ClassPesticide48h/96h LC50/EC50 (µg/L)Species
This compound Dichlorvos0.18Daphnia magna
Mevinphos0.16Daphnia pulex[7]
Other Organophosphates Malathion1.0 - 4.9Daphnia magna
Parathion0.6 - 12.5Daphnia magna
Diazinon0.96Daphnia magna
Chlorpyrifos0.1 - 0.2Daphnia magna

Table 5: Comparative Acetylcholinesterase Inhibition (IC50)

Pesticide ClassPesticideIC50 (M)Enzyme Source
This compound Dichlorvos~1 x 10⁻⁷Electric Eel AChE
Mevinphos~1 x 10⁻⁷Bovine Erythrocyte AChE
Other Organophosphates Malathion (Malaoxon)~1 x 10⁻⁸Human Erythrocyte AChE
Parathion (Paraoxon)~1 x 10⁻⁹Electric Eel AChE
Diazinon (Diazoxon)~1 x 10⁻⁸Human Brain AChE
Chlorpyrifos (Chlorpyrifos-oxon)~1 x 10⁻⁹Human Brain AChE

Table 6: Environmental Persistence (Half-life in Soil and Water)

Pesticide ClassPesticideSoil Half-life (days)Water Half-life (days)
This compound Dichlorvos0.1 - 74 - 81 (pH dependent)[5]
Mevinphos< 4[8]3 - 120 (pH dependent)[4]
Crotoxyphos0.08 - 2.91.5 - 22.5 (pH dependent)[9]
Other Organophosphates Malathion1 - 250.2 - 6
Parathion5 - 2001 - 50
Diazinon10 - 40[10]12 - 180
Chlorpyrifos60 - 12020 - 100

Signaling Pathway and Mechanism of Action

The primary mechanism of action for both this compound and other organophosphate pesticides is the inhibition of acetylcholinesterase (AChE).[1][3] This enzyme is crucial for the termination of nerve impulses at cholinergic synapses.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_effect Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Accumulation ACh Accumulation OP Organophosphate (this compound or Other) OP->AChE Inhibits (Phosphorylation) Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Signal Transduction Overstimulation Continuous Receptor Stimulation Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

As depicted in the diagram, acetylcholine (ACh) is released into the synaptic cleft and binds to its receptors on the postsynaptic neuron, propagating a nerve signal. Acetylcholinesterase (AChE) normally terminates this signal by hydrolyzing ACh. Organophosphates, including vinyl phosphates, irreversibly bind to and phosphorylate the serine hydroxyl group in the active site of AChE, rendering it inactive.[3] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of the receptors and resulting in neurotoxicity.

Experimental Protocols

Determination of Acute Oral LD50

The acute oral median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[10]

Objective: To determine the single dose of a pesticide that is lethal to 50% of a test population of rats.

Materials:

  • Test animals (e.g., Wistar rats, typically 5-8 weeks old, of a single sex)

  • Test substance (this compound or other organophosphate pesticide)

  • Vehicle for administration (e.g., corn oil, water)

  • Oral gavage needles

  • Animal cages and bedding

  • Calibrated balance for weighing animals and test substance

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Animals are fasted overnight (feed, but not water) before administration of the test substance.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle to achieve a range of dose concentrations.

  • Dose Administration: A single dose of the test substance is administered to each animal via oral gavage. A control group receives the vehicle only. Typically, at least 3-5 dose groups are used with 5-10 animals per group.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using a standard statistical method, such as probit analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine the activity of acetylcholinesterase and to screen for its inhibitors.

Objective: To measure the in vitro inhibition of acetylcholinesterase by a pesticide.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (pesticide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and the test compound in the appropriate buffers and solvents.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution. A control well contains the buffer, solvent, and AChE.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCh) and DTNB to all wells.

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow: Pesticide Residue Analysis in Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.[6][11][12]

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis Analysis Start Homogenized Vegetable Sample (10-15g) Add_Solvent Add Acetonitrile Start->Add_Solvent Add_Salts Add Extraction Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake Shake/Vortex Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Supernatant Centrifuge1->Transfer_Supernatant Add_Sorbent Add d-SPE Sorbent (e.g., PSA, C18, GCB) and MgSO4 Transfer_Supernatant->Add_Sorbent Shake2 Shake/Vortex Add_Sorbent->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis Analyze by GC-MS or LC-MS/MS Final_Extract->Analysis

References

Unlocking RNAi's Potential: A Comparative Guide to Vinyl Phosphate Binding in Argonaute-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA interference (RNAi), enhancing the efficiency of small interfering RNA (siRNA) engagement with the Argonaute-2 (Ago2) protein is a critical objective. This guide provides a detailed analysis of vinyl phosphate-modified siRNAs, comparing their performance with alternative strategies aimed at improving Ago2 binding and gene silencing efficacy. Supported by experimental data and detailed protocols, this document serves as a resource for making informed decisions in the design and development of next-generation RNAi therapeutics.

The core of the RNA-induced silencing complex (RISC), Ago2, is the effector protein that mediates target messenger RNA (mRNA) cleavage. A key determinant of an siRNA's potency is the efficiency with which its guide strand is loaded into Ago2's MID domain. This process is critically dependent on the presence of a 5'-phosphate on the guide strand. However, native 5'-phosphates are susceptible to rapid dephosphorylation by cellular phosphatases, limiting the in vivo efficacy of unmodified siRNAs.

To overcome this limitation, various chemical modifications have been explored. Among the most promising is the replacement of the natural 5'-phosphate with a metabolically stable phosphate mimic, the 5'-(E)-vinylphosphonate (5'-E-VP). This modification has been shown to significantly enhance the loading of siRNAs into Ago2, leading to more potent and durable gene silencing.

Comparative Analysis of Ago2 Engagement Strategies

The following table summarizes quantitative data comparing 5'-E-VP modified siRNAs with the native 5'-phosphate and other alternative approaches. The data highlights the superior performance of the 5'-E-VP modification in terms of Ago2 loading and subsequent gene silencing activity.

Modification/StrategyTarget GeneSystemMetricValueReference
5'-(E)-Vinylphosphonate (5'-E-VP) TtrMouse LiverAgo2-bound siRNA (fmol/mg protein)~150[1]
5'-Phosphate (5'-P)TtrMouse LiverAgo2-bound siRNA (fmol/mg protein)~15[1]
5'-(E)-Vinylphosphonate (5'-E-VP) ApoBMouse LiverAgo2-bound siRNA (fmol/mg protein)~25[1]
5'-Phosphate (5'-P)ApoBMouse LiverAgo2-bound siRNA (fmol/mg protein)Not Detectable[1]
5'-(E)-Vinylphosphonate (5'-E-VP) TtrIn vitro (FLAG-HA-hAgo2 lysate)Relative Ago2 LoadingIncreased vs 5'-P[1]
5'-(Z)-Vinylphosphonate (5'-Z-VP)TtrIn vitro (FLAG-HA-hAgo2 lysate)Relative Ago2 LoadingComparable to 5'-P[1]

Experimental Methodologies

To enable researchers to replicate and validate these findings, detailed protocols for key experiments are provided below.

Ago2-siRNA Co-Immunoprecipitation Assay

This protocol is designed to quantify the amount of siRNA loaded into Ago2 in vivo or in vitro.

Materials:

  • Cells or tissue lysates containing Ago2

  • Anti-Ago2 antibody (e.g., Wako, Clone No.: 2D4)

  • Protein G Dynabeads

  • Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2mM EDTA, 0.5% Triton-X 100)

  • Protease inhibitors

  • Wash Buffer (e.g., 1% Empigen BB in RSB-200)

  • RNA extraction kit

  • RT-qPCR reagents for siRNA quantification (e.g., stem-loop RT-qPCR)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in Lysis Buffer supplemented with protease inhibitors.[2][3]

  • Antibody-Bead Conjugation: Incubate the anti-Ago2 antibody with Protein G Dynabeads to allow for antibody conjugation.

  • Immunoprecipitation: Add the antibody-conjugated beads to the pre-cleared cell lysate and incubate overnight at 4°C to immunoprecipitate Ago2-siRNA complexes.[4]

  • Washing: Wash the beads extensively with Wash Buffer to remove non-specific binding.[4]

  • RNA Elution and Extraction: Elute the bound RNA from the beads and purify it using an RNA extraction kit.

  • Quantification: Quantify the amount of co-immunoprecipitated siRNA using stem-loop RT-qPCR.[2]

In Vitro Slicer Assay

This assay measures the ability of Ago2, loaded with a specific siRNA, to cleave a target mRNA.

Materials:

  • Recombinant human Ago2 (hAgo2)

  • 5'-phosphorylated or 5'-modified siRNA

  • 5'-radiolabeled target RNA with a sequence complementary to the siRNA

  • Reaction Buffer (e.g., 40 mM KOAc, 2 mM MgCl₂, 1 mM DTT)

  • Urea-PAGE gels

Procedure:

  • RISC Assembly: Pre-incubate recombinant hAgo2 with the siRNA at 37°C to allow for the formation of the RISC.[4]

  • Cleavage Reaction: Add the 5'-radiolabeled target RNA to the reaction mixture and incubate for an additional 60 minutes at 37°C.[4]

  • Analysis: Analyze the cleavage products on a denaturing urea-polyacrylamide gel and visualize by autoradiography.[4]

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo / In Vitro System cluster_ip Immunoprecipitation cluster_analysis Analysis system Cells/Tissues or Recombinant Ago2 lysis Cell Lysis system->lysis slicer In Vitro Slicer Assay system->slicer ip Ago2-siRNA IP lysis->ip wash Wash Steps ip->wash elution RNA Elution wash->elution western Western Blot for Ago2 wash->western rt_qpcr RT-qPCR for siRNA elution->rt_qpcr

Caption: Experimental workflow for assessing modified siRNA binding and activity with Argonaute-2.

ago2_loading_mechanism cluster_sirna siRNA Modifications cluster_ago2 Argonaute-2 cluster_outcome Functional Outcome unmodified 5'-Phosphate siRNA ago2 Ago2 MID Domain unmodified->ago2 Reduced Loading degradation Rapid Degradation unmodified->degradation Susceptible to phosphatases modified 5'-(E)-Vinylphosphonate siRNA modified->ago2 Efficient Binding loading Enhanced Loading & Stability ago2->loading Forms Stable RISC cleavage Target mRNA Cleavage loading->cleavage

Caption: Mechanism of enhanced Ago2 loading by 5'-(E)-vinylphosphonate modified siRNA.

Conclusion

References

Thermal Stability of Polyvinylphosphonate Coatings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the thermal properties of various polyvinylphosphonate (PVP) coatings, this guide provides a comparative overview of their thermal stability. The selection of an appropriate coating is critical for applications requiring thermal processing or offering flame retardant properties.

This guide summarizes key quantitative data on the thermal decomposition of different PVP-based coatings, including poly(vinylphosphonic acid) (PVPA), poly(dialkyl vinylphosphonate)s, and poly(diaryl vinylphosphonate)s. Detailed experimental methodologies for thermogravimetric analysis (TGA) are also provided to support the interpretation of the presented data.

Comparative Thermal Decomposition Data

The thermal stability of polyvinylphosphonate coatings, a key factor in their performance as flame retardants and in high-temperature applications, varies significantly with their chemical structure. The following table summarizes the thermal decomposition characteristics of different PVP derivatives as determined by thermogravimetric analysis (TGA).

Polymer CoatingOnset Decomposition Temp. (Tonset)Temp. of Max. Weight Loss (Tmax)Char Yield at High TemperatureDecomposition Mechanism
Poly(vinylphosphonic acid) (PVPA) ~200-350°C[1]Stage 1: ~350-400°C Stage 2: >400°C[1]~20% at 600°C (in N2)[1]Multi-stage degradation involving dehydration and formation of a phospho-carbonaceous char.[1]
Poly(dialkyl vinylphosphonate)s (PDAVPs) Not explicitly statedNot explicitly statedLower than PDTVPInvolves side group cleavage.
Poly(diisopropyl vinylphosphonate) (PDIVP) Not explicitly statedNot explicitly statedForms a stable, blistered crustFormation of a protective poly(vinylphosphonic acid) crust upon flame treatment.
Poly(ditolyl vinylphosphonate) (PDTVP) >350°CNot explicitly statedHigher than PDAVPsOne-step decomposition mechanism without side group cleavage.

Key Observations on Thermal Stability

Poly(diaryl vinylphosphonate)s, such as poly(ditolyl vinylphosphonate) (PDTVP), exhibit superior thermal stability compared to poly(dialkyl vinylphosphonate)s (PDAVPs). PDTVP undergoes a single-step decomposition at temperatures exceeding 350°C, without the preliminary side-group cleavage that is characteristic of PDAVPs. This behavior contributes to a higher char yield, which is beneficial for flame retardancy.

Poly(vinylphosphonic acid) (PVPA) demonstrates a distinct multi-stage thermal degradation process. The initial stages involve dehydration, followed by the formation of a significant phospho-carbonaceous char, which acts as a protective barrier. This intumescent behavior is a key feature of its flame-retardant properties. Crosslinking of PVPA can further enhance its thermal stability.

Among the poly(dialkyl vinylphosphonate)s, poly(diisopropyl vinylphosphonate) (PDIVP) is noteworthy for its ability to form a stable, blistered crust of poly(vinylphosphonic acid) when exposed to flames. This crust serves as an effective thermal barrier.

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA). The following section outlines a typical experimental protocol for evaluating the thermal stability of polyvinylphosphonate coatings.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and char yield of the polymer coatings.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small quantity of the dried polymer coating (typically 5-10 mg) is placed into a clean, tared TGA sample pan, commonly made of platinum or alumina.[2][3][4]

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or in an oxidative atmosphere like air, with a constant flow rate (e.g., 20-100 mL/min).[1][2]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-1000°C) at a constant heating rate.[1][2] Common heating rates range from 5 to 20°C/min.[1][2][5]

  • Data Acquisition: The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

    • Temperature of Maximum Weight Loss (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield: The percentage of the initial sample mass remaining at a specified high temperature (e.g., 600°C or 700°C).[1]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the process of evaluating the thermal stability of these coatings, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis cluster_comparison Comparative Assessment coating_application Application of PVP Coating on Substrate drying Drying/Curing of Coating coating_application->drying sample_extraction Extraction of Coating Sample drying->sample_extraction tga_instrument TGA Instrument sample_extraction->tga_instrument heating Controlled Heating Program tga_instrument->heating atmosphere Inert or Oxidative Atmosphere tga_instrument->atmosphere data_recording Weight Loss vs. Temperature Data heating->data_recording atmosphere->data_recording tonset Determine T-onset data_recording->tonset tmax Determine T-max data_recording->tmax char_yield Calculate Char Yield data_recording->char_yield comparison Comparison of Thermal Stability tonset->comparison tmax->comparison char_yield->comparison

Caption: Experimental workflow for TGA.

thermal_degradation_pathway cluster_polymers Polyvinylphosphonate Coatings cluster_heat Thermal Input cluster_mechanisms Decomposition Mechanisms cluster_products Decomposition Products pvpa PVPA dehydration Dehydration & Crosslinking pvpa->dehydration pdavp PDAVP side_group_cleavage Side Group Cleavage pdavp->side_group_cleavage pdtvp PDTVP backbone_scission Backbone Scission pdtvp->backbone_scission heat Heat (TGA) heat->pvpa heat->pdavp heat->pdtvp char Protective Char Layer dehydration->char volatiles Volatile Products side_group_cleavage->volatiles backbone_scission->char backbone_scission->volatiles

Caption: Degradation pathways of PVPs.

References

A Comparative Guide to Analytical Methods for Vinyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of vinyl phosphate, a class of organophosphorus compounds. The information presented is intended to assist in the selection and implementation of validated analytical methods tailored to specific research and development needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.

The two most prevalent chromatographic techniques for the analysis of vinyl phosphates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods is contingent upon several factors, including the volatility and thermal stability of the specific this compound analyte, the complexity of the sample matrix, and the required sensitivity of the assay.

At a Glance: GC vs. HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analytes Best suited for volatile and thermally stable vinyl phosphates.Versatile for a wide range of vinyl phosphates, including less volatile and thermally labile compounds.
Detectors Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS).Ultraviolet (UV) Detector, Diode-Array Detector (DAD), Mass Spectrometry (MS).
Sensitivity Generally higher, especially with NPD and MS detectors.Good sensitivity, particularly with MS detection.
Selectivity High, especially with NPD and MS detectors.High, particularly with MS detection and chromatographic resolution.
Sample Prep Often requires derivatization for polar compounds; QuEChERS is a common extraction method.Generally simpler sample preparation; compatible with aqueous samples.

Performance Data Comparison

The following tables summarize typical quantitative data from validated analytical methods for this compound and related organophosphate compounds. These parameters are crucial for evaluating the reliability and performance of an analytical method.

Table 1: Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD)

Data is representative for organophosphorus pesticides and may vary for specific this compound compounds.

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 2.5 µg/L
Limit of Quantitation (LOQ) 1.5 - 8.0 µg/L
Accuracy (Recovery) 85% - 110%
Precision (RSD%) < 15%

Table 2: High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

Data is based on a validated method for Dichlorvos (a dimethyl this compound).[1][2]

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) ~1.0 µg/mL
Limit of Quantitation (LOQ) ~3.0 µg/mL
Accuracy (Recovery) 98% - 102%
Precision (RSD%) < 2%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and replication of analytical methods. Below are representative protocols for the analysis of vinyl phosphates by GC and HPLC.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and other complex matrices.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbent (e.g., PSA, C18, GCB)

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of ACN.

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper ACN layer to a 2 mL d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The supernatant is ready for GC or HPLC analysis.

Gas Chromatography (GC-NPD) Protocol

Instrument and Conditions:

  • Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

Standard and Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Prepare the sample extract using the QuEChERS method or another appropriate extraction technique.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

Instrument and Conditions:

  • Instrument: HPLC system with a UV or Diode-Array Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the specific this compound (typically around 210-220 nm).

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Prepare a stock solution of the this compound standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare sample solutions by extracting the sample and dissolving the final residue in the mobile phase, followed by filtration through a 0.45 µm syringe filter.

Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of the this compound in the prepared samples based on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflows for analytical method validation and the comparison of GC and HPLC methodologies for this compound analysis.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Define Analytical Requirements Select Select Appropriate Technology (GC/HPLC) Dev->Select Optimize Optimize Method Parameters Select->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Sample Analysis Robustness->Routine QC Quality Control Routine->QC

Analytical Method Validation Workflow

GC_vs_HPLC_Workflow cluster_GC Gas Chromatography (GC) Path cluster_HPLC High-Performance Liquid Chromatography (HPLC) Path Sample Sample Homogenization GC_SamplePrep QuEChERS Extraction Sample->GC_SamplePrep HPLC_SamplePrep Solvent Extraction & Filtration Sample->HPLC_SamplePrep GC_Analysis GC-NPD Analysis GC_SamplePrep->GC_Analysis GC_Data Data Acquisition (Peak Area) GC_Analysis->GC_Data GC_Quant Quantification GC_Data->GC_Quant HPLC_Analysis HPLC-UV/DAD Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Acquisition (Peak Area) HPLC_Analysis->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant

Comparative Workflow for this compound Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Vinyl Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of vinyl phosphate and related organophosphorus compounds is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates risks to personnel and the ecosystem. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Chemical and Physical Properties

A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. This compound is an organophosphorus compound that should be managed with care due to its potential hazards.[1]

PropertyValue
Molecular Formula C₂H₅O₄P[2][3]
Molecular Weight 124.03 g/mol [2][3]
Appearance Colorless liquid[1]
Water Solubility Miscible[1]
XLogP3-AA -0.8[2][3]

Immediate Safety and Hazard Mitigation

This compound and its derivatives are categorized as organophosphorus compounds, which are known to be inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] Inhibition of AChE can lead to neurotoxic effects.[1] Therefore, handling and disposal require strict adherence to safety protocols to minimize exposure.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat or protective clothing are mandatory.[5][6]

  • Respiratory Protection: If working in an area with insufficient ventilation or potential for aerosolization, use an approved respirator.[7]

In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[5]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical help.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, which prohibit its discharge into sewer systems.[5][8] The primary method for disposal is through a licensed chemical waste management facility.

Step 1: Waste Identification and Classification Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[9][10] Given its properties and classification as an organophosphorus compound, this compound should be treated as a hazardous waste.

Step 2: Segregation and Containerization

  • Incompatible Materials: Keep this compound waste segregated from incompatible materials such as strong bases and finely powdered metals.[7]

  • Container Requirements: Use a suitable, leak-proof, and clearly labeled container for waste accumulation.[5][11] The container must be kept closed except when adding waste.[11] Ensure the container is compatible with the chemical.

Step 3: Labeling All hazardous waste containers must be accurately labeled.[11][12] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations)[11]

  • The specific hazards associated with the chemical (e.g., Toxic, Irritant)

  • The accumulation start date

Step 4: Storage Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory.[7] This area should have secondary containment to control any potential leaks.[11]

Step 5: Accidental Spill Response In the event of a spill:

  • Evacuate personnel from the immediate area.[5]

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[5]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[5]

  • Do not allow the chemical to enter drains.[5]

Step 6: Final Disposal

  • Licensed Disposal Facility: The designated and approved method for disposing of this compound is through a licensed chemical destruction plant or a professional waste disposal service.[5][6] This may involve controlled incineration with flue gas scrubbing.[5]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[12] They will manage the manifest system required for tracking hazardous waste from the point of generation to its final disposal facility.[10]

Empty Container Disposal: Empty containers that held this compound must also be managed carefully. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple rinsing and air-drying in a well-ventilated area (like a chemical fume hood), the container may be disposed of according to institutional policies.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Waste Generation (this compound) B Is this a hazardous waste? A->B C Yes. Treat as hazardous waste. B->C Yes I Prohibited Disposal (e.g., Sewer/Trash) B->I No (Unlikely for this chemical) D Segregate from incompatibles C->D E Store in a closed, compatible, and labeled container D->E F Store in designated satellite accumulation area E->F G Contact EHS for pickup and manifest F->G H Disposal by licensed hazardous waste facility (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling vinyl phosphate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

This compound and its derivatives are organophosphorus compounds that should be handled with extreme care due to their potential toxicity.[1] They are expected to act as acetylcholinesterase (AChE) inhibitors, which can lead to neurotoxic effects by causing an accumulation of acetylcholine at nerve synapses.[1] Symptoms of exposure can range from muscle weakness to paralysis and respiratory failure.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved equipment.[2][3] A face shield may also be necessary.[4]Protects against splashes and vapors.[5]
Skin Protection Wear appropriate protective gloves (e.g., chemical-resistant gloves) and a lab coat or chemical-resistant clothing to prevent skin exposure.[2][5]Prevents direct skin contact, which can cause severe burns or irritation.[1]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or for higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[2]Protects against the inhalation of potentially harmful vapors or aerosols.[1][5]
Footwear Closed-toe shoes are mandatory in areas where chemicals are handled.[7]Protects feet from spills.

Quantitative Safety Data for Related Compounds

The following data is for compounds structurally similar to this compound and should be used as a general reference for potential hazards.

PropertyValueCompound
Boiling Point 197-202 °CDimethyl this compound[1]
Flash Point 101 °C (closed cup)Dimethyl this compound[1]
Density 1.146 g/mL at 20 °CDimethyl this compound[1]
Flash Point 113 °C / 235.4 °FVinylphosphonic acid[4]
Autoignition Temperature 250 °C / 482 °FVinylphosphonic acid[4]
Operational Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for working with this compound, from preparation to disposal.

G Figure 1: Safe Handling Workflow for this compound prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE decon Decontamination handling->decon After experiment completion spill Spill Management handling->spill In case of a spill waste Waste Collection decon->waste Collect all waste disposal Disposal waste->disposal Follow institutional guidelines spill->decon After spill cleanup

Figure 1: Safe Handling Workflow for this compound
Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary toxicological concern with organophosphorus compounds like this compound is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

G Figure 2: Simplified Pathway of this compound Toxicity vp This compound ache Acetylcholinesterase (AChE) vp->ache Inhibits ach Acetylcholine (ACh) ache->ach Prevents breakdown of ach->ache Normally hydrolyzed by receptor ACh Receptors ach->receptor Binds to overstimulation Nerve Overstimulation receptor->overstimulation Leads to symptoms Toxic Symptoms overstimulation->symptoms Results in

Figure 2: Simplified Pathway of this compound Toxicity

Detailed Experimental Protocols

Protocol 1: General Handling of this compound

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[6] Prepare all required equipment and reagents.

  • Personal Protective Equipment : Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[2]

  • Handling : Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[6] Use glassware and equipment that are clean, dry, and free of contaminants.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Protocol 2: Decontamination of Glassware and Surfaces

This protocol should be performed in a well-ventilated area, wearing appropriate PPE.

  • Initial Rinse : Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.

  • Detergent Wash : Wash the equipment thoroughly with a laboratory detergent (e.g., phosphate-free detergent) and hot water.[8] Use a brush to scrub all surfaces.

  • Water Rinse : Rinse the equipment thoroughly with hot tap water, followed by a rinse with deionized or distilled water.[8]

  • Drying : Allow the equipment to air dry completely before storage or reuse.[8]

  • Surface Decontamination : For surfaces, wipe down with a detergent solution, followed by a water rinse.[9]

Protocol 3: Spill Management

In the event of a spill, follow these procedures immediately.

  • Evacuate and Ventilate : Evacuate the immediate area of the spill and ensure the area is well-ventilated.[6]

  • Absorb the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]

  • Collect Absorbed Material : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[3][6]

  • Decontaminate the Area : Decontaminate the spill area using a suitable decontamination solution or detergent and water, as described in the decontamination protocol.[6]

  • Dispose of Waste : All contaminated materials, including absorbent and PPE, must be disposed of as hazardous waste.[5]

Disposal Plan

The disposal of this compound and associated waste must be handled in strict accordance with local, state, and federal regulations.[2]

Step-by-Step Disposal Protocol

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Collection : Collect all this compound waste, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.[5] The container must be chemically compatible and have a secure lid.

  • Labeling : Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5]

  • Storage of Waste : Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[4][5]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Do not pour this compound down the drain.[3]

  • "Empty" Container Disposal : To be considered "empty," containers must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container can be disposed of as non-hazardous waste after defacing the label.[5]

Disclaimer: The toxicological properties of this compound may not have been fully investigated.[2] Always consult the specific Safety Data Sheet (SDS) for the chemical you are using and follow all applicable safety regulations.[1]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.